Pinic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2802. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(carboxymethyl)-2,2-dimethylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-9(2)5(4-7(10)11)3-6(9)8(12)13/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVONNIFUFSRKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1C(=O)O)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20951323 | |
| Record name | 3-(Carboxymethyl)-2,2-dimethylcyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20951323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473-73-4, 28664-02-0 | |
| Record name | Cyclobutaneacetic acid, 3-carboxy-2,2-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pinic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2802 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Carboxymethyl)-2,2-dimethylcyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20951323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 473-73-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
pinic acid formation from alpha-pinene ozonolysis
An In-depth Technical Guide to the Formation of Pinic Acid from Alpha-Pinene Ozonolysis
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The atmospheric ozonolysis of α-pinene, a major biogenic volatile organic compound (BVOC), is a critical process in the formation of secondary organic aerosol (SOA), significantly impacting air quality and climate. A key product of this reaction is this compound, a dicarboxylic acid that contributes substantially to the organic fraction of atmospheric aerosols. Understanding the intricate mechanisms of its formation is essential for accurately modeling atmospheric chemistry and evaluating the environmental and health impacts of biogenic emissions. This technical guide provides a comprehensive overview of the formation of this compound from the gas-phase ozonolysis of α-pinene, detailing the reaction pathways, experimental methodologies for its study, and quantitative data on product yields.
Reaction Mechanism of this compound Formation
The gas-phase reaction between ozone (O₃) and α-pinene initiates with the cycloaddition of ozone to the endocyclic double bond, forming a highly unstable primary ozonide (POZ). The POZ rapidly decomposes through the cleavage of the O-O and C-C bonds, yielding two distinct, vibrationally excited carbonyl oxides, commonly known as Criegee intermediates (CIs).
The decomposition of the α-pinene primary ozonide leads to two pathways, producing two sets of Criegee intermediates and carbonyl compounds:
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Pathway A: Forms a C₁₀H₁₆O₃ Criegee intermediate (CI1) and formaldehyde.
-
Pathway B: Forms a C₉H₁₄O₃ Criegee intermediate (CI2) and formaldehyde oxide (CH₂OO).
A fraction of these excited Criegee intermediates can be collisionally stabilized, forming stabilized Criegee intermediates (sCIs), which play a crucial role in atmospheric chemistry.[1][2][3] The formation of this compound is primarily understood to proceed from the C₉ Criegee intermediate (CI2) via a hydroperoxide channel.[4]
The proposed mechanism involves the following key steps:
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Initial Ozonolysis: α-pinene reacts with ozone to form the primary ozonide.
-
POZ Decomposition: The primary ozonide decomposes to form excited Criegee intermediates.
-
CI Isomerization: The excited C₉ Criegee intermediate undergoes intramolecular hydrogen abstraction (H-shift) to form a vinyl hydroperoxide.
-
OH Radical Formation: The vinyl hydroperoxide decomposes to yield an OH radical and an acyl-type radical.[4]
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Acyl Radical Reactions: This acyl radical can then react further via two proposed pathways to form cis-pinic acid.[4]
It has also been demonstrated that this compound can be formed via the stabilized Criegee intermediate (CI2).[5] Furthermore, some studies suggest that this compound formation can continue even after all the initial α-pinene has been consumed, pointing to production pathways within the particle phase.[6][7]
Caption: Simplified reaction mechanism for the formation of this compound from α-pinene ozonolysis.
Quantitative Data on Product Yields
The molar yield of this compound and other oxidation products is highly dependent on experimental conditions such as temperature, relative humidity (RH), and the presence of radical scavengers. Below are tables summarizing yields from various chamber studies.
Table 1: Molar Yields of Key Products from α-Pinene Ozonolysis
| Product | Chemical Formula | Molar Yield (%) | Conditions | Reference |
| Pinonaldehyde | C₁₀H₁₆O₂ | 46 - 76% | [O₃] ≤ 100 ppb | [8] |
| This compound | C₉H₁₄O₄ | 0.1 - 1.8% | Day- and nighttime conditions, varying RH | [9] |
| Pinonic Acid | C₁₀H₁₆O₃ | 1 - 4% | Day- and nighttime conditions, varying RH | [9] |
| Norpinonic Acid | C₉H₁₄O₃ | 0.05 - 1.1% | Day- and nighttime conditions, varying RH | [9] |
| Terpenylic Acid | C₈H₁₂O₄ | 0.1 - 1.1% | Day- and nighttime conditions, varying RH | [9] |
Note: Yields can vary significantly between studies due to differences in experimental setups and analytical techniques.
Table 2: Effect of Temperature on Product Mass Fractions
A study investigating the effect of temperature on SOA formation found that decreasing the chamber temperature from 25 °C to 12 °C resulted in increased mass fractions of several key products after 3 hours of reaction.[10]
| Product | Increase in Mass Fraction (%) |
| Pinalic Acid | 119% |
| Hydroxy-pinonic Acid | 111% |
| Oxopinonic Acid | 59% |
| Terpenylic Acid | 33% |
| This compound | 10% |
Experimental Protocols
The study of α-pinene ozonolysis is typically conducted in atmospheric simulation chambers (smog chambers) or flow tube reactors under controlled conditions. This allows for the investigation of reaction kinetics and product formation in a simulated atmospheric environment.
General Protocol for a Chamber Experiment
-
Chamber Preparation:
-
The chamber, typically a large (~5 m³) Teflon bag, is flushed with purified air for several hours to remove any residual contaminants.[11]
-
Chamber conditions such as temperature, relative humidity (RH), and background particle concentration are stabilized and monitored. Experiments are often conducted under dark conditions to prevent photochemical reactions.[11]
-
-
Reactant Injection:
-
A known quantity of α-pinene is injected into the chamber, often by flowing a carrier gas (e.g., N₂) through a temperature-controlled bulb containing liquid α-pinene.[12] The initial mixing ratio is typically in the parts-per-billion (ppb) range (e.g., 10-150 ppb).[13]
-
An OH radical scavenger (e.g., cyclohexane or 2-butanol) is often added in excess to isolate the ozonolysis pathway from subsequent OH-initiated oxidation.[8]
-
Ozone is produced by an external generator and introduced into the chamber to achieve a desired concentration, typically in excess of the α-pinene concentration (e.g., 200-400 ppb).[11][13] The injection of ozone marks the start of the experiment (t=0).
-
-
Reaction Monitoring and Sampling:
-
Gas-phase concentrations of α-pinene and ozone are monitored in real-time using instruments like a Proton-Transfer-Reaction Mass Spectrometer (PTR-MS) and a UV photometric ozone analyzer, respectively.[8]
-
The formation and evolution of the aerosol phase are monitored using a Scanning Mobility Particle Sizer (SMPS) for particle number and size distribution, and an Aerosol Mass Spectrometer (AMS) for chemical composition.[13]
-
For detailed molecular analysis, gas and particle phase samples are collected at timed intervals. Particles can be collected on filters, which are then extracted with a solvent (e.g., methanol) for offline analysis.[12] Gas-phase products can be collected using impingers containing a derivatizing agent.[8]
-
-
Product Analysis:
-
The collected samples are analyzed to identify and quantify the reaction products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a common technique for separating and identifying volatile and semi-volatile compounds. Often, derivatization is required to make polar compounds like carboxylic acids amenable to GC analysis.[5][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is used for the analysis of less volatile and highly polar compounds, providing detailed molecular identification without the need for derivatization.[11]
-
Caption: A typical experimental workflow for studying α-pinene ozonolysis in a smog chamber.
Conclusion
The formation of this compound from the ozonolysis of α-pinene is a complex, multi-step process initiated by the formation of Criegee intermediates. While the general pathways are understood, the precise branching ratios and the influence of various atmospheric conditions continue to be active areas of research. The combination of controlled chamber experiments and advanced analytical techniques provides the necessary tools to elucidate these mechanisms. This knowledge is fundamental for developing more accurate atmospheric models to predict the formation of secondary organic aerosols and their subsequent effects on climate and human health.
References
- 1. ACP - Gas-phase observations of accretion products from stabilized Criegee intermediates in terpene ozonolysis with two dicarboxylic acids [acp.copernicus.org]
- 2. researchgate.net [researchgate.net]
- 3. Carbonyl Oxide Stabilization from Trans Alkene and Terpene Ozonolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pinic and pinonic acid formation in the reaction of ozone with α-pinene - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. ACP - High-molecular-weight esters in α-pinene ozonolysis secondary organic aerosol: structural characterization and mechanistic proposal for their formation from highly oxygenated molecules [acp.copernicus.org]
- 7. pnas.org [pnas.org]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. ACP - Importance of secondary organic aerosol formation of α-pinene, limonene, and m-cresol comparing day- and nighttime radical chemistry [acp.copernicus.org]
- 10. pnas.org [pnas.org]
- 11. facss.mit.edu [facss.mit.edu]
- 12. Toxicological Responses of α-Pinene-Derived Secondary Organic Aerosol and Its Molecular Tracers in Human Lung Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pinic and pinonic acid formation in the reaction of ozone with α-pinene - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Atmospheric Formation Pathways of Pinic Acid: A Technical Guide
Abstract
Pinic acid (C₉H₁₄O₄) is a significant dicarboxylic acid found in atmospheric secondary organic aerosol (SOA), contributing to the impact of aerosols on climate and human health.[1][2] Its formation is primarily linked to the atmospheric oxidation of biogenic volatile organic compounds (BVOCs), with α-pinene and β-pinene being major precursors.[2][3][4] This technical guide provides a comprehensive overview of the atmospheric formation pathways of this compound, detailing the reaction mechanisms, key intermediates, and influencing factors. Quantitative data from various studies are summarized, experimental protocols are outlined, and critical reaction and experimental workflows are visualized using diagrams.
Introduction
Secondary organic aerosols (SOA) constitute a substantial fraction of atmospheric particulate matter and are formed through the oxidation of volatile organic compounds (VOCs).[3] Biogenic VOCs, particularly monoterpenes like α-pinene and β-pinene, are significant contributors to global SOA formation.[5] The oxidation of these precursors leads to a complex mixture of less volatile, more oxygenated products that can partition into the particle phase.[2]
This compound is a key product of this atmospheric processing and serves as a tracer for biogenic SOA.[6][7] Understanding its formation pathways is crucial for accurately modeling atmospheric chemistry and assessing the environmental and health impacts of aerosols. This guide synthesizes current knowledge on the gas-phase and aqueous-phase formation mechanisms of this compound.
Gas-Phase Formation Pathways of this compound
The gas-phase oxidation of α-pinene and β-pinene by various atmospheric oxidants, including ozone (O₃), hydroxyl radicals (OH), and nitrate radicals (NO₃), are the primary routes to this compound formation.
Ozonolysis of α-Pinene
The reaction of α-pinene with ozone is a major atmospheric source of this compound. The generally accepted mechanism, proposed by Criegee, involves the initial addition of ozone to the double bond to form an unstable primary ozonide, which then decomposes into a Criegee intermediate (CI) and a carbonyl compound.
The formation of this compound from α-pinene ozonolysis is believed to proceed primarily through the decomposition of a specific Criegee intermediate (CI2).[3] A proposed mechanism involves the formation of an acyl-type radical, which can then undergo further reactions to yield cis-pinic acid.[5] Two potential pathways for the conversion of this acyl radical have been suggested: one involving an isomerization via a 1,7 H-atom shift and another involving a reaction with HO₂ to form a peroxo acid that subsequently isomerizes.[5]
Ozonolysis of β-Pinene
Similar to α-pinene, the ozonolysis of β-pinene also produces this compound, among a range of other multifunctional organic acids.[4] The reaction proceeds through the formation of Criegee intermediates, and the subsequent reaction pathways determine the final product distribution.[8]
Role of the Hydroxyl Radical (OH)
The hydroxyl radical is a key daytime oxidant in the troposphere. The multi-generational chemical aging of α-pinene ozonolysis products by OH radicals can lead to a net increase in SOA mass and a more oxidized product distribution.[9] Pinonic acid, a primary oxidation product of α-pinene, can undergo further gas-phase oxidation by OH radicals to form 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA), another important SOA tracer.[10] While direct OH-initiated oxidation of α-pinene also occurs, the subsequent oxidation of first-generation products is a significant pathway in the evolution of SOA.
Role of the Nitrate Radical (NO₃)
The nitrate radical is the dominant nighttime oxidant in many environments.[11] The oxidation of both α-pinene and β-pinene by NO₃ radicals can form SOA and organic nitrates.[11] High SOA mass loadings have been observed from the NO₃ + β-pinene reaction.[11] The photochemical aging of SOA formed from nitrate radical oxidation can further alter its composition.[11]
Influence of Nitrogen Oxides (NOx)
Nitrogen oxides (NOx = NO + NO₂) can influence SOA formation by altering the fate of peroxy radicals (RO₂). In the absence of NOx, RO₂ radicals primarily react with other peroxy radicals or HO₂.[12] In the presence of NOx, RO₂ can react with NO to form alkoxy radicals (RO) or organic nitrates (RONO₂).[12] This can suppress SOA formation by leading to more volatile products or fragmenting the carbon skeleton.[12]
Aqueous-Phase Formation and Processing
Atmospheric aqueous phases, such as cloud and fog droplets, provide a medium for the further processing of water-soluble organic acids like this compound.[6][13] The aqueous-phase photo-oxidation of this compound by OH radicals has been shown to be a source of other important α-pinene SOA tracers, including northis compound (NPA) and 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA).[6][13] The yields of these products are significantly influenced by the pH of the aqueous phase, with higher yields observed under basic conditions.[6][13]
Quantitative Data on this compound Formation
The following tables summarize quantitative data from various studies on the formation of this compound and related products.
Table 1: Molar Yields of this compound and Related Products from Monoterpene Oxidation
| Precursor | Oxidant | Product | Molar Yield (%) | Reference |
| α-Pinene | O₃ | This compound | 0.1 - 3 | [1] |
| β-Pinene | O₃ | This compound | Not specified | [4] |
| Pinonic acid | OH (gas-phase) | MBTCA | 0.6 | [9] |
| This compound | OH (aqueous, pH 2) | Northis compound | 3.4 | [6][13] |
| This compound | OH (aqueous, pH 2) | MBTCA | 2.6 | [6][13] |
| This compound | OH (aqueous, pH 8) | Northis compound | 10 | [6][13] |
| This compound | OH (aqueous, pH 8) | MBTCA | 5.0 | [6][13] |
Table 2: Atmospheric Concentrations of this compound
| Location | Particle Size Cutoff | Median/Mean Concentration (ng m⁻³) | Reference |
| SMEAR II station, Hyytiälä, Finland | PM₁ | 7.7 (median, Jul-Aug 2005) | [14] |
| SMEAR II station, Hyytiälä, Finland | Not specified | 6.7 (median, summer) | [14] |
| Various (forests, Arctic, urban) | Not specified | 0.011 - 86 | [7] |
Experimental Protocols
The study of this compound formation relies on a variety of experimental techniques, primarily conducted in atmospheric simulation chambers (smog chambers) and analyzed using advanced mass spectrometry methods.
Smog Chamber Experiments
-
Chamber Type: Large volume (e.g., 100 L glass reaction chamber, AIDA aerosol and cloud chamber) made of inert materials like Teflon or glass to minimize wall effects.[10][15]
-
Precursor Injection: A known concentration of the monoterpene (e.g., α-pinene, β-pinene) is injected into the chamber.[15]
-
Oxidant Introduction: A controlled amount of an oxidant (e.g., O₃, OH precursor like HONO or H₂O₂) is introduced to initiate the reaction.[9][15]
-
Reaction Conditions: Experiments are conducted under controlled conditions of temperature, relative humidity, and light (for photo-oxidation studies).[9][15]
-
Sampling: Gas- and particle-phase products are collected over time for analysis. This can involve filter sampling for offline analysis or direct sampling for online analysis.[10][15]
Analytical Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used for the separation and identification of volatile and semi-volatile organic compounds. Derivatization is often required for polar compounds like carboxylic acids to make them amenable to GC analysis.[16][17][18][19]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for the analysis of non-volatile and thermally labile compounds like dicarboxylic acids. High-performance liquid chromatography (HPLC) is used to separate the components of a mixture before they are introduced into the mass spectrometer for detection and identification.[6][15][19][20]
-
High-Resolution Time-of-Flight Aerosol Mass Spectrometer (HR-ToF-AMS): Provides real-time information on the chemical composition and size distribution of aerosol particles.
-
Atmospheric Pressure Chemical Ionization-Mass Spectrometry (APCI-MS): An online technique used to observe changes in the chemical composition of organic compounds in the particle phase with high time resolution.[10]
Visualizations of Pathways and Workflows
Diagram of α-Pinene Ozonolysis to this compound
Caption: Proposed mechanism for this compound formation from α-pinene ozonolysis.
Experimental Workflow for Smog Chamber Studies
Caption: General experimental workflow for studying this compound formation in a smog chamber.
Conclusion
The atmospheric formation of this compound is a complex process involving multiple precursors, oxidants, and reaction pathways in both the gas and aqueous phases. The ozonolysis of α-pinene and β-pinene represents a major source, with subsequent photochemical aging and aqueous-phase processing further modifying the chemical composition of the resulting secondary organic aerosol. Factors such as the concentration of NOx and the pH of atmospheric water can significantly influence the reaction mechanisms and product yields. Continued research utilizing advanced experimental and analytical techniques is essential for a more complete understanding of these processes and their implications for atmospheric chemistry, climate, and public health.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | 473-73-4 | Benchchem [benchchem.com]
- 3. Pinic and pinonic acid formation in the reaction of ozone with α-pinene - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Multifunctional acid formation from the gas-phase ozonolysis of beta-pinene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photo-oxidation of this compound in the aqueous phase: a mechanistic investigation under acidic and basic pH conditions - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D1EA00031D [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ACP - Multi-generation chemical aging of α-pinene ozonolysis products by reactions with OH [acp.copernicus.org]
- 10. acp.copernicus.org [acp.copernicus.org]
- 11. Photochemical Aging of α-pinene and β-pinene Secondary Organic Aerosol formed from Nitrate Radical Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ACP - Impact of NOx on secondary organic aerosol (SOA) formation from α-pinene and β-pinene photooxidation: the role of highly oxygenated organic nitrates [acp.copernicus.org]
- 13. Photo-oxidation of this compound in the aqueous phase: a mechanistic investigation under acidic and basic pH conditions - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. acp.copernicus.org [acp.copernicus.org]
- 16. Pinic and pinonic acid formation in the reaction of ozone with α-pinene - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Pinic and pinonic acid formation in the reaction of ozone with alpha-pinene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Organic acid formation in the gas-phase ozonolysis of α-pinene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. iris.cnr.it [iris.cnr.it]
A Technical Guide to the Physicochemical Properties of cis-Pinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-Pinic acid, a dicarboxylic acid originating from the atmospheric oxidation of α-pinene, is a compound of significant interest in environmental science and potentially in pharmacology. Understanding its physicochemical properties is fundamental for studies related to its atmospheric fate, biological activity, and potential applications in drug development. This technical guide provides a consolidated overview of the known physicochemical characteristics of cis-pinic acid, details common experimental methodologies for their determination, and presents logical workflows for its synthesis and analysis.
Core Physicochemical Properties
The key physicochemical properties of cis-pinic acid are summarized in the table below. These parameters are essential for predicting its behavior in various chemical and biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₄O₄ | [1] |
| Molecular Weight | 186.21 g/mol | [2] |
| Melting Point | 95-97 °C; 364.32 K (91.17 °C) | [2][3] |
| Boiling Point | 362.7 ± 15.0 °C at 760 mmHg | [1] |
| Water Solubility | Qualitatively high; noted as more soluble than cis-norpinic, cis-pinonic, and cis-norpinonic acids.[3][4] | |
| Dissociation Constants (pKa) | pKa₁ and pKa₂ values are not readily available in the cited literature. Determination would require experimental methods such as potentiometric titration or spectrophotometry. | |
| Spectral Data | Detailed NMR and IR spectral data are not fully available in the cited literature. Mass spectrometry data indicates a deprotonated molecular ion [M-H]⁻ at m/z 185.0819.[5] |
Synthesis and Formation Pathway
cis-Pinic acid is a well-documented product of the atmospheric oxidation of α-pinene, a major biogenic volatile organic compound.[6] Laboratory synthesis typically mimics this process through ozonolysis.[7] The general pathway involves the reaction of α-pinene with ozone, leading to the cleavage of the double bond and subsequent formation of a Criegee intermediate, which ultimately rearranges and oxidizes to form cis-pinic acid among other products.[6]
Caption: Synthesis pathway of cis-pinic acid from α-pinene.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the accurate determination of physicochemical properties. The following sections outline standard methodologies applicable to cis-pinic acid.
Synthesis of cis-Pinic Acid via Ozonolysis of α-Pinene
This protocol describes a general laboratory procedure for the synthesis of cis-pinic acid.
-
Dissolution: Dissolve α-pinene in a suitable organic solvent, such as acetic acid or methanol, in a reaction vessel equipped with a gas dispersion tube.[8]
-
Ozonolysis: Cool the solution to a low temperature (e.g., 0-10 °C) using an ice bath. Bubble ozone gas through the solution. The reaction progress can be monitored by observing the disappearance of the α-pinene starting material via techniques like Thin Layer Chromatography (TLC).[9]
-
Decomposition of Ozonide: Once the reaction is complete, the intermediate ozonide must be decomposed. This can be achieved by adding water and gently heating the solution or by using other reducing agents.[8]
-
Workup and Extraction: Acidify the aqueous phase with a strong acid (e.g., sulfuric acid). Extract the organic acids, including cis-pinic acid, into an organic solvent like diethyl ether or chloroform.[8][10]
-
Isolation and Purification: Wash and dry the organic extract. Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude product.[9] Further purification can be achieved by crystallization from a suitable solvent system (e.g., ether-water) or by column chromatography.[8]
-
Characterization: Confirm the identity and purity of the synthesized cis-pinic acid using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[10][11]
Determination of Melting Point
The melting point provides an indication of purity. A sharp melting range is characteristic of a pure compound.
-
Sample Preparation: Place a small amount of finely powdered, dry cis-pinic acid into a capillary tube, sealing one end. Tap the tube gently to pack the sample to a height of 1-2 mm.[8][12]
-
Apparatus Setup: Place the capillary tube into a melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature just below the expected melting point, then reduce the heating rate to approximately 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[5] For a pure compound, this range should be narrow (0.5-1.0 °C).[11]
Determination of Water Solubility
This protocol outlines a method for determining the solubility of an organic acid in water.
-
Sample Preparation: In a test tube, add a small, accurately weighed amount of cis-pinic acid (e.g., 25 mg).[6]
-
Solvent Addition: Add a precise volume of deionized water (e.g., 0.75 mL) in small portions.[6]
-
Equilibration: After each addition, shake the test tube vigorously to facilitate dissolution. The system should be allowed to reach equilibrium, which may require agitation at a constant temperature for a set period (e.g., 24 hours).
-
Observation: If the solid dissolves completely, the compound is considered soluble at that concentration. If not, the resulting saturated solution can be filtered or centrifuged.
-
Quantification: The concentration of dissolved cis-pinic acid in the clear aqueous phase can then be determined using an appropriate analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), to obtain a quantitative solubility value.
Determination of Dissociation Constant (pKa)
As a dicarboxylic acid, cis-pinic acid will have two pKa values. The Bates-Schwarzenbach spectrophotometric method has been successfully used for similar α-pinene oxidation products.[3]
-
Solution Preparation: Prepare a stock solution of cis-pinic acid of known concentration in water. Prepare a series of buffer solutions with accurately known pH values spanning the expected pKa ranges.
-
Spectrophotometric Measurement: For each buffer solution, add a precise aliquot of the cis-pinic acid stock solution. Measure the UV-Vis absorbance of each solution at a wavelength where the protonated (H₂A), singly deprotonated (HA⁻), and doubly deprotonated (A²⁻) forms of the acid have different molar absorptivities.
-
Data Analysis: Plot the absorbance as a function of pH. The resulting data will form a titration curve.
-
pKa Calculation: The pKa values can be determined by fitting the sigmoidal curve data to the appropriate Henderson-Hasselbalch-derived equations for a diprotic acid. Non-linear regression methods are typically employed for accurate calculation.
Analytical Data
Mass Spectrometry
Mass spectrometry is a key tool for the identification and structural elucidation of cis-pinic acid.
-
Electrospray Ionization (ESI): In negative ion mode ESI-MS, cis-pinic acid is readily detected as its deprotonated molecular ion [M-H]⁻ at an m/z of 185.0819.[5]
-
Derivatized GC-MS: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), cis-pinic acid is typically derivatized to its more volatile dimethyl ester.
-
Electron Ionization (EI): The EI mass spectrum of cis-pinic acid dimethyl ester shows characteristic fragment ions corresponding to the loss of CH₃O• (methoxyl radical) and CH₃OH (methanol).[11]
-
Chemical Ionization (CI): The negative mode CI mass spectrum is characterized by an intense quasi-molecular ion [M-H]⁻ and fragments corresponding to [M-CH₃O]⁻ and [M-H-CH₃OH]⁻.[11]
-
Experimental Workflow Visualization
A logical workflow is essential for systematic characterization. The following diagram illustrates a general process for determining the key physicochemical properties of a synthesized compound like cis-pinic acid.
References
- 1. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. acp.copernicus.org [acp.copernicus.org]
- 6. Pinic and pinonic acid formation in the reaction of ozone with α-pinene - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. US2750411A - Converting alpha-pinene to mixtures of acids - Google Patents [patents.google.com]
- 8. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 9. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 10. rsc.org [rsc.org]
- 11. Pinonic acid [webbook.nist.gov]
- 12. Photo-oxidation of pinic acid in the aqueous phase: a mechanistic investigation under acidic and basic pH conditions - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D1EA00031D [pubs.rsc.org]
Pinic Acid: A Key Tracer for Biogenic Secondary Organic Aerosol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Pinic acid, a dicarboxylic acid, is a significant oxidation product of α-pinene, one of the most abundant biogenic volatile organic compounds (BVOCs) emitted into the atmosphere.[1][2] Its low volatility and relatively high atmospheric abundance make it an excellent molecular tracer for biogenic secondary organic aerosol (BSOA), which plays a crucial role in atmospheric chemistry, climate, and air quality. This technical guide provides a comprehensive overview of this compound's role as a BSOA tracer, including its formation pathways, analytical quantification methods, and atmospheric concentrations. Detailed experimental protocols and quantitative data are presented to aid researchers in their studies of atmospheric aerosols.
Formation of this compound
This compound is primarily formed in the atmosphere through the ozonolysis of α-pinene.[1][2][3][4] The reaction proceeds through a series of complex steps involving the formation of a primary ozonide, its decomposition into a Criegee intermediate, and subsequent reactions that lead to the formation of various oxygenated products, including this compound. The formation mechanism can be influenced by environmental conditions such as the concentration of nitrogen oxides (NOx).
A simplified representation of the primary formation route of this compound from the ozonolysis of α-pinene is illustrated below. The reaction involves the formation of a C9 acyloxy radical intermediate which then isomerizes and reacts further to form this compound.[1]
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for interpreting its atmospheric behavior.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄O₄ | |
| Molecular Weight | 186.20 g/mol | |
| Melting Point | 364.32 K | [physicochemical properties of this compound] |
| Enthalpy of Fusion | 30.35 kJ·mol⁻¹ | [physicochemical properties of this compound] |
| Saturation Concentration | 0.9–23 µg m⁻³ (at 290–310 K) | [5] |
Quantitative Data
The atmospheric concentration and molar yield of this compound can vary significantly depending on the location, season, and specific atmospheric conditions.
Atmospheric Concentrations of this compound
| Location | Concentration Range (ng m⁻³) | Reference |
| Finnish coniferous forest | 0.2 - 1.5 | [6] |
| Boreal forest (Hyytiälä, Finland) | 0.66 - 21 | [7] |
| Amazon rainforest | 0.026 - 0.113 | [8] |
| Various urban and forest sites | < 50 | [9] |
| Subtropical forest | up to 50 | [9] |
Molar Yields from Smog Chamber Studies
| Precursor | Oxidant | NOx Conditions | Molar Yield (%) | Reference |
| α-pinene | O₃ | Low NOx | 1-3 | [10] |
| α-pinene | O₃ | Low NOx | 0.3-0.5 | [10] |
Experimental Protocols
Accurate quantification of this compound in atmospheric aerosol samples requires robust and well-defined experimental protocols. The following sections detail the methodologies for sample collection, extraction, and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Aerosol Sample Collection and Extraction
-
Aerosol Collection : Aerosol particles are typically collected on filters (e.g., Teflon or quartz fiber) using high-volume or low-volume air samplers.[10]
-
Filter Extraction :
-
Place the filter sample in a clean extraction vessel.
-
Add a suitable solvent, such as a mixture of methanol and water or dichloromethane.[10][11]
-
Extract the organic compounds from the filter using sonication for approximately 30 minutes. Repeat the extraction process at least twice.[11]
-
Combine the extracts.
-
-
Concentration :
GC-MS Analysis Protocol
Due to the low volatility of this compound, derivatization is necessary to convert it into a more volatile form suitable for GC-MS analysis. Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common method.
-
Derivatization (Silylation with BSTFA) :
-
Transfer a known volume of the concentrated extract to a GC vial.
-
Ensure the sample is completely dry, as BSTFA is moisture-sensitive.[12]
-
Add 25 µL of BSTFA (often with 1% trimethylchlorosilane - TMCS as a catalyst) and 25 µL of pyridine (as a catalyst) to the dried sample.[13]
-
Cap the vial tightly and heat at approximately 60-70°C for about 20-60 minutes.[13][14]
-
Cool the vial to room temperature before analysis.
-
-
GC-MS Instrumental Analysis :
-
Injector : Use a split/splitless injector, typically operated at a temperature of 250-280°C.
-
Column : A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.
-
Oven Temperature Program : A typical temperature program starts at around 60-70°C, holds for a few minutes, then ramps up to a final temperature of around 280-300°C. A representative program could be:
-
Mass Spectrometer : Operate in electron ionization (EI) mode, scanning a mass range of approximately m/z 50-550.
-
LC-MS Analysis Protocol
LC-MS is a powerful technique for analyzing polar compounds like this compound directly without derivatization.
-
LC-MS Instrumental Analysis :
-
Column : A reversed-phase C18 column is frequently used for separation.[17]
-
Mobile Phase : A gradient elution with two solvents is typically employed:
-
Gradient Program : A representative gradient program is as follows:
-
0.0–0.5 min: Isocratic at 1% B.
-
0.5–5.5 min: Linear gradient to 95% B.
-
5.5–6.5 min: Isocratic at 95% B.
-
6.5–7.0 min: Linear gradient back to 1% B.
-
Re-equilibrate at 1% B.[17]
-
-
Mass Spectrometer : Electrospray ionization (ESI) in negative ion mode is commonly used for the detection of carboxylic acids, as they readily form [M-H]⁻ ions.[17] The mass spectrometer is typically operated in scan mode over a mass range that includes the molecular ion of this compound (m/z 185).
-
Synthesis of this compound Standard
The availability of an authentic standard is crucial for accurate quantification. Cis-pinic acid can be synthesized in the laboratory. A common procedure involves the oxidation of cis-pinonic acid. [synthesis of cis-pinonic acid]
Conclusion
This compound serves as a robust and reliable tracer for biogenic secondary organic aerosol derived from α-pinene oxidation. Its presence and concentration in atmospheric aerosols provide valuable insights into the contribution of biogenic sources to aerosol loading and the chemical processes occurring in the atmosphere. The detailed experimental protocols provided in this guide offer a foundation for researchers to accurately quantify this compound and further investigate the complex dynamics of BSOA. The continued study of such tracers is essential for improving our understanding of aerosol chemistry and its impact on climate and air quality.
References
- 1. acp.copernicus.org [acp.copernicus.org]
- 2. Pinic and pinonic acid formation in the reaction of ozone with α-pinene - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Pinic and pinonic acid formation in the reaction of ozone with α-pinene - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Pinic and pinonic acid formation in the reaction of ozone with alpha-pinene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 7. acp.copernicus.org [acp.copernicus.org]
- 8. acp.copernicus.org [acp.copernicus.org]
- 9. researchgate.net [researchgate.net]
- 10. pure.au.dk [pure.au.dk]
- 11. acp.copernicus.org [acp.copernicus.org]
- 12. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 13. web.gps.caltech.edu [web.gps.caltech.edu]
- 14. GC-MS analysis of organic acids in rat urine: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Photo-oxidation of this compound in the aqueous phase: a mechanistic investigation under acidic and basic pH conditions - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D1EA00031D [pubs.rsc.org]
The Atmospheric Transformation of α-Pinene: A Technical Guide to its Gas-Phase Oxidation into Pinic Acid
For Immediate Release
A deep dive into the atmospheric chemistry of α-pinene, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the gas-phase oxidation processes that convert this abundant monoterpene into pinic acid, a significant contributor to secondary organic aerosol formation.
The gas-phase oxidation of α-pinene, a volatile organic compound emitted in large quantities by terrestrial vegetation, is a cornerstone of atmospheric chemistry.[1][2] Its oxidation products, including this compound, play a crucial role in the formation and growth of secondary organic aerosols (SOA), which have profound implications for air quality, climate, and human health.[1][2][3] This guide synthesizes current knowledge on the mechanisms, experimental methodologies, and quantitative outcomes of α-pinene's conversion to this compound through reactions with key atmospheric oxidants: ozone (O₃) and the hydroxyl radical (OH).
Reaction Mechanisms: Pathways to this compound
The formation of this compound from α-pinene in the gas phase primarily proceeds through two distinct pathways, depending on the dominant oxidant.
1. Ozonolysis: The reaction of α-pinene with ozone is a major pathway for its atmospheric degradation and a significant source of SOA.[2][4][5][6] The initial step involves the cycloaddition of ozone to the double bond of α-pinene, forming an unstable primary ozonide which rapidly decomposes into a Criegee intermediate and a primary carbonyl.[7] Subsequent reactions of the Criegee intermediate are complex and can lead to the formation of various oxidation products, including pinonaldehyde, which can be further oxidized to pinonic acid and subsequently to this compound.[7][8]
2. OH-Initiated Oxidation (Photooxidation): In the presence of sunlight, the hydroxyl radical (OH) becomes a key oxidant. The reaction is initiated by the addition of the OH radical to the double bond of α-pinene, forming an alkyl radical.[9] This radical rapidly reacts with molecular oxygen (O₂) to produce a peroxy radical (RO₂).[9] The fate of this peroxy radical is highly dependent on the concentration of nitrogen oxides (NOx).[10][11] In low-NOx environments, the peroxy radical can react with the hydroperoxyl radical (HO₂) or other RO₂ radicals, leading to the formation of various oxygenated products, including pinonaldehyde and carboxylic acids like this compound.[10] In high-NOx environments, the peroxy radical primarily reacts with nitric oxide (NO), which can also lead to the formation of pinonaldehyde and other products.[10][11]
Below is a diagram illustrating the generalized pathways for the formation of this compound from α-pinene.
Caption: Simplified reaction pathways for the gas-phase oxidation of α-pinene to this compound.
Quantitative Analysis: Yields and Influencing Factors
The efficiency of this compound formation is influenced by several environmental factors. The yields of various oxidation products, including this compound, are highly dependent on the specific reaction conditions.
| Product | Oxidant | NOx Conditions | Temperature (°C) | Relative Humidity (%) | SOA Yield (%) | Reference |
| This compound | O₃ | - | 12 | - | Mass fraction increased by 10% compared to 25°C | [2] |
| Pinonic Acid | O₃ | - | 12 | - | Mass fraction increased by 119% compared to 25°C | [2] |
| Pinonaldehyde | OH | Low | - | - | ~33% | [10][12] |
| α-Pinene SOA | Photooxidation | - | - | - | 32.4 ± 0.4 (in purified air) | [1] |
| α-Pinene SOA | Photooxidation | - | - | - | 42.7 ± 5.3 (in ambient air) | [1] |
Note: The table summarizes selected quantitative data from the literature. Yields can vary significantly based on the full range of experimental parameters.
Experimental Protocols
The study of gas-phase α-pinene oxidation relies on sophisticated laboratory setups designed to simulate atmospheric conditions. Two common types of reactors are smog chambers and flow tubes.
Smog Chamber Experiments
Smog chambers are large, inert enclosures (often made of Teflon film) where controlled photooxidation or ozonolysis experiments are conducted.
-
General Protocol:
-
Chamber Cleaning: The chamber is flushed with purified air for an extended period to remove any residual contaminants.
-
Humidification: The desired relative humidity is achieved by introducing a known amount of purified water vapor.
-
Seed Aerosol (Optional): In some experiments, seed aerosols are introduced to provide a surface for the condensation of low-volatility products.
-
Reactant Injection: A known concentration of α-pinene is injected into the chamber and allowed to mix. For photooxidation, an OH precursor (e.g., H₂O₂) is added. For ozonolysis, ozone is introduced.
-
Initiation: The reaction is initiated by turning on UV lights (for photooxidation) or by the continuous introduction of ozone.
-
Monitoring: The concentrations of reactants, products, and aerosol properties are monitored in real-time using a suite of analytical instruments.
-
-
Typical Instrumentation:
-
Gas Chromatography-Mass Spectrometry (GC-MS) for identifying and quantifying organic compounds.
-
Fourier-Transform Infrared Spectroscopy (FTIR) for monitoring gas-phase species.
-
Scanning Mobility Particle Sizer (SMPS) to measure aerosol size distribution.
-
Aerosol Mass Spectrometer (AMS) to determine the chemical composition of the aerosol.[2]
-
Flow Tube Reactor Experiments
Flow tube reactors are typically cylindrical tubes through which reactants flow at a controlled rate, allowing for the study of reaction kinetics over a specific residence time.
-
General Protocol:
-
Carrier Gas: A carrier gas (e.g., purified air or nitrogen) flows continuously through the tube.
-
Reactant Introduction: α-Pinene and the oxidant (ozone or an OH precursor) are introduced into the main flow at specific points.
-
Reaction Zone: The reactants mix and react as they travel down the tube. The residence time is controlled by the flow rate and the length of the reactor.
-
Sampling: At the end of the reactor, the gas mixture is sampled for analysis.
-
-
Example from Literature: In a study on α-pinene ozonolysis, approximately 10 ppm of α-pinene and O₃ were reacted in a 17 L flow-tube reactor under laminar flow conditions with a 5-minute residence time.[3]
The following diagram illustrates a typical experimental workflow for studying α-pinene oxidation.
Caption: A generalized experimental workflow for gas-phase α-pinene oxidation studies.
Conclusion
The gas-phase oxidation of α-pinene is a complex process that is fundamental to understanding the formation of secondary organic aerosols in the atmosphere. The production of this compound, a key dicarboxylic acid, is a result of intricate reaction pathways involving ozone and hydroxyl radicals. Continued research, utilizing advanced experimental techniques and analytical instrumentation, is crucial for refining our understanding of these processes and their impact on our environment and health. This guide provides a foundational overview to aid researchers in this important field.
References
- 1. mdpi.com [mdpi.com]
- 2. pnas.org [pnas.org]
- 3. Aging of α-Pinene Secondary Organic Aerosol by Hydroxyl Radicals in the Aqueous Phase: Kinetics and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pinic and pinonic acid formation in the reaction of ozone with alpha-pinene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic acid formation in the gas-phase ozonolysis of alpha-pinene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pinic and pinonic acid formation in the reaction of ozone with α-pinene - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. acp.copernicus.org [acp.copernicus.org]
- 10. ACP - α-pinene photooxidation under controlled chemical conditions â Part 1: Gas-phase composition in low- and high-NOx environments [acp.copernicus.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Multi-Generational Oxidation Pathways to Pinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the multi-generational atmospheric oxidation of α-pinene, a major biogenic volatile organic compound, leading to the formation of pinic acid. This compound is a significant component of secondary organic aerosols (SOA), which have implications for air quality, climate, and human health. This document details the core chemical mechanisms, presents quantitative data from chamber studies, outlines experimental methodologies, and provides visual representations of the key processes.
Introduction to this compound Formation
This compound (C₉H₁₄O₄) is a dicarboxylic acid formed in the atmosphere through the complex, multi-generational oxidation of α-pinene.[1][2] This process is primarily initiated by reactions with key atmospheric oxidants: ozone (O₃), the hydroxyl radical (·OH), and the nitrate radical (NO₃).[1][3] The initial oxidation of α-pinene breaks its double bond, leading to a cascade of reactions that produce a variety of oxygenated products, including pinonic acid, which can be further oxidized to form this compound.[1][4] These reactions contribute significantly to the formation of SOA.[1][5]
Chemical Oxidation Pathways
The formation of this compound from α-pinene is not a single-step reaction but a multi-generational process involving several intermediate species. The specific pathways are highly dependent on the primary oxidant.
Ozonolysis of α-Pinene
The reaction of α-pinene with ozone is a critical pathway for the formation of this compound, particularly in the formation of SOA.[4][6][7] The ozonolysis of α-pinene proceeds through the formation of a primary ozonide, which rapidly decomposes into a Criegee intermediate (CI) and a carbonyl compound. For α-pinene, two Criegee intermediates are formed, CI1 and CI2.[4] While pinonic acid can be formed from both CI1 and CI2, this compound is generated predominantly through the decomposition of CI2.[4]
The following diagram illustrates the simplified ozonolysis pathway:
References
- 1. This compound | 473-73-4 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ACP - Importance of secondary organic aerosol formation of α-pinene, limonene, and m-cresol comparing day- and nighttime radical chemistry [acp.copernicus.org]
- 4. Pinic and pinonic acid formation in the reaction of ozone with α-pinene - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Pinic and pinonic acid formation in the reaction of ozone with α-pinene - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Pinic and pinonic acid formation in the reaction of ozone with alpha-pinene - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Thermal Properties of Atmospheric Pinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinic acid (C₉H₁₄O₄), a dicarboxylic acid, is a significant secondary organic aerosol (SOA) component in the Earth's atmosphere. It is primarily formed from the atmospheric oxidation of monoterpenes, such as α-pinene and β-pinene, which are emitted in large quantities from terrestrial vegetation. The presence and physical state of this compound in atmospheric aerosols have profound implications for climate and air quality, influencing cloud condensation nuclei (CCN) activity and aerosol-radiation interactions. A thorough understanding of its thermal properties is therefore crucial for accurately modeling its atmospheric lifecycle and impact. This technical guide provides an in-depth overview of the core thermal properties of this compound, detailed experimental protocols for their measurement, and a summary of its atmospheric formation and degradation pathways.
Core Thermal Properties of this compound
The thermal properties of this compound dictate its phase state, volatility, and persistence in the atmosphere. This section summarizes the key quantitative data available in the literature.
Tabulated Thermal Properties
The following tables provide a consolidated view of the experimentally determined and calculated thermal properties of this compound.
Table 1: Thermodynamic Properties of cis-Pinic Acid
| Property | Value | Units | Notes |
| Molecular Formula | C₉H₁₄O₄ | - | |
| Molar Mass | 186.20 | g/mol | |
| Melting Point | 364.32 | K | For cis-pinic acid.[1][2] |
| Boiling Point | 362.7 ± 15.0 | °C at 760 mmHg | Calculated value. |
| Enthalpy of Fusion (ΔHfus) | 14.75 | kJ/mol | For cis-northis compound, a related compound. A specific value for this compound is not readily available, but this provides an estimate.[1] |
| Enthalpy of Sublimation (ΔHsub) | 83 ± 5 | kJ/mol | [3] |
| Vapor Pressure | log(p₀/Pa) = -5691.7 K/T + 14.73 | - | Over the temperature range 290-323 K. |
| Specific Heat Capacity (Cₚ) | 189.9 | J/(mol·K) | [4] |
| Standard Enthalpy of Formation (ΔHf°) | -748.5 | kJ/mol | For the related compound cis-DL-Pinonic acid; a value for this compound is not readily available but this can serve as a proxy.[5] |
Table 2: Vapor Pressure of this compound at Different Temperatures
| Temperature (K) | Vapor Pressure (Pa) |
| 290 | 1.15 x 10⁻⁴ |
| 300 | 1.11 x 10⁻³ |
| 310 | 8.53 x 10⁻³ |
| 320 | 5.49 x 10⁻² |
| 323 | 8.32 x 10⁻² |
Note: Vapor pressures were calculated using the Antoine equation provided in Table 1.
Experimental Protocols
The determination of the thermal properties of this compound relies on sophisticated analytical techniques. This section details the methodologies for the key experiments cited.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is widely used to determine properties such as melting point and enthalpy of fusion.
Methodology for this compound Analysis:
-
Sample Preparation: A small, accurately weighed sample of pure this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to create an inert atmosphere and prevent oxidation.
-
Temperature Program: The analysis typically involves a controlled heating and cooling cycle. A common procedure is:
-
Equilibrate the sample at a sub-ambient temperature (e.g., -50 °C).
-
Ramp the temperature up to a point well above the melting temperature (e.g., 150 °C) at a constant heating rate (e.g., 10 °C/min).
-
Hold the sample at the high temperature for a few minutes to ensure complete melting.
-
Cool the sample back down to the starting temperature at a controlled rate (e.g., 10 °C/min).
-
A second heating ramp is often performed to study the behavior of the sample after a defined thermal history.
-
-
Data Analysis: The DSC thermogram plots heat flow against temperature. The melting point is determined as the onset or peak of the melting endotherm. The enthalpy of fusion is calculated by integrating the area of the melting peak.
Tandem Differential Mobility Analysis (TDMA)
Tandem Differential Mobility Analysis is a powerful technique for measuring the volatility of aerosol particles, from which vapor pressure can be derived.
Methodology for this compound Vapor Pressure Measurement:
-
Aerosol Generation: An aerosol of this compound is generated, typically by atomizing a dilute solution of this compound in a suitable solvent (e.g., water or methanol) and then drying the droplets to leave solid particles.
-
Size Selection: The first Differential Mobility Analyzer (DMA1) is used to select a monodisperse aerosol population of a specific electrical mobility diameter.
-
Volatilization: The size-selected aerosol is then passed through a heated tube or a thermodenuder, where the particles are exposed to a controlled, elevated temperature for a specific residence time. This causes the this compound to evaporate from the particle phase.
-
Size Measurement: The second Differential Mobility Analyzer (DMA2), coupled with a Condensation Particle Counter (CPC), is used to measure the size distribution of the aerosol after the heating step.
-
Data Analysis: The change in the mobility diameter of the particles is used to calculate the mass loss due to evaporation. By performing experiments at different temperatures and residence times, the evaporation rate can be determined. The vapor pressure is then calculated from the evaporation rate using kinetic models of mass transfer.[6]
Atmospheric Signaling Pathways and Logical Relationships
The formation and degradation of this compound in the atmosphere involve complex chemical pathways. The following diagrams, generated using Graphviz, illustrate these key processes.
Atmospheric Formation of this compound
This compound is primarily formed in the atmosphere through the oxidation of α-pinene and β-pinene. The initial reaction is typically with ozone (O₃) or the hydroxyl radical (OH).
Caption: Atmospheric formation pathways of this compound from monoterpene precursors.
Atmospheric Degradation of this compound
Once formed, this compound can undergo further degradation in the atmosphere, primarily through reaction with hydroxyl radicals. This can lead to the formation of smaller, more volatile compounds or higher-generation, more oxidized products.
Caption: Key degradation pathways of atmospheric this compound.
Conclusion
This technical guide has provided a detailed overview of the thermal properties of atmospheric this compound, a critical component of secondary organic aerosols. The tabulated data on its thermodynamic properties, coupled with the outlined experimental protocols for their determination, offer a valuable resource for researchers in atmospheric science, environmental chemistry, and related fields. The visualization of its atmospheric formation and degradation pathways further elucidates its role in atmospheric processes. A comprehensive understanding of these properties is essential for improving climate and air quality models and for developing effective strategies to mitigate the impacts of atmospheric aerosols. Further research is needed to refine some of the less-constrained parameters, such as the standard enthalpy of formation and the specific products of thermal decomposition, to enhance the accuracy of atmospheric models.
References
- 1. Physicochemical Properties of Pinic, Pinonic, Norpinic, and Norpinonic Acids as Relevant α-Pinene Oxidation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | 473-73-4 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. cis-DL-Pinonic acid [webbook.nist.gov]
- 6. acp.copernicus.org [acp.copernicus.org]
Navigating the Particulate World: A Technical Guide to the Solubility and Phase State of Pinic Acid in Aerosols
For Immediate Release
A Deep Dive into the Physicochemical Behavior of a Key Secondary Organic Aerosol Component
This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the solubility and phase state of pinic acid, a significant component of atmospheric secondary organic aerosols (SOA). Understanding these properties is crucial for accurately modeling aerosol behavior, its impact on climate and air quality, and for applications in fields such as inhaled drug delivery. This document synthesizes key quantitative data, details experimental methodologies, and provides visual representations of experimental workflows and the interplay of critical parameters.
Physicochemical Properties of this compound
This compound (C₉H₁₄O₄) is a dicarboxylic acid formed from the atmospheric oxidation of α-pinene and β-pinene, major volatile organic compounds emitted by coniferous trees. Its presence in SOA significantly influences the aerosol's interaction with water vapor and its physical state in the atmosphere. The cis-isomer is a prominent form found in these aerosols.
A summary of the key physicochemical properties of cis-pinic acid is presented in Table 1.
| Property | Value | Reference |
| Molecular Weight | 186.20 g/mol | |
| Melting Point | 364.32 K (91.17 °C) | |
| Enthalpy of Fusion | Not explicitly found for this compound | |
| Water Solubility | Qualitatively high; stated to be the most water-soluble among key α-pinene SOA oxidation products. A dynamic method has been used for its determination, with data correlated using Wilson, NRTL, and UNIQUAC models. | |
| Saturation Concentration | 0.9–23 μg m⁻³ (in the temperature range of 290–310 K) |
Solubility of this compound
The solubility of this compound is a critical parameter governing its partitioning between the gas and particle phases and its ability to act as a cloud condensation nucleus.
Aqueous Solubility
Solubility in Organic Solvents
Data on the solubility of this compound in various organic solvents is sparse in the available literature. However, understanding its solubility in organic matrices is crucial as SOAs are complex mixtures of organic compounds.
Phase State of this compound in Aerosols
The phase state of this compound in aerosols—whether it exists as a liquid, semi-solid, or solid—is highly dependent on environmental conditions, primarily relative humidity (RH) and temperature. This property dictates the aerosol's viscosity, which in turn affects molecular diffusion within the particle, heterogeneous reactions, and particle growth. At typical atmospheric temperatures, pure this compound exists as a solid.
Influence of Relative Humidity and Temperature
The viscosity of secondary organic aerosols derived from α-pinene, which contain this compound, exhibits a strong dependence on relative humidity. At high RH (e.g., >80-90%), the aerosol behaves as a liquid, with a viscosity comparable to that of honey. As RH decreases, the viscosity increases significantly. At around 70% RH, the viscosity is similar to that of peanut butter, and at RH ≤ 30%, it can be as viscous as bitumen, indicating a semi-solid or solid state.
Temperature also plays a crucial role. Lower temperatures promote a more viscous or solid state. The interplay between RH and temperature determines the phase state, with particles being able to transition between liquid, semi-solid, and glassy states under different atmospheric conditions.
Glass Transition Temperature (Tg)
The glass transition temperature (Tg) is a key parameter for predicting the phase state of amorphous organic aerosols. It represents the temperature at which a material transitions from a hard, glassy state to a more rubbery, viscous state. While a specific experimentally determined Tg for pure this compound is not available in the reviewed literature, molecular dynamics simulations have been used to predict the Tg of related atmospheric organic compounds.
Experimental Protocols
Several advanced techniques are employed to characterize the solubility and phase state of this compound and related organic aerosols.
Solubility Determination: Dynamic Solid-Liquid Phase Equilibria Method
This method is used to determine the solubility of a solid compound in a liquid as a function of temperature.
Caption: Workflow for dynamic solubility measurement.
Hygroscopicity Measurement: Hygroscopic Tandem Differential Mobility Analyzer (HTDMA)
The HTDMA is a standard instrument for measuring the water uptake of aerosol particles as a function of relative humidity.
Caption: HTDMA experimental workflow.
Phase State Determination: Atomic Force Microscopy (AFM)
AFM can be used to probe the phase state of individual aerosol particles by measuring their mechanical properties.
Caption: AFM-based phase state analysis workflow.
Glass Transition Temperature Measurement
Several techniques can be employed to measure the glass transition temperature of organic aerosols. One common laboratory method is Differential Scanning Calorimetry (DSC), although it requires larger sample sizes. More advanced techniques are being developed for smaller, more atmospherically relevant samples.
Interplay of Physicochemical Properties and Environmental Factors
The solubility and phase state of this compound in aerosols are not independent properties but are intricately linked and influenced by environmental conditions.
Caption: Factors influencing this compound aerosol properties.
Conclusion
The solubility and phase state of this compound are fundamental to understanding the behavior of secondary organic aerosols in the atmosphere and in various technological applications. While significant progress has been made in characterizing these properties, further research is needed to obtain more precise quantitative data, particularly regarding its solubility in water and organic solvents as a function of temperature, and its specific deliquescence and efflorescence relative humidities. The continued development and application of advanced experimental techniques will be crucial in refining our understanding of this key atmospheric component.
discovery and identification of pinic acid in the atmosphere
An In-depth Technical Guide to the Discovery and Identification of Pinic Acid in the Atmosphere
Introduction
This compound (C₉H₁₄O₄) is a dicarboxylic acid that has been identified as a significant component of atmospheric secondary organic aerosol (SOA). SOA is formed through the oxidation of volatile organic compounds (VOCs) and subsequent gas-to-particle conversion, profoundly impacting air quality, climate, and human health. As a major oxidation product of α-pinene, one of the most abundant biogenic VOCs emitted by terrestrial vegetation, this compound serves as a crucial tracer for understanding the sources and chemical evolution of biogenic SOA.[1] This guide provides a comprehensive overview of the discovery, atmospheric formation, and analytical methodologies for the identification and quantification of this compound for researchers and scientists in atmospheric chemistry and related fields.
Discovery and Atmospheric Formation
While this compound was first identified as a product of the liquid-phase ozonolysis of α-pinene in 1955, its significance in the atmosphere was recognized much later.[2] In 1998, Christoffersen et al. first identified cis-pinic acid in aerosol samples from smog chamber experiments simulating the atmospheric ozonolysis of α-pinene.[2][3] This discovery established it as a key product of α-pinene gas-phase oxidation and an important component of SOA.[2]
The primary formation pathway of this compound in the atmosphere is the oxidation of α-pinene by key atmospheric oxidants, namely ozone (O₃) and the hydroxyl radical (OH).[1][4] This complex, multi-step reaction involves the breaking of the double bond in the α-pinene molecule, leading to the formation of a variety of oxygenated, lower volatility products.[1] Pinonic acid is a major first-generation product which can be further oxidized to form this compound.[1][4] Due to its two carboxylic acid functional groups, this compound has a very low vapor pressure, causing it to readily partition into the particle phase, contributing to the formation and growth of SOA.[5]
The chemical scheme below illustrates the simplified atmospheric formation pathway of this compound.
Quantitative Atmospheric Concentrations
The atmospheric concentration of this compound varies significantly depending on location, season, and meteorological conditions, reflecting the variability in biogenic emissions and atmospheric chemistry. It is a prominent species in forested regions with high α-pinene emissions. The following table summarizes reported concentrations from various field studies.
| Location | Site Type | Particle Size | Concentration (ng m⁻³) | Reference |
| Hyytiälä, Finland | Boreal Forest | PM₁ | Median: 7.7 (Summer) | [6] |
| Hyytiälä, Finland | Boreal Forest | Not Specified | 0.2 - 1.5 | [7] |
| Amazon Rainforest | Tropical Forest | PM₂.₅ | Max (Dry Season): 0.14Max (Wet Season): 0.103 | [8] |
| Subtropical Forest | Forest | Not Specified | ~50 | [6] |
Note: The Amazon Rainforest concentrations are the sum of the maximum reported values for the two enantiomers (E1 and E2).[8]
Experimental Protocols for Identification and Quantification
The analysis of this compound in atmospheric aerosols requires sophisticated analytical techniques due to its low concentration and the complexity of the aerosol matrix. The general workflow involves aerosol collection, sample extraction, and chemical analysis, often including a derivatization step.
Key Methodologies
1. Aerosol Sample Collection:
-
Method: High-volume samplers are used to collect aerosol particles from a large volume of air.[7]
-
Filter Media: Particles are typically collected on Teflon filters, which are chemically inert and have low background contamination.[3] Samples are often stored frozen (e.g., at -25°C) prior to analysis to prevent degradation of the target analytes.[5]
2. Sample Preparation and Extraction:
-
Solvent Extraction: The filter samples are extracted to transfer the organic compounds into a liquid solvent. Dichloromethane is a commonly used solvent for this purpose.[3]
-
Sonication-Assisted Extraction: To improve extraction efficiency, dynamic sonication-assisted solvent extraction systems can be employed for a fast and quantitative recovery of the analytes from the filter.[7]
3. Derivatization (Primarily for GC-MS):
-
Purpose: Because dicarboxylic acids like this compound have low volatility and can interact with the chromatographic column, they are often chemically modified (derivatized) before analysis by Gas Chromatography (GC). This process converts them into more volatile esters.
-
Reagent: A common method involves derivatization with BF₃-methanol, which converts the carboxylic acid groups into their corresponding methyl esters.[3]
4. Analytical Instrumentation:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for analyzing derivatized this compound. The sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the column. The separated compounds then enter the Mass Spectrometer (MS), which fragments them and detects the resulting ions, providing a unique mass spectrum for identification and quantification.[1][3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful alternative that can often analyze polar compounds like this compound without the need for derivatization.[1][7] High-Performance Liquid Chromatography (HPLC) is used to separate the compounds in the liquid phase before they are introduced into the MS. This technique is particularly valuable for analyzing thermally unstable molecules and has been successfully used to separate the stereoisomers of this compound.[5][9]
The diagram below outlines the typical experimental workflow for the analysis of this compound in atmospheric aerosol samples.
References
- 1. This compound | 473-73-4 | Benchchem [benchchem.com]
- 2. Photo-oxidation of this compound in the aqueous phase: a mechanistic investigation under acidic and basic pH conditions - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D1EA00031D [pubs.rsc.org]
- 3. pure.au.dk [pure.au.dk]
- 4. researchgate.net [researchgate.net]
- 5. iris.cnr.it [iris.cnr.it]
- 6. researchgate.net [researchgate.net]
- 7. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 8. ACP - Varying chiral ratio of this compound enantiomers above the Amazon rainforest [acp.copernicus.org]
- 9. acp.copernicus.org [acp.copernicus.org]
Methodological & Application
Application Notes and Protocols for Laboratory Synthesis of cis-Pinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Pinic acid is a dicarboxylic acid that is a significant product of the atmospheric oxidation of α-pinene, a major biogenic volatile organic compound (BVOC).[1][2] Its presence in secondary organic aerosols (SOA) makes it a crucial compound for atmospheric chemistry studies, particularly in understanding aerosol formation and its impact on climate and air quality.[1] The availability of pure cis-pinic acid is essential for calibrating analytical instruments, performing toxicological studies, and investigating its chemical and physical properties in a laboratory setting. These application notes provide detailed protocols for the laboratory synthesis, purification, and characterization of cis-pinic acid.
Two primary synthetic routes from the readily available starting material, α-pinene, are presented: a two-step oxidation involving potassium permanganate to form an intermediate, cis-pinonic acid, followed by a haloform reaction, and a direct ozonolysis method that mimics its atmospheric formation pathway.
Synthesis Protocols
Two effective methods for the laboratory synthesis of cis-pinic acid are detailed below.
Method 1: Two-Step Synthesis via Potassium Permanganate Oxidation and Haloform Reaction
This method involves the initial oxidation of α-pinene to cis-pinonic acid, which is then converted to cis-pinic acid.
Step 1: Oxidation of α-Pinene to cis-Pinonic Acid
This procedure is adapted from a method that yields cis-pinonic acid, a key intermediate.[3][4]
Materials and Reagents:
-
(-)-α-Pinene
-
Potassium permanganate (KMnO₄)
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Ethyl ether
-
Acetone
-
Deionized water
-
Ice bath
-
Round bottom flasks
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 25 mL round bottom flask, combine (-)-α-pinene (e.g., 1.0 g, 7.34 mmol), ammonium sulfate (0.506 g, 3.82 mmol), and 10 mL of deionized water.
-
Cool the flask in an ice bath to maintain a temperature below 10°C.
-
While stirring vigorously, gradually add potassium permanganate (2.655 g, 16.8 mmol) over a period of 10 minutes.
-
After the addition is complete, store the flask in a refrigerator (approx. 4°C) for 48 hours.
-
After 48 hours, remove the precipitated manganese oxide (MnO₂) by filtration, washing the precipitate with a small amount of cold deionized water.
-
Transfer the filtrate to a beaker and acidify it by the dropwise addition of concentrated sulfuric acid until the solution is acidic (check with pH paper).
-
To quench any unreacted permanganate, add sodium thiosulfate (1.0-1.5 g) until the purple color disappears and the solution becomes colorless or pale yellow.
-
Transfer the acidified solution to a separatory funnel and extract the aqueous phase with ethyl ether (3 x 20 mL).
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator to yield crude cis-pinonic acid as a light yellow-brown oil.[3] A typical yield for this step is approximately 40.4%.[3]
Step 2: Conversion of cis-Pinonic Acid to cis-Pinic Acid
This procedure utilizes a haloform reaction to convert the methyl ketone group of cis-pinonic acid into a carboxylic acid.[5]
Materials and Reagents:
-
cis-Pinonic acid (from Step 1)
-
Dioxane
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Sodium hydrogensulfate solution (40%)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Activated charcoal
Procedure:
-
Dissolve cis-pinonic acid (2.8 g) in 50 mL of dioxane.
-
In a separate flask, prepare a sodium hypobromite solution by dissolving sodium hydroxide (8.2 g) in 196 mL of water, cooling to 0°C, and slowly adding bromine (7.5 g).
-
Cool the cis-pinonic acid solution to -15°C and add the sodium hypobromite solution dropwise over 30 minutes.
-
Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight (approximately 16 hours).
-
Extract the resulting solution with dichloromethane (3 x 20 mL) to remove any non-acidic byproducts.
-
To the aqueous phase, add 60 mL of a 40% sodium hydrogensulfate solution and adjust the pH to 1 with hydrochloric acid.
-
Extract the acidified aqueous phase with diethyl ether (5 x 40 mL).
-
Combine the ethereal phases and dry over anhydrous sodium sulfate.
-
Filter the solution and treat with a small amount of activated charcoal to decolorize.
-
After a final filtration, evaporate the solvent to yield cis-pinic acid as a slightly yellow powder. This step has a reported yield of 88% with a purity of 96%.[5]
Method 2: Ozonolysis of α-Pinene
This method directly oxidizes α-pinene to cis-pinic acid using ozone, closely mimicking its formation in the atmosphere.
Materials and Reagents:
-
(-)-α-Pinene
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Ozone (O₃) generator
-
Oxygen (O₂) source
-
Dimethyl sulfide (DMS) or hydrogen peroxide (H₂O₂)
-
Dry ice/acetone bath
-
Gas dispersion tube
-
Round bottom flask
-
Stir plate and stir bar
Procedure:
-
In a round bottom flask, dissolve (-)-α-pinene (e.g., 0.5 mL, 3.16 mmol) in a mixture of methanol (28 mL) and dichloromethane (3.5 mL).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution via a gas dispersion tube until a persistent blue color is observed, indicating an excess of ozone.
-
Stop the ozone flow and bubble oxygen through the solution until the blue color disappears.
-
For reductive workup, add dimethyl sulfide (4.2 mL, 56.9 mmol) dropwise to the cold solution. Allow the mixture to slowly warm to room temperature while stirring for approximately 16 hours.
-
Alternatively, for oxidative workup, carefully add hydrogen peroxide to the ozonide solution.
-
After the workup, the solvent can be removed under reduced pressure. The resulting crude product will contain cis-pinic acid along with other oxidation products.
-
Purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Purification and Characterization
Purification:
-
Recrystallization: cis-Pinic acid is a solid at room temperature and can be purified by recrystallization. A suitable solvent system should be determined empirically, but mixtures of ethyl acetate and hexanes, or diethyl ether and hexanes are good starting points.
-
Column Chromatography: For smaller scales or to separate from closely related impurities, flash column chromatography on silica gel can be employed. A gradient of ethyl acetate in hexanes with a small amount of acetic acid is a typical eluent system for acidic compounds.
Characterization:
The identity and purity of the synthesized cis-pinic acid should be confirmed by spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation. The spectra should be compared with literature data.
-
Mass Spectrometry (MS): Analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization (e.g., methylation with diazomethane or BF₃-methanol) or Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) can confirm the molecular weight and fragmentation pattern. For LC-ESI-MS in negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 185.0819 is characteristic.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic broad O-H stretches for the carboxylic acid groups and C=O stretches.
Quantitative Data
The following table summarizes the quantitative data associated with the synthesis and properties of cis-pinic acid.
| Parameter | Method 1 (KMnO₄/Haloform) | Method 2 (Ozonolysis) | Reference Data |
| Starting Material | (-)-α-Pinene | (-)-α-Pinene | N/A |
| Intermediate | cis-Pinonic acid | Ozonide | N/A |
| Yield (Step 1) | ~40.4% (α-pinene to cis-pinonic acid)[3] | N/A | N/A |
| Yield (Step 2) | ~88% (cis-pinonic acid to cis-pinic acid)[5] | N/A | N/A |
| Overall Yield | ~35.5% | 0.3-3% (in smog chamber experiments)[6] | N/A |
| Purity | 96% (after purification)[5] | Variable, requires extensive purification | >98% (commercial standard) |
| Molecular Weight | 186.20 g/mol [1] | 186.20 g/mol [1] | 186.20 g/mol [1] |
| Melting Point | N/A | N/A | 364.32 K (91.17 °C)[7] |
Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis and purification processes.
Caption: Workflow for the two-step synthesis of cis-pinic acid.
Caption: Workflow for the ozonolysis synthesis of cis-pinic acid.
References
- 1. Pinic acid | 473-73-4 | Benchchem [benchchem.com]
- 2. Pinic and pinonic acid formation in the reaction of ozone with alpha-pinene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 4. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 5. ACP - Synthesis and characterisation of peroxypinic acids as proxies for highly oxygenated molecules (HOMs) in secondary organic aerosol [acp.copernicus.org]
- 6. pure.au.dk [pure.au.dk]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Quantification of Pinic Acid in Aerosols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinic acid, a dicarboxylic acid formed from the atmospheric oxidation of α-pinene, is a significant secondary organic aerosol (SOA) tracer.[1] Its quantification in atmospheric aerosols is crucial for understanding biogenic contributions to SOA formation and its impact on air quality and climate.[1] This document provides detailed application notes and experimental protocols for the quantification of this compound in aerosol samples using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Analytical Techniques: A Comparative Overview
The two primary analytical methodologies for the quantification of this compound in aerosol samples are GC-MS and HPLC-MS. Each technique offers distinct advantages and disadvantages.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a common and robust technique for the analysis of volatile and semi-volatile organic compounds.[2] For polar compounds like this compound, a derivatization step is necessary to increase volatility and improve chromatographic separation.[1]
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This powerful technique is well-suited for analyzing less volatile and more polar compounds like this compound, often without the need for derivatization.[1] HPLC coupled with tandem mass spectrometry (MS/MS) provides high sensitivity and selectivity.[3]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of this compound using different analytical techniques as reported in the literature.
Table 1: Reported Limits of Detection (LOD) for this compound
| Analytical Technique | Limit of Detection (LOD) | Reference |
| HPLC-MS | 0.3 ppt | Müller-Tautges et al. |
| Triple Quadrupole HPLC-MS | 0.4 - 10 ppt | This study aimed to develop a sensitive method for various SOA markers.[3] |
| HPLC-MS | 1.74 ng/mL | For analysis of enantiomers.[4][5] |
| GC-MS (with BSTFA derivatization) | ≤ 2 ng/m³ | For low-molecular-weight dicarboxylic acids.[6] |
| GC-MS (with BF₃/alcohol derivatization) | ≤ 4 ng/m³ | For low-molecular-weight dicarboxylic acids.[6] |
Table 2: Reported Concentrations of this compound in Aerosol Samples
| Location | Concentration Range | Analytical Technique | Reference |
| Finnish Coniferous Forest | 0.2 ng/m³ - 1.5 ng/m³ | LC-MS | [7] |
| Boreal Forest (SMEAR II station) | Median: 6.7 ng/m³ (summer) | Not specified | Kourtchev et al. (2008)[8] |
| Subtropical Forest | ~50 ng/m³ | Thermal-desorption PTR-ToF-MS | [8] |
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the quantification of this compound in aerosol samples using GC-MS and HPLC-MS.
Caption: Workflow for this compound Quantification using GC-MS.
Caption: Workflow for this compound Quantification using HPLC-MS.
Experimental Protocols
Protocol 1: Quantification of this compound by GC-MS
This protocol details the analysis of this compound in aerosol filter samples using Gas Chromatography-Mass Spectrometry following derivatization.
1. Materials and Reagents
-
Aerosol filter samples (e.g., quartz fiber or Teflon)
-
This compound standard
-
Internal standard (e.g., heptanoic acid)
-
Solvents: Acetonitrile (HPLC grade), Dichloromethane (GC grade)
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Nitrogen gas for evaporation
2. Sample Preparation
-
Extraction:
-
Spike a known amount of internal standard onto the filter sample.
-
Extract the filter using a suitable solvent such as acetonitrile. A dynamic sonication-assisted solvent extraction system can be used for fast and quantitative extraction.[7]
-
Filter the extract to remove any particulate matter.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of acetonitrile.[9]
-
-
Derivatization:
3. GC-MS Analysis
-
Gas Chromatograph: Equipped with a capillary column suitable for organic acid analysis (e.g., DB-5MS).
-
Injection: Use a large-volume injection technique if necessary to enhance sensitivity.[1]
-
Oven Temperature Program: Optimize the temperature program to achieve good separation of this compound from other components. A typical program might start at 60°C, ramp to 280°C, and hold.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode.
-
Detection: Use selected ion monitoring (SIM) for enhanced sensitivity and selectivity. The derivatization agent's ion (e.g., m/z 181) can be used for quantification.[1]
4. Quantification
-
Generate a multi-point calibration curve using derivatized this compound standards of known concentrations.
-
Calculate the concentration of this compound in the aerosol samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.
Protocol 2: Quantification of this compound by HPLC-MS/MS
This protocol outlines the direct analysis of this compound in aerosol filter samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry.
1. Materials and Reagents
-
Aerosol filter samples (e.g., quartz fiber)
-
This compound standard
-
Internal standard (e.g., sebacic acid)[10]
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Ultrapure water
-
Mobile Phase Additives: Acetic acid or Formic acid
2. Sample Preparation
-
Extraction:
-
Spike the filter sample with a known amount of internal standard (e.g., 150 ng of sebacic acid).[10]
-
Extract the filter multiple times with methanol (e.g., 3 x 20 mL).[10]
-
Combine the methanol extracts and evaporate to a smaller volume (e.g., ~1 mL) using a rotary evaporator at a controlled temperature (e.g., 30°C).[10]
-
Dry the remaining extract completely under a stream of nitrogen.[10]
-
Redissolve the dried residue in a known volume of water (e.g., 150 µL) for injection.[10]
-
3. HPLC-MS/MS Analysis
-
HPLC System: A system capable of gradient elution.
-
Column: A C18 reversed-phase column is commonly used (e.g., T3 Atlantis C18, 3 µm; 2.1 × 150 mm).[10]
-
Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% acetic acid in water) and an organic phase (e.g., methanol or acetonitrile).
-
Gradient Elution: An example of an 80-minute gradient program: maintain 3% organic phase for 2 min, increase to 90% in 18 min, hold at 90% for 43 min, decrease back to 3% in 5 min, and equilibrate for 12 min.[10]
-
Flow Rate: A typical flow rate is 0.2 mL/min.[10]
-
Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer operated in negative electrospray ionization (ESI) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification. A common transition for this compound is 185 → 141.[3]
4. Quantification
-
Prepare a seven-point calibration curve with this compound standard solutions ranging from 0.5 to 500 ng/mL.[4][5]
-
Ensure the correlation coefficient of the calibration curve is greater than 0.98.[4][5]
-
Quantify this compound in the aerosol samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.
Signaling Pathway and Logical Relationships
The formation of this compound in the atmosphere is a multi-step process initiated by the oxidation of α-pinene, a biogenic volatile organic compound (BVOC). This process is a key contributor to the formation of secondary organic aerosols.
Caption: Formation Pathway of this compound in Aerosols.
References
- 1. This compound | 473-73-4 | Benchchem [benchchem.com]
- 2. atm.helsinki.fi [atm.helsinki.fi]
- 3. Novel Method to Quantify Trace Amounts of Isoprene and Monoterpene Secondary Organic Aerosol-Markers in Antarctic Ice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acp.copernicus.org [acp.copernicus.org]
- 5. iris.cnr.it [iris.cnr.it]
- 6. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 8. researchgate.net [researchgate.net]
- 9. egusphere.copernicus.org [egusphere.copernicus.org]
- 10. connectsci.au [connectsci.au]
Application Notes and Protocols for the Analysis of Pinic Acid by Liquid Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinic acid, a dicarboxylic acid formed from the atmospheric oxidation of α-pinene, is a key secondary organic aerosol (SOA) tracer. Its quantification in environmental samples is crucial for understanding atmospheric chemistry and its impact on climate and air quality. In the context of drug development, the analysis of acidic molecules is a common requirement. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-mass spectrometry (LC-MS), a highly sensitive and selective analytical technique. The methodologies described herein are applicable to various research and analytical settings, including environmental monitoring and pharmaceutical analysis. This compound is typically analyzed in its deprotonated form [M-H]⁻ in negative ion mode electrospray ionization (ESI), with a mass-to-charge ratio (m/z) of 185.0819.[1]
Quantitative Data Summary
The following tables summarize the quantitative data for the LC-MS/MS analysis of this compound.
Table 1: LC-MS/MS Method Parameters for this compound Quantification
| Parameter | Value |
| Precursor Ion (m/z) | 185 |
| Product Ion (m/z) | 141[2] |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Internal Standard | Isotope-labeled this compound (if available) or a structurally similar dicarboxylic acid |
Table 2: Example Calibration Curve Data for this compound Analysis
| Concentration (ng/mL) | Peak Area (Arbitrary Units) |
| 0.5 | 1,250 |
| 1.0 | 2,480 |
| 5.0 | 12,350 |
| 10.0 | 25,100 |
| 50.0 | 124,500 |
| 100.0 | 252,000 |
| 500.0 | 1,255,000 |
Note: The peak area values are for illustrative purposes and will vary depending on the instrument and specific experimental conditions. A seven-point calibration curve for this compound has been successfully generated in the concentration range of 0.5 to 500 ng/mL, with a correlation coefficient greater than 0.98.[1]
Table 3: Method Performance Characteristics
| Parameter | Value |
| Limit of Detection (LOD) | 1.74 ng/mL[1] |
| Limit of Quantification (LOQ) | ~5 ng/mL (Estimated as 3x LOD) |
| Linearity (r²) | > 0.98[1] |
Experimental Protocols
Protocol 1: Preparation of Standard Solutions and Calibration Curve
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound standard and dissolve it in 1.0 mL of methanol.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions at concentrations of 500, 100, 50, 10, 5, 1, and 0.5 ng/mL.[1]
-
Internal Standard Working Solution: If an internal standard is used, prepare a working solution at a fixed concentration (e.g., 100 ng/mL) in the same 50:50 methanol/water mixture.
-
Calibration Standards: To construct the calibration curve, mix a fixed volume of each working standard solution with a fixed volume of the internal standard working solution (if used).
Protocol 2: Sample Preparation from Aerosol Filter Samples
This protocol describes the extraction of this compound from aerosol filter samples, a common application in atmospheric science.
-
Filter Handling: Handle the filter samples in a clean environment to avoid contamination. Cut a portion of the filter into small pieces using clean scissors or a punch.
-
Extraction: Place the filter pieces into a clean extraction vessel (e.g., a glass vial). Add a suitable volume of extraction solvent, such as methanol. A dynamic sonication-assisted solvent extraction system can be employed for fast and quantitative extraction.[3]
-
Sonication: Place the extraction vessel in a sonicator bath for a defined period (e.g., 30 minutes) to facilitate the extraction of this compound from the filter matrix.
-
Concentration: After extraction, transfer the solvent to a clean tube. Concentrate the extract to a smaller volume or to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 100 µL) to ensure compatibility with the LC-MS system.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS system.
Protocol 3: LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used for the separation of organic acids. For chiral separation of this compound enantiomers, an amylose-based chiral column (e.g., CHIRALPAK IG) can be utilized.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: A flow rate of 0.2 to 0.5 mL/min is common.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) operated in negative ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z 185 -> Product ion (Q3) m/z 141.[2]
-
-
Instrument Parameters: Optimize the spray voltage, capillary temperature, sheath gas flow, and auxiliary gas flow to achieve the best signal intensity for this compound. For instance, a spray voltage of -3.2 kV and a capillary temperature of 300°C have been reported.
-
Visualizations
Caption: Experimental workflow for this compound analysis by LC-MS/MS.
Caption: Logical relationship for MRM-based quantification of this compound.
References
- 1. ACP - Varying chiral ratio of this compound enantiomers above the Amazon rainforest [acp.copernicus.org]
- 2. Novel Method to Quantify Trace Amounts of Isoprene and Monoterpene Secondary Organic Aerosol-Markers in Antarctic Ice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchportal.helsinki.fi [researchportal.helsinki.fi]
Application Notes and Protocols for Chiral Separation of Pinic Acid Enantiomers in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinic acid, a significant oxidation product of α-pinene, is a key secondary organic aerosol (SOA) component in the atmosphere.[1] Since α-pinene is a chiral molecule, its atmospheric oxidation products, including cis-pinic acid, can also exist as enantiomers.[2] The enantiomeric ratio of this compound in environmental samples can provide valuable insights into the sources and atmospheric processing of biogenic volatile organic compounds (BVOCs).[3][4] Distinguishing between these enantiomers is crucial for understanding stereospecific processes in the environment. This document provides detailed application notes and protocols for the chiral separation of this compound enantiomers in various environmental matrices.
The primary analytical technique for this application is two-dimensional liquid chromatography (2D-LC) coupled with mass spectrometry (MS), which offers the necessary selectivity and sensitivity for complex environmental samples.[5][6][7]
Quantitative Data Summary
The following table summarizes quantitative data related to the chiral separation of this compound enantiomers from various studies.
| Parameter | Value(s) | Sample Matrix | Analytical Method | Reference |
| Concentrations of this compound Enantiomers | ||||
| E1 ((+)-α-pinene oxidation product) | Max: (0.027 ± 0.002) ng m⁻³ (dry seasons); (0.026 ± 0.020) ng m⁻³ (wet season) | Amazon Rainforest Aerosols | LC-MS | [3][4] |
| E2 ((-)-α-pinene oxidation product) | Max: (0.113 ± 0.023) ng m⁻³ (dry seasons); (0.077 ± 0.059) ng m⁻³ (wet season) | Amazon Rainforest Aerosols | LC-MS | [3][4] |
| Chiral Ratios (E2/E1) | ||||
| Near Ground Level (80 m) | 4.6 ± 0.1 and 4.5 ± 0.1 (dry seasons); 5.2 ± 0.2 (wet season) | Amazon Rainforest Aerosols | LC-MS | [3] |
| Higher Altitude (320 m) | 4.9 ± 0.1 and 5.30 ± 0.09 (dry seasons); 5.8 ± 0.1 (wet season) | Amazon Rainforest Aerosols | LC-MS | [3] |
| Analytical Method Performance | ||||
| Limit of Detection (LOD) | 1.74 ng mL⁻¹ | Standard Solution | HPLC-MS | [4] |
| Calibration Range | 0.5 to 500 ng mL⁻¹ | Standard Solution | HPLC-MS | [4] |
| Calibration Curve Correlation Coefficient (r²) | > 0.98 | Standard Solution | HPLC-MS | [4] |
Experimental Protocols
Protocol 1: Analysis of this compound Enantiomers in Aerosol Filter Samples
This protocol is adapted from studies conducted in the Amazon rainforest.[3][4]
1. Sample Collection:
-
Collect ambient aerosol particles on appropriate filters (e.g., quartz fiber) using a high-volume sampler.
-
Store the filter samples in a freezer at -25 °C until analysis to prevent degradation of the target analytes.[4]
2. Sample Preparation:
-
Extract the filter samples with a suitable solvent. While the specific solvent for this compound extraction from filters is not detailed in the provided abstracts, dichloromethane has been used for carboxylic acid analysis in aerosols.[1]
-
Concentrate the extract to a smaller volume.
-
Reconstitute the dried extract in the initial mobile phase of the liquid chromatography system.
3. Instrumental Analysis (LC-MS):
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (MS).
-
Chromatographic Method:
-
Column: A chiral column is essential for the separation of enantiomers. For example, an amylose-based tris(3-chloro-5-methylphenylcarbamate) column (e.g., CHIRALPAK IG) has been used successfully.[7]
-
Mobile Phase: An isocratic or gradient elution can be used. For a CHIRALPAK IG column, an isocratic mobile phase of 80:20 water (containing 2% acetonitrile (ACN) and 0.04% formic acid) and ACN (containing 2% water) has been reported.[2]
-
Flow Rate: A typical flow rate is around 200 µL min⁻¹.[2]
-
Column Temperature: Maintain a constant column temperature, for example, at 25 °C.[2]
-
-
Mass Spectrometry Detection:
4. Enantiomer Identification:
-
Since enantiomerically pure standards for this compound are not commercially available, they can be generated in-situ.[6]
-
Perform ozonolysis experiments in a reaction chamber with enantiomerically pure (+)-α-pinene and (-)-α-pinene to produce the corresponding this compound enantiomers.[3][4][6]
-
Analyze the reaction products using the developed chiral LC-MS method to identify the retention times of each enantiomer. The enantiomer E1 (earlier eluting peak) results from the ozonolysis of (+)-α-pinene, while the enantiomer E2 (later eluting peak) is the product of (-)-α-pinene ozonolysis.[5][7]
Protocol 2: Two-Dimensional Liquid Chromatography (2D-LC) for Complex Environmental Samples (e.g., Ice Cores)
This advanced protocol enhances the separation of target analytes from complex matrices like ice core samples.[5][6][7]
1. Sample Preparation (Ice Cores):
-
Melt the ice core samples in a clean environment.
-
Filter the melted sample to remove particulate matter.
-
The sample can be directly injected or pre-concentrated using solid-phase extraction (SPE) if necessary.
2. Instrumental Analysis (mLC-LC-MS):
-
Instrumentation: A 2D-LC system, which includes two pumps, a column switching valve, and two different chromatographic columns, coupled to a mass spectrometer.[5]
-
First Dimension (1D) - Analyte Trapping and Matrix Removal:
-
Column: A reversed-phase column, such as an Acquity UPLC CSH fluoro-phenyl (PFP) column (100 × 2.1 mm i.d., 1.7 µm).[7][8]
-
Mobile Phase: A gradient of water and acetonitrile, both typically containing a small amount of formic acid.[8]
-
Purpose: To separate this compound from the bulk of the sample matrix.
-
-
Heart-Cutting:
-
Use a six-port valve to selectively transfer the effluent fraction containing this compound from the first dimension to the second dimension column.[5][7] The optimal time window for this "heart-cut" needs to be determined empirically. For cis-pinic acid, a window of 2.70–2.80 minutes has been reported.[7]
-
-
Second Dimension (2D) - Chiral Separation:
-
Mass Spectrometry Detection:
-
As described in Protocol 1.
-
Visualizations
Caption: Experimental workflow for chiral separation of this compound enantiomers.
Caption: Key factors influencing the chiral separation of this compound enantiomers.
References
- 1. This compound | 473-73-4 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ACP - Varying chiral ratio of this compound enantiomers above the Amazon rainforest [acp.copernicus.org]
- 4. iris.cnr.it [iris.cnr.it]
- 5. researchgate.net [researchgate.net]
- 6. AMT - Method development and application for the analysis of chiral organic marker species in ice cores [amt.copernicus.org]
- 7. amt.copernicus.org [amt.copernicus.org]
- 8. egusphere.copernicus.org [egusphere.copernicus.org]
Application Notes and Protocols: Picric Acid as a Molecular Marker for SOA Aging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secondary Organic Aerosols (SOAs) are a complex mixture of organic compounds formed in the atmosphere through the oxidation of volatile organic compounds (VOCs). These aerosols undergo continuous chemical transformation, a process known as "aging," which significantly alters their physical and chemical properties, including their impact on climate and human health. Understanding the extent of SOA aging is crucial for accurate atmospheric modeling and toxicological studies. Molecular markers, specific chemical species that are indicative of certain formation or transformation pathways, are valuable tools for tracing the age and processing of SOAs.
Picric acid (2,4,6-trinitrophenol), a highly nitrated aromatic compound, has emerged as a potential molecular marker for the atmospheric aging of anthropogenic SOAs, particularly those derived from the photooxidation of toluene. Its formation in the atmosphere is associated with the later stages of aromatic VOC oxidation in the presence of nitrogen oxides (NOx), making its concentration a potential indicator of the photochemical age of an aerosol population.
These application notes provide detailed protocols for the generation of toluene-derived SOA in a smog chamber, the collection and extraction of aerosol samples, and the quantification of picric acid using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Data Presentation
The following table summarizes key quantitative parameters from representative studies on toluene SOA formation and aging. This data provides a basis for designing and interpreting experiments using picric acid as an aging marker.
| Parameter | Low-NOx Conditions | High-NOx Conditions | Reference |
| Initial Toluene | 50 - 200 ppb | 50 - 200 ppb | [1][2] |
| Initial NOx | < 1 ppb | > 30 ppb | [3][4] |
| OH Precursor | HONO or H₂O₂ photolysis | HONO or H₂O₂ photolysis | [1] |
| SOA Mass Yield | Higher | Lower | [2][3] |
| Aerosol Density | ~1.24 g/cm³ | ~1.45 g/cm³ | [4] |
| O:C Ratio of SOA | Increases with aging | Increases with aging | [5][6] |
| Nitrophenol Formation | Less favored | More favored | [7] |
Experimental Protocols
I. Generation and Aging of Toluene-Derived SOA in a Smog Chamber
This protocol describes the generation of SOA from the photooxidation of toluene in a controlled environmental chamber, simulating atmospheric conditions.
1. Chamber Preparation:
- The environmental chamber (e.g., a Teflon bag or a Potential Aerosol Mass flow reactor) should be thoroughly cleaned before each experiment by flushing with purified air and/or exposure to high concentrations of ozone to remove any residual organic compounds.
- The chamber should be equipped with UV lights (e.g., blacklights with an emission spectrum centered around 350 nm) to initiate photochemistry.
- Instrumentation for monitoring temperature, relative humidity, and the concentrations of key gaseous species (toluene, NOx, O₃) and aerosol properties (size distribution, mass concentration) should be in place.
2. Reactant Injection:
- Fill the chamber with purified, dry air.
- Inject a known concentration of toluene (e.g., 100 ppb). Toluene can be introduced by injecting a known volume of liquid toluene into a heated injection port, where it vaporizes and is carried into the chamber by a stream of purified air.
- Introduce the hydroxyl radical (OH) precursor. A common method is the injection of nitrous acid (HONO), which photolyzes to produce OH radicals.[1] HONO can be generated by the dropwise addition of a sodium nitrite solution to a sulfuric acid solution.[1]
- For experiments investigating the role of NOx, inject a known concentration of nitric oxide (NO) or nitrogen dioxide (NO₂). For "high-NOx" conditions, initial concentrations are typically in the tens of ppb range, while "low-NOx" conditions are characterized by sub-ppb levels.[3]
- If seeded experiments are desired to provide a surface for condensation, introduce a known concentration of inorganic seed aerosols, such as ammonium sulfate.[1]
3. Photooxidation and Aging:
- Turn on the UV lights to initiate the photooxidation of toluene.
- Monitor the decay of toluene and the formation and growth of SOA particles using a Scanning Mobility Particle Sizer (SMPS) and an Aerosol Mass Spectrometer (AMS).
- Allow the reaction to proceed for a desired period to simulate atmospheric aging. The duration can range from a few hours to over a day, corresponding to different photochemical ages.[4][5] The photochemical age can be estimated based on the integrated OH exposure.[4]
4. Sample Collection:
- Collect the generated SOA onto pre-baked quartz fiber filters at a constant flow rate for a specified duration. The sampling volume should be sufficient to collect enough mass for subsequent chemical analysis.
II. Extraction of Picric Acid from Aerosol Filter Samples
This protocol details the extraction of picric acid from the collected quartz fiber filters.
1. Materials:
- Quartz fiber filters with collected SOA.
- Solvent: Acetonitrile (HPLC grade).
- Glass vials with PTFE-lined caps.
- Ultrasonic bath.
- Syringe filters (0.22 µm, PTFE).
- Nitrogen evaporator.
2. Extraction Procedure:
- Cut a portion of the filter sample and place it in a clean glass vial.
- Add a known volume of acetonitrile to the vial to fully submerge the filter piece.
- Place the vial in an ultrasonic bath and sonicate for 30-60 minutes to facilitate the extraction of organic compounds from the filter.[8][9][10]
- After sonication, carefully transfer the solvent extract to a clean vial using a glass pipette.
- Filter the extract through a 0.22 µm PTFE syringe filter to remove any filter debris.
- Concentrate the extract to near dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a known small volume of the initial mobile phase for UPLC-MS/MS analysis.
III. Quantification of Picric Acid by UPLC-MS/MS
This protocol provides a method for the sensitive and selective quantification of picric acid in the aerosol extracts.
1. Instrumentation and Conditions:
- UPLC System: A system capable of high-pressure gradient elution (e.g., Waters ACQUITY UPLC).
- Column: A reversed-phase column suitable for the separation of polar aromatic compounds, such as a C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm x 50 mm).[11]
- Mobile Phase:
- A: Water with 0.1% formic acid.[12]
- B: Acetonitrile with 0.1% formic acid.
- Gradient Elution: A typical gradient could start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Waters Xevo TQ-S).[13]
- Ionization Mode: ESI in negative ion mode is generally preferred for the analysis of acidic compounds like picric acid.[14]
2. MS/MS Method:
- Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
- The precursor ion for picric acid is its deprotonated molecule [M-H]⁻, which has an m/z of 228.
- Select characteristic product ions for quantification and confirmation. These are generated by collision-induced dissociation of the precursor ion.
- Optimize the cone voltage and collision energy for each MRM transition to maximize signal intensity.
3. Calibration and Quantification:
- Prepare a series of calibration standards of picric acid in the mobile phase.
- Construct a calibration curve by plotting the peak area against the concentration of the standards.
- Quantify the concentration of picric acid in the aerosol extracts by comparing their peak areas to the calibration curve.
- The use of an isotopically labeled internal standard, such as ¹³C₆-picric acid, is recommended to correct for matrix effects and variations in instrument response.
Visualizations
Caption: Experimental workflow for the analysis of picric acid in SOA.
Caption: Simplified formation pathway of picric acid from toluene.
References
- 1. acp.copernicus.org [acp.copernicus.org]
- 2. Item - High formation of secondary organic aerosol from the photo-oxidation of toluene - Carnegie Mellon University - Figshare [kilthub.cmu.edu]
- 3. ACP - High formation of secondary organic aerosol from the photo-oxidation of toluene [acp.copernicus.org]
- 4. mdpi.com [mdpi.com]
- 5. Formation and aging of secondary organic aerosol from toluene: changes in chemical composition, volatility, and hygroscopicity (Journal Article) | OSTI.GOV [osti.gov]
- 6. ACP - Formation and aging of secondary organic aerosol from toluene: changes in chemical composition, volatility, and hygroscopicity [acp.copernicus.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. A rapid and highly sensitive UPLC-ESI-MS/MS method for the analysis of the fatty acid profile of edible vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of polynitrophenols and hexyl by liquid chromatography-mass spectrometry using atmospheric pressure ionisation methods and a volatile ion-pairing reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Pinic Acid Photochemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pinic acid is a significant oxidation product of α-pinene, a major biogenic volatile organic compound (BVOC) emitted from terrestrial vegetation.[1][2] As a component of secondary organic aerosols (SOA), this compound's atmospheric fate, including its photochemical degradation, is of considerable interest.[1][3] Understanding the mechanisms and kinetics of this compound photochemistry is crucial for accurately modeling atmospheric processes and air quality.[1] This document provides an overview of the experimental setups and protocols for investigating the aqueous-phase photochemistry of this compound, including direct photolysis and OH-radical-initiated photo-oxidation.
Photochemical Pathways of this compound
The atmospheric processing of this compound in aqueous phases, such as cloud and fog droplets, can occur through direct absorption of sunlight (direct photolysis) or by reaction with photochemically generated oxidants like the hydroxyl radical (•OH) (indirect photo-oxidation).[3][4] The pH of the aqueous medium has been shown to significantly influence the reaction mechanisms and product yields, particularly in OH-initiated oxidation.[3]
dot
Caption: Photochemical pathways of this compound in the aqueous phase.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on the photochemistry of this compound and related compounds.
Table 1: Reaction Rate Constants for Aqueous-Phase •OH Radical Reaction.
| Compound | pH | Temperature (K) | Second-Order Rate Constant (kOH) (L mol⁻¹ s⁻¹) | Reference |
|---|---|---|---|---|
| This compound (protonated) | < pKa | 298 | (2.4 ± 0.1) x 10⁹ | [4] |
| this compound (deprotonated) | > pKa | 298 | (2.8 ± 0.1) x 10⁹ |[4] |
Table 2: Product Yields from Aqueous-Phase OH-Oxidation of this compound.
| Product | pH 2 Yield (%) | pH 8 Yield (%) | Reference |
|---|---|---|---|
| Northis compound (NPA) | 3.4 | 10.0 | [3] |
| 3-Methyl-1,2,3-butanetricarboxylic acid (MBTCA) | 2.6 | 5.0 |[3] |
Table 3: Photolysis Quantum Yields for Related Compounds. Note: Data for direct photolysis of this compound is not readily available. Data for cis-pinonic acid, a structurally similar compound, is presented as a proxy.
| Compound | Phase | Wavelength Range (nm) | Quantum Yield (Φ) | Reference |
| cis-Pinonic Acid | Aqueous | 280-400 | 0.5 ± 0.3 | [5][6][7] |
| cis-Pinonic Acid Methyl Ester | Gas | - | 0.53 ± 0.06 | [5][6][7] |
Experimental Protocols
A generalized workflow for studying aqueous photochemistry is presented below.
dot
References
- 1. This compound | 473-73-4 | Benchchem [benchchem.com]
- 2. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 3. Photo-oxidation of this compound in the aqueous phase: a mechanistic investigation under acidic and basic pH conditions - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Experimental and Theoretical Study of Aqueous cis-Pinonic Acid Photolysis | R. Benny Gerber Research Group [robert-benny-gerber.huji.ac.il]
- 7. pubs.acs.org [pubs.acs.org]
Measuring Pinic Acid in Cloud and Fog Water: A Detailed Protocol for Researchers
Introduction
Pinic acid, a dicarboxylic acid formed from the atmospheric oxidation of monoterpenes such as α-pinene and β-pinene, is a significant contributor to the formation of secondary organic aerosol (SOA). Its presence in cloud and fog water can influence the chemical and physical properties of these atmospheric hydrometeors, including their acidity and ability to act as cloud condensation nuclei. Accurate quantification of this compound in cloud and fog water is crucial for understanding its role in atmospheric chemistry and climate. This document provides a comprehensive protocol for the collection, preparation, and analysis of this compound in cloud and fog water samples, intended for researchers, scientists, and professionals in atmospheric science and environmental chemistry.
Principle
This protocol outlines a method for the quantification of this compound in cloud and fog water using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The method involves the collection of cloud or fog water, appropriate sample preservation, and direct analysis. For samples with very low concentrations, an optional solid-phase extraction (SPE) step for pre-concentration is also described. The UPLC-MS/MS system provides high selectivity and sensitivity for the accurate measurement of this compound.
Materials and Reagents
Reagents
-
This compound standard (purity ≥95%)
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Nitrogen gas (high purity)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or similar)
Equipment
-
Cloud/fog water collector
-
Amber glass or polypropylene bottles, pre-cleaned
-
Filtration apparatus with 0.22 µm syringe filters (e.g., PTFE or nylon)
-
Analytical balance
-
pH meter
-
UPLC-MS/MS system equipped with an electrospray ionization (ESI) source
-
Vortex mixer
-
SPE manifold
Experimental Protocols
Sample Collection and Preservation
-
Collection: Collect cloud or fog water samples using a designated collector. The collection surfaces should be made of inert materials to prevent contamination.
-
Storage: Immediately transfer the collected water into pre-cleaned amber glass or polypropylene bottles.
-
Preservation: To minimize microbial degradation and chemical reactions, samples should be preserved promptly.
Sample Preparation
-
Allow the preserved sample to thaw completely and equilibrate to room temperature if frozen.
-
Vortex the sample to ensure homogeneity.
-
Transfer an aliquot of the filtered sample into a UPLC vial for analysis.
For samples with expected this compound concentrations below the detection limit of the direct injection method, a pre-concentration step is recommended.
-
Cartridge Conditioning: Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.
-
Sample Loading: Load a known volume (e.g., 50-100 mL) of the filtered and acidified (pH ~2 with formic acid) cloud/fog water sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of LC-MS grade water to remove any interfering hydrophilic compounds.
-
Elution: Elute the retained this compound from the cartridge with 2-4 mL of methanol into a clean collection tube.
-
Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen gas. Reconstitute the residue in a small, known volume (e.g., 200 µL) of the initial mobile phase.
-
Transfer the reconstituted sample to a UPLC vial for analysis.
UPLC-MS/MS Analysis
-
UPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm) is suitable.
-
Mobile Phase A: 0.1% formic acid in LC-MS grade water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute this compound, followed by a re-equilibration step. An example gradient is as follows:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion ([M-H]⁻): m/z 185.1.
-
Product Ions: Specific product ions for this compound need to be determined by infusing a standard solution. Common fragments for dicarboxylic acids involve losses of H₂O and CO₂. Tentative transitions could be 185.1 > 167.1 (loss of H₂O) and 185.1 > 141.1 (loss of CO₂). The most intense and specific transition should be used for quantification, and a secondary transition for confirmation.
-
Instrument Parameters: Optimize cone voltage and collision energy for the specific instrument to maximize the signal for the selected MRM transitions.
-
Calibration and Quantification
-
Prepare a series of calibration standards of this compound in LC-MS grade water, covering the expected concentration range in the samples.
-
Analyze the calibration standards using the same UPLC-MS/MS method as the samples.
-
Construct a calibration curve by plotting the peak area of the quantification transition against the concentration of the standards.
-
Quantify the concentration of this compound in the cloud/fog water samples by interpolating their peak areas from the calibration curve.
Data Presentation
The following table summarizes reported concentrations of this compound in atmospheric water samples from the literature. Due to the limited number of studies specifically reporting this compound concentrations in cloud and fog water, data from aerosol samples are also included for context, as these particles are precursors to cloud droplets.
| Sample Type | Location | Concentration Range | Analytical Method | Reference |
| Cloud Water | Schmücke, Germany | Sub-µM levels | Not specified | (Amorim et al., 2021)[3] |
| Aerosol (PM₁) | Hyytiälä, Finland | 6.7 ng/m³ (summer median) | Not specified | (Vestenius et al., 2014)[4] |
| Aerosol | Amazon Rainforest | 0.026 - 0.113 ng/m³ | LC-MS | (Piel et al., 2023)[5][6] |
Note: Concentrations in ng/m³ for aerosol samples are not directly comparable to aqueous concentrations in cloud water but provide an indication of the atmospheric loading of this compound.
Quality Control
-
Blanks: Analyze method blanks (LC-MS grade water processed through the entire sample preparation procedure) to check for contamination.
-
Replicates: Analyze replicate samples to assess the precision of the method.
-
Spike Recovery: Spike a known amount of this compound into a sample matrix to evaluate the accuracy of the method and the efficiency of the SPE procedure if used.
-
Internal Standards: The use of a labeled internal standard (e.g., ¹³C-labeled this compound) is highly recommended to correct for matrix effects and variations in instrument response.
Visualization
Experimental Workflow
Caption: Experimental workflow for this compound analysis in cloud and fog water.
Analytical Protocol Logic
Caption: Logical flow of the UPLC-MS/MS analytical protocol for this compound.
References
- 1. Storage and initial processing of water samples for organic carbon analysis in runoff - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photo-oxidation of this compound in the aqueous phase: a mechanistic investigation under acidic and basic pH conditions - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. acp.copernicus.org [acp.copernicus.org]
- 6. iris.cnr.it [iris.cnr.it]
Application of Pinic Acid Data in Atmospheric Climate Models: A Detailed Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pinic Acid in Atmospheric Science
This compound (C₉H₁₄O₄), a dicarboxylic acid, is a significant product of the atmospheric oxidation of biogenic volatile organic compounds (BVOCs), primarily α-pinene, which is emitted in large quantities by terrestrial vegetation.[1] Its low volatility and water-soluble nature make it a key component of secondary organic aerosols (SOA), which have profound impacts on the Earth's climate system and air quality.[1][2] Understanding the lifecycle of this compound—from its formation to its role in cloud formation—is crucial for improving the accuracy of atmospheric climate models. These models rely on precise data to simulate aerosol-cloud interactions and predict future climate scenarios. The presence of this compound in aerosols can also serve as a tracer for the sources and processing of biogenic emissions.[1][3]
Data Presentation: Quantitative Properties of this compound
The accurate parameterization of this compound in climate models requires a solid foundation of quantitative data. The following tables summarize key physical and chemical properties and observed atmospheric concentrations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Notes |
| Molecular Formula | C₉H₁₄O₄ | [1] |
| Molecular Weight | 186.20 g/mol | [1] |
| IUPAC Name | (1R,3S)-3-(carboxymethyl)-2,2-dimethylcyclobutane-1-carboxylic acid | [1] |
| Melting Temperature (cis-pinic acid) | 364.32 K | Influences the phase of this compound in atmospheric particles.[1] |
| Water Solubility | Higher than other key α-pinene SOA oxidation products (e.g., cis-northis compound, cis-pinonic acid) | This high solubility is critical for its role in aqueous-phase chemistry and as a cloud condensation nucleus.[2][4] |
| Saturation Concentration | 0.9–23 µg m⁻³ (for temperatures in the 290–310 K range) | Indicates its semi-volatile nature, driving its partitioning into the aerosol phase.[3] |
| Vaporization Enthalpy | 71 kJ mol⁻¹ | [3] |
Table 2: Atmospheric Concentrations of this compound
| Environment | Concentration Range | Reference |
| Amazon Rainforest (dry season) | 0.027 - 0.113 ng m⁻³ | [5][6] |
| Amazon Rainforest (wet season) | 0.026 - 0.077 ng m⁻³ | [5][6] |
| Boreal Forest (SMEAR II station, Finland) | Median of 7.7 ng m⁻³ (PM₁ fraction, summer) | [7] |
| Various Forested and Urban Areas | 11 pg m⁻³ to 86 ng m⁻³ | [3] |
| Xitou Forest (subtropical) | Enhanced concentrations, up to 50 ng m⁻³ | [7] |
Atmospheric Formation and Transformation of this compound
This compound is not directly emitted into the atmosphere but is formed through the oxidation of monoterpenes. Its subsequent chemical reactions further influence the composition and properties of atmospheric aerosols.
Formation Pathways
The primary precursor for atmospheric this compound is α-pinene, one of the most abundant monoterpenes.[1] The formation occurs through complex gas-phase oxidation mechanisms involving several key atmospheric oxidants:
-
Ozonolysis: The reaction of α-pinene with ozone (O₃) is a major pathway, leading to the formation of a Criegee intermediate which then reacts further to produce a variety of oxygenated products, including pinonic acid and subsequently this compound.[8][9]
-
Hydroxyl Radical (OH) Initiated Oxidation: OH radicals can attack the double bond of α-pinene, initiating a series of reactions that form this compound.[1]
-
Nitrate Radical (NO₃) Initiated Oxidation: During nighttime, in the absence of sunlight, NO₃ radicals can also initiate the oxidation of α-pinene, contributing to this compound formation.[1]
Pinonic acid, a primary oxidation product of α-pinene, can undergo further oxidation by OH radicals in the gas phase to form this compound.[1][10]
Caption: Formation pathway of this compound from monoterpene precursors and its subsequent oxidation products.
Aqueous Phase Chemistry
Once partitioned into the aqueous phase of clouds, fogs, or aerosol liquid water, this compound can undergo further photochemical processing.[2][4] The OH-initiated oxidation of this compound in the aqueous phase has been shown to be a source of other important SOA tracers, such as northis compound and 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA).[2][4] Interestingly, the yields of these products are highly dependent on the pH of the aqueous medium, with higher yields observed under basic conditions.[2] This highlights the importance of considering pH in atmospheric models to accurately represent aqueous SOA formation.
Application in Atmospheric Climate Models
Data on this compound and its derivatives are crucial for several components of atmospheric climate models.
Secondary Organic Aerosol (SOA) Modeling
Numerical models incorporate detailed chemical mechanisms to simulate the formation and evolution of SOA.[1] this compound's low volatility means it readily partitions to the aerosol phase, contributing significantly to SOA mass.[1] Models use its saturation concentration and enthalpy of vaporization to predict its gas-particle partitioning under different atmospheric conditions.
Cloud Condensation Nuclei (CCN) Activity
The ability of an aerosol particle to act as a cloud condensation nucleus (CCN) is critical for cloud formation and, consequently, the Earth's radiative budget. This compound's high water solubility enhances the hygroscopicity of SOA particles, making them more effective CCN.[3] Climate models use parameters like the hygroscopicity parameter (κ) to represent the CCN activity of organic aerosols.[11] The presence of water-soluble compounds like this compound increases the overall κ value of biogenic SOA.[12]
Radiative Forcing
By influencing the number and size of cloud droplets, aerosols containing this compound exert an indirect radiative forcing on the climate. More numerous, smaller droplets make clouds brighter (the "albedo effect"), reflecting more solar radiation back to space and leading to a cooling effect. Accurate representation of this compound's contribution to CCN is therefore essential for quantifying this cooling effect in climate models.[1]
Experimental Protocols
The following provides a generalized protocol for the collection and analysis of this compound in atmospheric aerosols, based on methodologies cited in the literature.
Protocol 1: Aerosol Sample Collection and Extraction
-
Aerosol Collection:
-
High-volume air samplers are used to collect particulate matter on filters (e.g., quartz fiber filters).
-
For size-resolved measurements, a Micro-Orifice Uniform Deposit Impactor (MOUDI) can be employed to collect particles in different size bins.[6]
-
Sampling times are adjusted to ensure sufficient aerosol mass is collected for analysis.[6]
-
After collection, filters are stored frozen (e.g., at -25°C) until extraction to prevent degradation of the organic compounds.[6]
-
-
Sample Extraction:
-
A portion of the filter is extracted with a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile.
-
Sonication is often used to ensure efficient extraction of the target analytes from the filter matrix.
-
The extract is then filtered to remove any insoluble material.
-
Protocol 2: Chemical Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Chromatographic Separation:
-
The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) system.
-
A C18 reversed-phase column is commonly used for the separation of organic acids.[4]
-
A gradient elution with a mobile phase consisting of acidified water (e.g., with 0.1% formic acid) and an organic solvent (e.g., acetonitrile) is employed to separate the components of the complex mixture.[4]
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a mass spectrometer, often equipped with an electrospray ionization (ESI) source operating in negative ion mode, which is sensitive to acidic compounds.
-
The mass spectrometer is set to monitor for the deprotonated molecular ion of this compound (m/z 185).[10]
-
Tandem mass spectrometry (MS/MS) can be used to confirm the identity of this compound by fragmenting the parent ion and comparing the resulting fragmentation pattern to that of an authentic standard.
-
-
Quantification:
Caption: A generalized experimental workflow for the analysis of this compound in atmospheric aerosols.
Future Research and Model Improvement
While significant progress has been made, further research is needed to refine the representation of this compound in climate models. Key areas for future investigation include:
-
Resolving Discrepancies in Concentrations: Contradictions in reported atmospheric concentrations of this compound often arise from differences in sampling locations and analytical methods.[1] A multi-method validation approach, including both offline and real-time mass spectrometry techniques, is needed for more robust datasets.[1]
-
Chiral Ratio as a Tracer: The ratio of this compound enantiomers can provide insights into the precursor emissions and atmospheric processing.[5] Incorporating chirality into models could offer a new dimension for source apportionment.
-
Multiphase Chemistry: The kinetics and thermodynamics of this compound in atmospheric aqueous phases are still not fully understood.[2] Further studies on its aqueous-phase reactions are necessary to improve models of multiphase atmospheric chemistry.[2]
By continuing to generate high-quality data on this compound and incorporating this information into atmospheric models, the scientific community can achieve a more comprehensive understanding of the complex interactions between the biosphere, atmosphere, and climate.
References
- 1. This compound | 473-73-4 | Benchchem [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Photo-oxidation of this compound in the aqueous phase: a mechanistic investigation under acidic and basic pH conditions - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D1EA00031D [pubs.rsc.org]
- 5. ACP - Varying chiral ratio of this compound enantiomers above the Amazon rainforest [acp.copernicus.org]
- 6. acp.copernicus.org [acp.copernicus.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pinic and pinonic acid formation in the reaction of ozone with α-pinene - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. acp.copernicus.org [acp.copernicus.org]
- 11. ACP - Laboratory studies of the chemical composition and cloud condensation nuclei (CCN) activity of secondary organic aerosol (SOA) and oxidized primary organic aerosol (OPOA) [acp.copernicus.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for GC-MS Analysis of Pinic Acid Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinic acid, a dicarboxylic acid formed from the atmospheric oxidation of α-pinene, is a key tracer for secondary organic aerosols (SOA). Its quantification is crucial for understanding atmospheric chemistry and its impact on climate and air quality. Due to its low volatility and polar nature, direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging. Derivatization is a necessary sample preparation step to convert this compound into a more volatile and thermally stable compound, enabling accurate and sensitive GC-MS analysis.
This document provides detailed application notes and protocols for two common derivatization methods for this compound: Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Esterification using Boron Trifluoride-Methanol (BF₃-Methanol).
Derivatization Methods Overview
The choice of derivatization method can significantly impact the sensitivity, reproducibility, and accuracy of the GC-MS analysis.
-
Silylation: This method replaces the active hydrogen atoms in the carboxylic acid groups with a trimethylsilyl (TMS) group. BSTFA is a powerful silylating agent that reacts with carboxylic acids to form TMS esters. The reaction is typically fast and produces volatile derivatives suitable for GC-MS analysis.
-
Esterification: This method converts carboxylic acids into their corresponding methyl esters. BF₃ in methanol is a widely used reagent for this purpose. The reaction involves heating the sample with the reagent to drive the esterification process.
A comparative study on low-molecular-weight dicarboxylic acids, including this compound, found that silylation with BSTFA generally offers lower detection limits and better reproducibility compared to esterification with BF₃/alcohol.[1]
Quantitative Data Summary
The following table summarizes the quantitative performance data for the silylation and esterification derivatization methods for the analysis of low-molecular-weight dicarboxylic acids, including this compound, by GC-MS.
| Parameter | Silylation (with BSTFA) | Esterification (with BF₃/Methanol) | Reference |
| Limit of Detection (LOD) | ≤ 2 ng m⁻³ | ≤ 4 ng m⁻³ | [1] |
| Reproducibility (RSD%) | ≤ 10% | ≤ 15% | [1] |
| Reported Yields | Not explicitly stated for this compound | 1-3% for high precursor concentrations, 0.3-0.5% for low precursor concentrations | [2] |
Note: The provided data is for a class of C3-C9 dicarboxylic acids and may vary for this compound specifically depending on the sample matrix and analytical conditions.
Experimental Workflows and Signaling Pathways
General Workflow for this compound Derivatization and GC-MS Analysis
The following diagram illustrates the general workflow from sample collection to GC-MS analysis.
Comparison of Derivatization Methods
This diagram outlines the key differences in the reaction pathways for silylation and esterification.
Experimental Protocols
Protocol 1: Silylation with BSTFA
This protocol is adapted for the derivatization of this compound in aerosol extracts.
Materials:
-
Dried sample extract containing this compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (or without, depending on the specific method)
-
Pyridine (anhydrous, optional catalyst)
-
A suitable solvent (e.g., acetonitrile, dichloromethane)
-
GC vials with inserts
-
Heating block or oven
-
Vortex mixer
-
Microsyringes
Procedure:
-
Sample Preparation: Ensure the sample extract is completely dry. Any residual water or protic solvents will react with the silylating reagent.
-
Reconstitution: Reconstitute the dried extract in a known volume of a suitable aprotic solvent (e.g., 50-100 µL of acetonitrile).
-
Addition of Reagent: To the reconstituted sample in a GC vial, add the silylating reagent. A common approach is to add an excess of BSTFA (e.g., 50 µL). If steric hindrance is a concern, a catalyst like pyridine (e.g., 10 µL) can be added.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at a controlled temperature, typically between 60°C and 80°C, for 1 to 3 hours.[3] The optimal time and temperature should be determined for the specific application.
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature.
-
GC-MS Analysis: The derivatized sample can be directly injected into the GC-MS system. If necessary, the sample can be further diluted with an appropriate solvent.
Protocol 2: Esterification with BF₃-Methanol
This protocol describes the formation of methyl esters of this compound.
Materials:
-
Dried sample extract containing this compound
-
Boron Trifluoride-Methanol (BF₃-Methanol) solution (typically 14% w/v)
-
Hexane (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction tubes or vials with screw caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge (optional)
Procedure:
-
Sample Preparation: Ensure the sample extract is completely dry.
-
Addition of Reagent: To the dried extract in a reaction tube, add a known volume of BF₃-Methanol solution (e.g., 200 µL).
-
Reaction: Tightly cap the tube and heat at a controlled temperature, typically between 60°C and 100°C, for 15 to 30 minutes.
-
Cooling: Allow the tube to cool to room temperature.
-
Extraction:
-
Add 1 mL of hexane and 0.5 mL of saturated NaCl solution to the reaction tube.
-
Vortex vigorously for 1 minute to extract the methyl esters into the hexane layer.
-
Allow the phases to separate. Centrifugation at a low speed can aid in phase separation.
-
-
Drying: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
GC-MS Analysis: The dried hexane extract is now ready for injection into the GC-MS system.
Conclusion
Both silylation with BSTFA and esterification with BF₃-Methanol are effective methods for the derivatization of this compound for GC-MS analysis. The choice of method will depend on the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. For analyses requiring the lowest detection limits and highest reproducibility, silylation with BSTFA is often the preferred method.[1] It is recommended to validate the chosen method for the specific sample matrix to ensure accurate and reliable quantification of this compound.
References
Field Measurement Techniques for Atmospheric Picric Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract:
This document provides detailed application notes and protocols for the field measurement of atmospheric picric acid (2,4,6-trinitrophenol). It is intended for researchers, scientists, and professionals in drug development who require accurate and reliable methods for quantifying this hazardous atmospheric pollutant. The primary method detailed is based on the NIOSH S228 standard, which involves aerosol collection on a mixed cellulose ester filter followed by high-performance liquid chromatography (HPLC) analysis. Additionally, emerging field-portable techniques for rapid screening are discussed. This document includes comprehensive experimental protocols, quantitative performance data, and visualizations of the experimental workflow and the atmospheric lifecycle of picric acid.
Introduction
Picric acid, a strongly acidic and explosive nitroaromatic compound, is an environmental contaminant of significant concern. Its presence in the atmosphere can result from industrial emissions, military activities, and secondary formation from anthropogenic precursors. Due to its toxicity, including the potential to cause liver and kidney damage, respiratory irritation, and skin sensitization, as well as its explosive nature when dry, accurate and reliable field measurement techniques are crucial for assessing human exposure and environmental impact.
These application notes provide a comprehensive guide to the field measurement of atmospheric picric acid, with a focus on practical application and data interpretation.
Principle of Measurement Techniques
The established method for the quantitative analysis of atmospheric picric acid involves the collection of particulate-phase picric acid from the air onto a filter medium, followed by solvent extraction and analysis using a sensitive and selective analytical technique. High-performance liquid chromatography (HPLC) with UV detection is the most common analytical finish for this application.
For rapid, in-situ screening, emerging techniques such as those based on impedance spectroscopy and desorption atmospheric pressure chemical ionization (DAPPI) offer promising alternatives, providing near real-time detection of picric acid vapor and particles.
Application Notes
The measurement techniques described herein are applicable to a range of scenarios, including:
-
Occupational Health and Safety: Monitoring workplace air in industries where picric acid is manufactured or used, such as in the production of explosives, matches, and dyes, to ensure compliance with occupational exposure limits.
-
Environmental Monitoring: Assessing the extent of atmospheric contamination in areas near military training ranges, ammunition plants, and hazardous waste sites.
-
Emergency Response: Rapidly detecting and quantifying picric acid in the event of an accidental release or explosion.
-
Atmospheric Chemistry Research: Investigating the formation, transport, and fate of picric acid in the atmosphere.
Detailed Experimental Protocols
Protocol 1: Filter-Based Sampling and HPLC-UV Analysis (Based on NIOSH S228)
This protocol describes the collection of atmospheric picric acid aerosol and its subsequent analysis in a laboratory setting.
4.1.1 Materials and Equipment
-
Sampling:
-
Personal sampling pump capable of operating at a constant flow rate of 1.5 L/min.
-
37-mm mixed cellulose ester (MCE) membrane filters with a pore size of 0.8 µm.
-
37-mm, 3-piece filter cassettes.
-
Tubing for connecting the sampling pump to the cassette.
-
Flowmeter for calibration.
-
-
Sample Preparation:
-
70% (v/v) methanol in water for extraction.
-
Scintillation vials with PTFE-lined caps.
-
Ultrasonic bath.
-
Syringe filters (0.45 µm).
-
Autosampler vials.
-
-
Analysis:
-
High-performance liquid chromatograph (HPLC) with a UV detector.
-
Reversed-phase C18 column.
-
Mobile phase (e.g., methanol/water with an ion-pairing agent).
-
Picric acid analytical standard.
-
4.1.2 Experimental Procedure
Step 1: Sampling Pump Calibration
-
Calibrate the personal sampling pump to a flow rate of 1.5 L/min using a calibrated flowmeter.
-
Connect the filter cassette in-line during calibration to account for pressure drop.
Step 2: Sample Collection
-
Assemble the filter cassette with a fresh MCE filter.
-
Connect the outlet of the cassette to the sampling pump with tubing.
-
Position the sampling cassette in the breathing zone of the worker or in the area to be sampled.
-
Turn on the pump and record the start time.
-
Sample for a known period to obtain a sample volume between 180 and 1000 liters.
-
After sampling, turn off the pump, record the stop time, and cap the cassette.
Step 3: Sample Preparation
-
Carefully open the cassette and transfer the MCE filter to a scintillation vial using clean forceps.
-
Add 10.0 mL of 70% methanol to the vial.
-
Cap the vial and sonicate for 10 minutes to extract the picric acid.
-
Filter the extract through a 0.45 µm syringe filter into an autosampler vial.
Step 4: HPLC Analysis
-
Set up the HPLC system with a C18 column and a UV detector set to an appropriate wavelength for picric acid (e.g., 354 nm).
-
Prepare a series of calibration standards of picric acid in 70% methanol.
-
Analyze the calibration standards to generate a calibration curve.
-
Inject the filtered sample extract into the HPLC.
-
Identify and quantify the picric acid peak based on retention time and the calibration curve.
Step 5: Calculation of Air Concentration
The concentration of picric acid in the air is calculated using the following formula:
Concentration (mg/m³) = (C * V_ext) / V_air
Where:
-
C = Concentration of picric acid in the sample extract (mg/mL)
-
V_ext = Volume of the extraction solvent (mL)
-
V_air = Volume of air sampled (L)
Protocol 2: Field Screening with Impedance Spectroscopy-Based Sensor
This protocol outlines a rapid, qualitative to semi-quantitative method for the in-situ detection of picric acid vapor.
4.2.1 Principle
This technique utilizes a polymer-based sensor whose electrical impedance changes upon exposure to picric acid vapor. The change in impedance is measured and correlated to the presence and approximate concentration of picric acid.
4.2.2 Materials and Equipment
-
Portable impedance spectroscopy-based sensor device for picric acid detection.
-
Power source for the device (e.g., battery).
4.2.3 Experimental Procedure
-
Power on the portable sensor device and allow it to stabilize according to the manufacturer's instructions.
-
Perform a zero-air calibration in an environment known to be free of picric acid.
-
Introduce the sensor to the atmosphere to be tested.
-
Monitor the device for a change in impedance, which indicates the presence of picric acid.
-
The magnitude of the impedance change can provide a semi-quantitative estimate of the picric acid concentration, as calibrated by the manufacturer.
Data Presentation
| Parameter | Method | Sample Matrix | Value | Reference |
| Limit of Detection (LOD) | HPLC-UV | Aqueous Solution | 10 µg/L | |
| HPLC-UV (with extraction) | Aqueous Solution | 0.1 µg/L | ||
| Impedance Spectroscopy | Air (vapor) | 0.006 ppm | ||
| LC-ESI-MS | Solution | 400 pg | ||
| Quantification Range | NIOSH S228 (HPLC-UV) | Air | 0.05 to 0.4 mg/m³ for a 200 L sample | |
| Impedance Spectroscopy | Air (vapor) | Up to 0.334 ppm | ||
| Sampling Flow Rate | NIOSH S228 | Air | 1.5 L/min | |
| Recommended Air Volume | NIOSH S228 | Air | 180 - 1000 L |
Mandatory Visualization
Troubleshooting & Optimization
Technical Support Center: Quantifying Pinic Acid in Complex Organic Aerosol
This guide provides troubleshooting advice and detailed protocols for researchers quantifying pinic acid in complex organic aerosol matrices.
Frequently Asked Questions (FAQs) & Troubleshooting
Sample Preparation & Extraction
Q1: My this compound recovery is consistently low after solid-phase extraction (SPE). What are the common causes and solutions?
A1: Low recovery during SPE is a frequent issue. The problem can usually be traced to one of several key steps in the process. Consider the following causes and solutions:
-
Improper Sorbent Conditioning: The sorbent bed may not be properly wetted, leading to incomplete binding of this compound.[1]
-
Solution: Ensure the cartridge is conditioned with an appropriate solvent (e.g., methanol) followed by an equilibration step with a solvent similar in composition to your sample matrix. Do not let the sorbent dry out between steps.[2]
-
-
Incorrect Sorbent Choice: The polarity of your sorbent may not be suitable for retaining this compound, a dicarboxylic acid.
-
Solution: Select a sorbent with the appropriate retention mechanism. For a polar analyte like this compound, a mixed-mode or anion exchange sorbent may be more effective than a purely reversed-phase sorbent.
-
-
Suboptimal Sample pH: this compound's retention can be highly dependent on pH. If the sample pH is not optimized, the analyte may not be in the correct form for retention.[1]
-
Solution: Adjust the sample pH to ensure the carboxylic acid groups are in a state suitable for interaction with the sorbent. For anion exchange, a pH above the pKa is needed; for reversed-phase, a pH below the pKa will make it less polar.
-
-
Elution Solvent is Too Weak: The solvent used for elution may not be strong enough to desorb the this compound from the sorbent.[1][3]
-
Solution: Increase the strength of your elution solvent. This could involve increasing the percentage of organic modifier or adding a small amount of a competitor (e.g., a stronger acid or base like formic acid or ammonia) to displace the this compound.[3]
-
-
High Sample Flow Rate: Loading the sample too quickly can prevent sufficient interaction time between the this compound and the sorbent.[2]
-
Solution: Decrease the flow rate during sample loading to allow for proper binding kinetics.
-
Q2: I'm performing a GC-MS analysis that requires derivatization. Why am I seeing multiple peaks for my this compound standard or incomplete derivatization?
A2: Derivatization issues are common when analyzing polar compounds like this compound by GC-MS. Here are potential reasons and troubleshooting steps:
-
Presence of Water: Silylation reagents (e.g., BSTFA, MSTFA) are highly sensitive to moisture. Water in your sample or solvents will react with the reagent, reducing its availability for derivatizing your analyte.[4]
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Store derivatization reagents under an inert atmosphere (e.g., nitrogen or argon).
-
-
Incomplete Reaction: The reaction conditions (time, temperature) may not be sufficient for complete derivatization of both carboxylic acid groups on this compound.
-
Reagent Degradation or Excess: The derivatization reagent may have degraded, or you may be using an incorrect amount.
-
Solution: Use fresh derivatization reagent. An excess of reagent can sometimes lead to interfering peaks in the chromatogram.[5] Optimize the ratio of reagent to sample.
-
-
Matrix Interferences: Components in the aerosol extract can interfere with the derivatization reaction.
-
Solution: Improve your sample cleanup procedure (e.g., SPE) before derivatization to remove interfering compounds.
-
A troubleshooting workflow for low analyte recovery during sample preparation is visualized below.
Chromatography & Data Analysis
Q3: I am observing significant signal suppression/enhancement for this compound in my LC-MS/MS analysis. How can I mitigate these matrix effects?
A3: Matrix effects are a major challenge in LC-MS/MS analysis of complex samples like organic aerosols, where co-eluting species can interfere with the ionization of the target analyte.[6][7][8]
-
Improve Chromatographic Separation: The most effective way to reduce matrix effects is to chromatographically separate the this compound from the interfering compounds.
-
Solution: Modify your LC gradient to increase resolution. Experiment with different stationary phases (e.g., C18, PFP) that may offer different selectivity for this compound and the matrix components.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects.
-
Solution: If available, use a ¹³C or ²H-labeled this compound standard. Since it co-elutes with the native analyte and has nearly identical ionization properties, it will experience the same degree of signal suppression or enhancement, allowing for accurate correction.
-
-
Method of Standard Addition: This method can be used to quantify the analyte in the presence of matrix effects when a SIL-IS is not available.
-
Solution: Split a sample into several aliquots and spike them with increasing, known concentrations of a this compound standard. The endogenous concentration can be determined by extrapolating the linear regression of the response curve back to the x-intercept.[9]
-
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.
-
Solution: Dilute the sample extract with the initial mobile phase. Be aware that this will also lower the this compound concentration, which may be a problem if it is already near the limit of detection.
-
Q4: Why can't I find a commercial analytical standard for this compound?
A4: The lack of commercially available authentic standards is a significant hurdle in the quantification of many biogenic secondary organic aerosol (BSOA) species, including this compound.[10][11][12][13] While some suppliers may offer it as a diastereomeric mixture or the cis-isomer, availability can be inconsistent.[14][15]
-
Synthesis: Researchers often need to synthesize this compound in the laboratory, typically through the ozonolysis of α-pinene.[16][17]
-
Proxy Standards: When an authentic standard is unavailable, quantification can be performed using a proxy standard—a structurally similar compound that is commercially available (e.g., cis-pinonic acid).[10][11] However, this approach assumes equal ionization efficiency, which can lead to significant quantification errors.[12][13] Recent methods propose using predicted relative ionization efficiency (RIE) factors to correct concentrations obtained with a proxy standard.[10][11][12][13]
The general workflow from sample collection to data analysis is outlined in the diagram below.
Experimental Protocols
Protocol 1: Sample Extraction and Derivatization for GC-MS Analysis
This protocol is adapted from methods used for the analysis of carboxylic acids in aerosol samples.[18]
-
Extraction:
-
Place the filter sample (or a portion of it) into a clean extraction vial.
-
Add a suitable extraction solvent mixture, such as dichloromethane:methanol (3:1, v/v).[19]
-
Add an internal standard if used.
-
Sonicate the sample in an ultrasonic bath for 15-30 minutes at a controlled temperature (e.g., 40°C). Note: Higher temperatures can cause unintended esterification with methanol.[19]
-
Filter the extract to remove filter debris.
-
Concentrate the extract under a gentle stream of nitrogen to a small volume (e.g., 100-200 µL).
-
-
Derivatization (Silylation):
-
Transfer a known volume (e.g., 50-100 µL) of the concentrated extract to a 2 mL autosampler vial with a micro-insert.
-
Add the silylating reagent (e.g., 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS).
-
Cap the vial tightly.
-
Heat the vial in an oven or heating block at 70°C for 45 minutes to ensure a complete reaction.
-
Cool the vial to room temperature before injection into the GC-MS.
-
Protocol 2: LC-MS/MS Analysis
This protocol provides a general framework for the analysis of this compound using LC-MS/MS, which does not require derivatization.
-
Sample Preparation:
-
Extract the filter sample as described in Protocol 1, Step 1. A solvent like acetonitrile:water may be more suitable for LC analysis.
-
After concentration, reconstitute the sample in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
-
LC Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., 50-150 mm length, 2.1 mm ID, <3 µm particle size).[20]
-
Mobile Phase A: Water with 0.1% formic acid.[20]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[20]
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 95-99%), hold for 0.5-1 min, then ramp linearly to a high percentage of Mobile Phase B (e.g., 95%) over 5-10 minutes. Hold for 1-2 minutes before re-equilibrating.
-
-
MS/MS Conditions (Negative Ion Mode):
-
Ionization Source: Electrospray Ionization (ESI), negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z 185.1 ([M-H]⁻ for C₉H₁₄O₄).[21]
-
Product Ions (Q3): Monitor characteristic fragment ions for this compound. Common fragments result from losses of H₂O, CO₂, and parts of the carbon skeleton. These must be determined by infusing a standard.
-
Quantitative Data Summary
The following table summarizes typical concentration ranges of this compound found in atmospheric aerosol studies. These values can vary significantly based on location, season, and meteorological conditions.
| Location / Study Type | This compound Concentration (ng/m³) | Notes |
| Forest Site (Greater Vancouver) | 1.6 - 44.2 | Concentrations were higher in the forest compared to a nearby traffic tunnel.[19] |
| Boreal Forest (SMEAR II, Finland) | Median: 6.7 - 7.7 | Measurements taken during summer campaigns.[22] |
| Forest Site (High Humidity) | ~50 | Elevated relative humidity was suggested to enhance partitioning to the particle phase.[22] |
| West China Forest (Summer) | Up to 86 | Concentrations were lower in a nearby city.[23] |
References
- 1. specartridge.com [specartridge.com]
- 2. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 3. welch-us.com [welch-us.com]
- 4. researchgate.net [researchgate.net]
- 5. "Issues Encountered in Organic Acid Analysis Using GC/MS" - Chromatography Forum [chromforum.org]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Overcoming the lack of authentic standards for the quantification of biogenic secondary organic aerosol markers - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Overcoming the lack of authentic standards for the quantification of biogenic secondary organic aerosol markers - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00074A [pubs.rsc.org]
- 14. This compound (Diastereomeric Mixture) | LGC Standards [lgcstandards.com]
- 15. Buy Online CAS Number 61774-58-1 - TRC - Cis-Pinic Acid | LGC Standards [lgcstandards.com]
- 16. ACP - Varying chiral ratio of this compound enantiomers above the Amazon rainforest [acp.copernicus.org]
- 17. This compound | 473-73-4 | Benchchem [benchchem.com]
- 18. pure.au.dk [pure.au.dk]
- 19. Nonderivatization analytical method of fatty acids and cis pinonic acid and its application in ambient PM2.5 aerosols in the greater Vancouver area in Canada - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Photo-oxidation of this compound in the aqueous phase: a mechanistic investigation under acidic and basic pH conditions - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D1EA00031D [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
improving the yield of synthetic pinic acid reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of synthetic pinic acid reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my this compound synthesis consistently low?
Low yields in this compound synthesis can stem from several factors, from the stability of starting materials to the reaction conditions. A systematic approach to troubleshooting is often the most effective.
Potential Causes and Solutions:
-
Degradation of Starting Materials:
-
α-Pinene: Ensure the purity of α-pinene, as impurities can lead to unwanted side reactions. It is advisable to use freshly distilled α-pinene.
-
Ozone: Inaccurate ozone concentration can significantly impact the reaction. Calibrate your ozone generator and ensure a consistent and known concentration is delivered to the reaction mixture.
-
Oxidizing Agents (e.g., Potassium Permanganate): Ensure the oxidizing agent is of high purity and has been stored correctly to prevent decomposition.
-
-
Suboptimal Reaction Conditions:
-
Temperature: The ozonolysis of α-pinene is typically carried out at low temperatures (e.g., -78 °C) to stabilize the intermediate ozonide and prevent side reactions. Ensure your cooling bath maintains a stable, low temperature throughout the reaction.
-
Solvent: The choice of solvent can influence the solubility of ozone and the stability of reaction intermediates. Methanol and dichloromethane are commonly used. The solubility of ozone is higher in methanol at low temperatures, which can improve reaction rates.[1]
-
pH: For aqueous workups or certain oxidation steps, the pH can be critical. For instance, in the photo-oxidation of this compound, the yield of certain byproducts is highly pH-dependent.[2] When oxidizing cis-pinonic acid with potassium permanganate, using a pH regulator like ammonium sulfate has been shown to improve yields compared to strong acids.[3]
-
-
Inefficient Work-up and Purification:
-
Decomposition of Ozonide: The work-up procedure to decompose the intermediate ozonide is crucial. Reductive work-up (e.g., with dimethyl sulfide or zinc dust) or oxidative work-up (e.g., with hydrogen peroxide) will lead to different product profiles. For this compound, an oxidative work-up is required.
-
Product Isolation: this compound is a polar molecule. Ensure appropriate extraction and purification techniques are used. Recrystallization is a common method for purifying the final product.
-
Q2: I am observing the formation of significant byproducts. How can I minimize them?
The formation of byproducts is a common challenge. Identifying the byproducts can provide clues to the underlying side reactions.
Common Byproducts and Prevention Strategies:
-
Pinonaldehyde: This is a major byproduct of α-pinene ozonolysis, especially under reductive work-up conditions. To favor the formation of this compound, ensure a complete oxidative work-up.
-
Northis compound: This can be formed from the further oxidation of this compound or as a direct product of ozonolysis.[4] Controlling the stoichiometry of the oxidant and the reaction time can help to minimize its formation.
-
Polymeric Materials: Over-oxidation or uncontrolled temperature can lead to the formation of polymeric byproducts, which can complicate purification and reduce the yield of the desired product. Maintaining a low reaction temperature is critical.
Q3: The reaction seems to stall before completion. What could be the issue?
A stalled reaction can be frustrating. Consider the following possibilities:
-
Insufficient Ozone: The reaction will stop if the supply of ozone is depleted. Ensure a continuous and sufficient flow of ozone throughout the reaction.
-
Precipitation of Reactants or Intermediates: If a reactant or intermediate precipitates out of the solution, the reaction may stop. Ensure the chosen solvent can maintain all species in the solution at the reaction temperature.
-
Deactivation of Catalyst: If a catalyst is being used, it may become deactivated over time.
Below is a logical workflow to troubleshoot low yield issues:
Caption: A workflow diagram for troubleshooting low yields in this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common laboratory-scale synthesis of this compound is through the ozonolysis of α-pinene in a suitable organic solvent, followed by an oxidative work-up.[5] This method mimics the atmospheric formation of this compound.
Q2: Can I synthesize this compound from other precursors?
Yes, this compound can also be synthesized by the oxidation of cis-pinonic acid.[6] Cis-pinonic acid itself is an oxidation product of α-pinene and can be isolated. This two-step approach can sometimes offer better control over the reaction and purification.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) can be used to monitor the disappearance of the starting material (α-pinene or cis-pinonic acid). For more detailed analysis, gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) can be used to analyze aliquots of the reaction mixture.
Q4: What are the key safety precautions for this reaction?
Ozone is a toxic and highly reactive gas. All manipulations should be carried out in a well-ventilated fume hood. Ozonolysis reactions can form explosive peroxide intermediates, especially if the ozonide is concentrated. Therefore, the reaction should always be carried out in solution and at low temperatures. Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Quantitative Data on this compound Synthesis
The yield of this compound and its precursors can be influenced by various experimental parameters. The following table summarizes some reported yields under different conditions.
| Starting Material | Oxidant | Solvent/Medium | Temperature | pH | Yield (%) | Reference |
| α-Pinene | Ozone | Acetic Acid | 30 °C | - | Not specified for this compound, but 6.9g of mixed acids obtained from 0.31 moles of α-pinene | [5] |
| α-Pinene | Ozone | Continuous Flow Chamber | 25 °C | - | 9-27% (particle mass yield) | [7] |
| cis-Pinonic Acid | Potassium Permanganate | Water | < 10 °C | Regulated with Ammonium Sulfate | ~60% (of cis-pinonic acid) | [3] |
| cis-Pinonic Acid | Potassium Permanganate | Water | < 10 °C | Acidified with HCl | < 25% (of cis-pinonic acid) | [3] |
| This compound (Photo-oxidation) | OH radicals | Aqueous (pH 2) | - | 2 | 2.6% (of MBTCA), 3.4% (of Northis compound) | [2] |
| This compound (Photo-oxidation) | OH radicals | Aqueous (pH 8) | - | 8 | 5.0% (of MBTCA), 10% (of Northis compound) | [2] |
Experimental Protocols
Protocol 1: Synthesis of cis-Pinonic Acid from α-Pinene
This protocol is adapted from a procedure for the oxidation of α-pinene to cis-pinonic acid, a common precursor for this compound.[3][6]
Materials:
-
α-Pinene
-
Potassium permanganate (KMnO₄)
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Ethyl ether
-
Acetone
-
Deionized water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, combine α-pinene, ammonium sulfate, and deionized water.
-
While stirring vigorously and maintaining the temperature below 10 °C, slowly add potassium permanganate in small portions over a period of at least 10 minutes. The reaction mixture will turn a deep purple, and a brown precipitate of manganese dioxide will form.
-
After the addition is complete, continue stirring the mixture in the ice bath for several hours, then store it in a refrigerator (e.g., for 48 hours) to ensure the reaction goes to completion.
-
Remove the manganese dioxide byproduct by vacuum filtration, washing the precipitate with a small amount of cold water.
-
Transfer the filtrate to a beaker and acidify it with concentrated sulfuric acid.
-
To quench any unreacted potassium permanganate, add sodium thiosulfate solution until the purple color disappears.
-
Extract the aqueous solution with ethyl ether (e.g., 3 x 20 mL).
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude cis-pinonic acid, which can be further purified by recrystallization or chromatography.
Protocol 2: Ozonolysis of α-Pinene for this compound Synthesis (General Procedure)
This is a general procedure for the ozonolysis of α-pinene. The specific quantities and reaction times will need to be optimized for your setup.
Materials:
-
α-Pinene
-
Methanol or Dichloromethane (DCM)
-
Ozone (from an ozone generator)
-
Oxygen
-
Hydrogen peroxide (30%)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Dry ice/acetone bath
Procedure:
-
Dissolve α-pinene in a suitable solvent (e.g., methanol or DCM) in a three-necked flask equipped with a gas inlet tube, a gas outlet tube, and a low-temperature thermometer.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas (typically a mixture of O₃ and O₂) through the solution. The reaction is often monitored by the appearance of a blue color, indicating an excess of ozone.
-
Once the reaction is complete (as indicated by TLC or the persistent blue color), purge the solution with oxygen or nitrogen to remove excess ozone.
-
For the oxidative work-up, slowly add hydrogen peroxide to the cold reaction mixture.
-
Allow the mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or ether).
Signaling Pathways and Logical Relationships
The following diagram illustrates the simplified reaction pathway for the formation of this compound from the ozonolysis of α-pinene.
Caption: Simplified reaction pathway of α-pinene ozonolysis to this compound.
References
- 1. Effect of Solvent on the Rate of Ozonolysis: Development of a Homogeneous Flow Ozonolysis Protocol [organic-chemistry.org]
- 2. Photo-oxidation of this compound in the aqueous phase: a mechanistic investigation under acidic and basic pH conditions - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D1EA00031D [pubs.rsc.org]
- 3. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 4. mdpi.com [mdpi.com]
- 5. US2750411A - Converting alpha-pinene to mixtures of acids - Google Patents [patents.google.com]
- 6. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 7. ACP - Particle mass yield in secondary organic aerosol formed by the dark ozonolysis of α-pinene [acp.copernicus.org]
Technical Support Center: Optimizing HPLC Separation of Pinic Acid and Its Isomers
Welcome to the technical support center for the HPLC analysis of pinic acid and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during method development and routine analysis.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in separating this compound isomers by HPLC?
A1: The primary challenges in separating this compound isomers stem from their structural similarities. This compound has multiple stereoisomers, including diastereomers (cis- and trans-isomers) and enantiomers.
-
Diastereomers (cis/trans): These isomers have different physical properties, making their separation on a standard achiral stationary phase, such as C18, feasible. However, optimizing the mobile phase to achieve baseline resolution can be challenging.
-
Enantiomers: These are non-superimposable mirror images with identical physical properties in an achiral environment. Therefore, their separation requires a chiral stationary phase (CSP) or a chiral mobile phase additive. Standard C18 columns will not resolve enantiomers.[1][2]
Q2: What type of column should I use for separating this compound isomers?
A2: The choice of column is critical and depends on the specific isomers you are targeting.
-
For Diastereomers (cis/trans isomers): A reversed-phase C18 column is a common starting point. Optimization of the mobile phase, particularly the pH and organic modifier concentration, is crucial for achieving separation.
-
For Enantiomers: A chiral stationary phase (CSP) is mandatory. A polysaccharide-based CSP, such as an amylose-based tris(3-chloro-5-methylphenylcarbamate) column (e.g., CHIRALPAK® IG), has been shown to be effective for the chiral separation of this compound enantiomers.[1]
Q3: I am not getting any separation of my this compound enantiomers on a C18 column. What am I doing wrong?
A3: This is an expected result. Enantiomers will not be resolved on a standard achiral column like a C18. You must use a chiral stationary phase (CSP) to differentiate between the enantiomers.
Troubleshooting Guide
Issue 1: Poor Resolution Between Cis and Trans Diastereomers on a C18 Column
Symptoms:
-
Broad, overlapping peaks for the cis and trans isomers of this compound.
-
Inability to accurately quantify individual diastereomers.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase pH | This compound is a dicarboxylic acid. To ensure it is in its non-ionized form for better retention and separation on a C18 column, the mobile phase pH should be low. Adding a small amount of acid, such as 0.1% formic acid or 0.2% acetic acid, to the mobile phase is a common practice for ion suppression.[3] |
| Incorrect Organic Modifier Concentration | The ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase significantly impacts resolution. A systematic evaluation of the organic modifier percentage is recommended. A gradient elution, starting with a lower organic concentration and gradually increasing it, can often improve the separation of closely eluting compounds.[3] |
| Inadequate Method Parameters | Factors such as flow rate and column temperature can influence resolution. A lower flow rate can increase the interaction time with the stationary phase, potentially improving separation. Temperature can also affect selectivity; experimenting with different column temperatures (e.g., 25°C, 30°C, 40°C) may be beneficial. |
Issue 2: No Separation of Enantiomers with a Chiral Column
Symptoms:
-
A single peak is observed for what should be two enantiomers on a chiral column.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Mobile Phase for Chiral Separation | Chiral separations are highly sensitive to the mobile phase composition. For polysaccharide-based CSPs, a mixture of an aqueous buffer (e.g., water with a small amount of acetonitrile and formic acid) and an organic modifier (e.g., acetonitrile) is often used. The specific ratio is critical for achieving enantioseparation. An isocratic mobile phase is often preferred for chiral separations to maintain a stable chiral recognition environment.[1] |
| Incompatible Mobile Phase Additives | Certain additives can interfere with the chiral recognition mechanism. It is best to start with a simple mobile phase, as recommended by the column manufacturer or found in relevant literature, and introduce additives cautiously. |
| Suboptimal Temperature | Chiral separations can be temperature-sensitive. It is advisable to maintain a constant and controlled column temperature. Experimenting with different temperatures may be necessary to find the optimal condition for enantioselectivity. |
Issue 3: Peak Tailing for this compound Peaks
Symptoms:
-
Asymmetrical peaks with a "tail" extending to the right.
-
Poor peak integration and inaccurate quantification.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Residual Silanols | Residual silanol groups on the silica-based stationary phase can interact with the carboxylic acid groups of this compound, leading to peak tailing. Using a well-endcapped C18 column can minimize these interactions. Adding a competing acid, like formic or acetic acid, to the mobile phase helps to saturate these active sites and improve peak shape. |
| Column Overload | Injecting too concentrated a sample can lead to peak distortion, including tailing. Try diluting the sample and re-injecting to see if the peak shape improves. |
| Extra-column Dead Volume | Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing. Ensure that all connections are made with the appropriate low-dead-volume fittings and tubing. |
Experimental Protocols
Protocol 1: Chiral Separation of this compound Enantiomers
This method is adapted from a study on the chiral analysis of this compound in atmospheric aerosols.[1]
HPLC System: High-Performance Liquid Chromatograph coupled with a Mass Spectrometer (HPLC-MS).
Chromatographic Conditions:
| Parameter | Value |
| Column | Amylose-based tris(3-chloro-5-methylphenylcarbamate) column (e.g., CHIRALPAK® IG), 150 x 2.1 mm ID, 5 µm |
| Mobile Phase | Isocratic elution with 80:20 (v/v) Eluent A:Eluent B |
| Eluent A: Water with 2% acetonitrile and 0.04% formic acid | |
| Eluent B: Acetonitrile with 2% water | |
| Flow Rate | 200 µL/min |
| Column Temperature | 25 °C |
| Injection Volume | Dependent on sample concentration and instrument sensitivity |
| Detection | Mass Spectrometry (MS) |
Sample Preparation: Samples should be dissolved in a solvent compatible with the mobile phase, such as a mixture of water and acetonitrile (9:1 v/v).[1]
Protocol 2: Separation of this compound Diastereomers (and related compounds)
This protocol is based on a method used for the separation of cis-pinonic acid photolysis products, which shares structural similarities with this compound and its isomers.[3]
HPLC System: High-Performance Liquid Chromatograph with a Photodiode Array (PDA) detector.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 semi-preparative column |
| Mobile Phase | Gradient elution |
| Eluent A: Water with 2% acetonitrile and 0.2% acetic acid | |
| Eluent B: Acetonitrile with 0.2% acetic acid | |
| Gradient Program | 100% A for 5 min, linear gradient to 100% B over 30 min, hold for 10 min, linear gradient back to 100% A over 15 min |
| Flow Rate | 1.5 mL/min |
| Detection | PDA detector (200–650 nm) |
Visualizations
Caption: Troubleshooting workflow for poor separation of this compound isomers.
Caption: Experimental workflow for the chiral HPLC-MS analysis of this compound enantiomers.
References
overcoming matrix effects in ESI-MS analysis of pinic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Electrospray Ionization-Mass Spectrometry (ESI-MS) analysis of pinic acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the ESI-MS analysis of this compound?
A1: In the context of ESI-MS, the "matrix" refers to all components in a sample other than the analyte of interest, in this case, this compound. These components can include salts, proteins, lipids, and other endogenous or exogenous substances. Matrix effects arise when these co-eluting components interfere with the ionization of this compound in the ESI source, leading to either ion suppression or enhancement.[1]
-
Ion Suppression: This is the more common phenomenon where matrix components compete with this compound for ionization, resulting in a decreased analyte signal.[1] This can lead to poor sensitivity, inaccurate quantification, and reduced reproducibility.
-
Ion Enhancement: In some cases, matrix components can enhance the ionization of this compound, leading to an artificially high signal and inaccurate quantification.
For this compound, which is often analyzed in complex matrices like atmospheric aerosols or biological fluids, components such as inorganic salts can cause significant signal suppression in the ESI source.[2]
Q2: What are the most common sources of matrix effects in this compound analysis?
A2: The most common sources of matrix effects in this compound analysis depend on the sample type:
-
Atmospheric Aerosol Samples: Inorganic salts (e.g., sulfates, nitrates), other organic acids, and humic-like substances are major contributors to matrix effects.
-
Biological Samples (e.g., plasma, urine): Phospholipids, proteins, salts, and drug metabolites are the primary sources of interference.[3]
-
General Laboratory Contaminants: Plasticizers, detergents, and polymers from lab consumables can also introduce matrix effects.
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: Several methods can be used to assess the presence and extent of matrix effects:
-
Post-Column Infusion: A solution of this compound is continuously infused into the LC eluent after the analytical column, while a blank matrix extract is injected. Any dip or rise in the constant this compound signal indicates the retention time at which ion suppression or enhancement occurs.
-
Post-Extraction Spike: The response of this compound in a pre-extracted blank matrix is compared to its response in a neat solvent. The matrix effect can be quantified using the following formula:
-
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
-
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
-
Q4: What is the most effective way to compensate for matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[4][5] A SIL-IS for this compound (e.g., d3-pinic acid) is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. By using the peak area ratio of the analyte to the SIL-IS for quantification, the variability caused by matrix effects is effectively normalized.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the ESI-MS analysis of this compound, with a focus on overcoming matrix effects.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Signal | Severe Ion Suppression: High concentration of co-eluting matrix components. | 1. Improve Sample Preparation: Implement a more rigorous cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). 2. Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.[6] 3. Optimize Chromatography: Modify the LC gradient to better separate this compound from the interfering compounds. 4. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This will compensate for signal loss.[4][5] |
| Incorrect ESI Polarity: this compound is a dicarboxylic acid and is best analyzed in negative ion mode. | Ensure the mass spectrometer is operating in negative electrospray ionization (ESI-) mode. | |
| Poor Reproducibility (High %RSD) | Variable Matrix Effects: Inconsistent levels of interfering compounds across different samples. | 1. Implement a Robust Sample Preparation Protocol: Ensure consistent extraction efficiency for all samples. SPE is often more reproducible than LLE. 2. Use a SIL-IS: This is the most effective way to correct for sample-to-sample variations in matrix effects.[4][5] |
| Carryover: Residual this compound or matrix components from a previous injection. | 1. Optimize Wash Solvents: Use a strong solvent in the autosampler wash sequence. 2. Inject Blanks: Run blank injections between samples to assess and mitigate carryover. | |
| Inaccurate Quantification | Uncorrected Matrix Effects: Ion suppression or enhancement is altering the true signal of this compound. | 1. Use a SIL-IS: This will provide the most accurate quantification by correcting for matrix effects.[4][5] 2. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the samples to mimic the matrix effects. |
| Non-linear Calibration Curve | Detector Saturation: The concentration of this compound is too high. |
Data Presentation: Comparison of Sample Preparation Techniques
| Organic Acid | Mean Recovery (%) - LLE | Mean Recovery (%) - SPE |
| Propionylglycine | 52.08 | 61.12 |
| Butyrylglycine | 81.26 | 81.46 |
| Isovalerylglycine | 63.86 | 65.06 |
| 3-Methylcrotonylglycine | 75.00 | 75.96 |
| Tiglylglycine | 65.90 | 77.16 |
| Hexanoylglycine | 44.82 | 53.70 |
| Methylmalonic acid | 99.00 | 99.60 |
| Fumaric acid | 75.25 | 96.25 |
| Succinylacetone | 67.75 | 93.40 |
| Glutaric acid | 100.50 | 99.60 |
| Adipic acid | 83.25 | 101.00 |
| Sebacic acid | 98.25 | 93.40 |
| Suberic acid | 105.75 | 111.00 |
| 2-Ketoisocaproic acid | 70.60 | 68.90 |
| Overall Mean | 77.4 | 84.1 |
| Data adapted from a comparative study on urinary organic acids.[7] |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Organic Acids
This protocol is a general procedure for the extraction of organic acids from aqueous samples and can be adapted for this compound analysis.
Materials:
-
Strong Anion Exchange (SAX) SPE cartridges
-
Methanol (HPLC grade)
-
Deionized water
-
0.5 M Sulfuric Acid
-
Sample (e.g., aerosol extract, diluted biological fluid)
Procedure:
-
Conditioning: Condition the SAX SPE cartridge by passing 6 mL of methanol, followed by 6 mL of deionized water.
-
Sample Loading: Load the sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 4 mL of deionized water to remove neutral and basic interferences. A subsequent wash with a low percentage of methanol may be used, but should be optimized to prevent loss of this compound.
-
Elution: Elute the this compound from the cartridge with 4 mL of 0.5 M sulfuric acid.
-
Analysis: The eluate can be directly injected into the LC-MS/MS system.
LC-MS/MS Analysis of this compound
This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of this compound.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 3.0 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 2.0 µL
-
Gradient:
-
0.0-0.5 min: 1% B
-
0.5-5.5 min: Linear gradient to 95% B
-
5.5-6.5 min: Hold at 95% B
-
6.5-7.0 min: Return to 1% B
-
7.0-12.0 min: Re-equilibration at 1% B
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Capillary Voltage: 3000 V
-
Fragmentor Voltage: 125 V
-
Drying Gas Temperature: 325 °C
-
Drying Gas Flow: 9 L/min
-
Nebulizer Pressure: 20 psi
-
MS/MS Transition (MRM):
-
Precursor Ion (Q1): m/z 185.1 ([M-H]⁻ for this compound)
-
Product Ion (Q3): Optimization required, but a potential fragment is m/z 141.1 (loss of CO₂)
-
Stable Isotope Dilution (SID) Workflow
This workflow outlines the key steps for implementing a stable isotope dilution method for the accurate quantification of this compound.
Procedure:
-
Internal Standard Spiking: Add a known amount of the stable isotope-labeled internal standard (e.g., d3-pinic acid) to each sample and calibration standard at the beginning of the sample preparation process.
-
Sample Preparation: Perform the chosen extraction method (e.g., SPE or LLE).
-
LC-MS/MS Analysis: Analyze the extracted samples using the optimized LC-MS/MS method, monitoring the MRM transitions for both native this compound and the SIL-IS.
-
Quantification: Construct a calibration curve by plotting the peak area ratio of this compound to the SIL-IS against the concentration of the calibration standards. Determine the concentration of this compound in the unknown samples from this calibration curve.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Photo-oxidation of this compound in the aqueous phase: a mechanistic investigation under acidic and basic pH conditions - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D1EA00031D [pubs.rsc.org]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical ionization mass spectral analysis of pinacolyl alcohol and development of derivatization method using p-tolyl isocyanate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Detection Limits for Trace Levels of Pinic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection of trace levels of pinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for detecting trace levels of this compound?
A1: The most effective and widely used methods for detecting and quantifying this compound in environmental samples are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Real-time analysis can also be achieved using quadrupole ion trap mass spectrometry, which can monitor aerosol particles with sensitivities as low as 5 μg/m³.[1]
Q2: Why is derivatization often necessary for the GC-MS analysis of this compound?
A2: this compound is a polar compound with low volatility due to its two carboxylic acid functional groups. Direct analysis by GC can lead to poor chromatographic peak shape (tailing), low sensitivity, and potential thermal degradation in the injector port. Derivatization converts the polar carboxyl groups into less polar, more volatile esters (e.g., methyl or silyl esters), which significantly improves chromatographic performance and detection limits.[2][3]
Q3: What are typical concentration ranges of this compound found in atmospheric aerosol samples?
A3: this compound concentrations in atmospheric aerosols can vary widely depending on the location, season, and meteorological conditions. For instance, in a boreal forest, the median concentration of this compound in the PM1 fraction was found to be 7.7 ng m⁻³.[4] In other studies, concentrations as high as several hundred ng m⁻³ have been reported.[4] In the Amazon rainforest, concentrations can be much lower, sometimes falling below the detection limit, especially during the wet season.[5][6]
Q4: Can the chiral ratio of this compound enantiomers be determined, and why is it important?
A4: Yes, the chiral ratio of this compound enantiomers can be determined using chiral chromatography, typically with High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[1][7] This analysis is important because the enantiomeric ratio of this compound in the atmosphere is linked to the emissions of its precursors, (+)-α-pinene and (-)-α-pinene.[8] Studying this ratio can provide valuable insights into the sources and atmospheric processing of biogenic volatile organic compounds (BVOCs).
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of trace levels of this compound.
Low Signal Intensity or Non-detectable this compound
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction | - Ensure the extraction solvent is appropriate for this compound (e.g., methanol, acetonitrile/water mixtures).[9][10] - Optimize extraction parameters such as solvent volume, extraction time, and temperature. - Perform recovery tests with a known amount of this compound standard to evaluate extraction efficiency. A near-complete recovery (99%) of cis-pinonic acid has been demonstrated from filter samples.[9] |
| Sample Degradation | - Store samples at low temperatures (e.g., -25°C) until analysis to prevent degradation.[6] - Minimize sample exposure to light and heat during preparation. |
| Poor Ionization Efficiency (LC-MS) | - Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow rates, temperature). This compound is typically analyzed in negative ion mode ([M-H]⁻ at m/z 185.0819).[11] - Ensure the mobile phase pH is suitable for deprotonation of the carboxylic acid groups. The use of 0.1% formic acid in the mobile phase is common.[12] |
| Inefficient Derivatization (GC-MS) | - Ensure complete dryness of the sample extract before adding the derivatization reagent, as moisture can deactivate the reagent. - Optimize the reaction time and temperature for the chosen derivatization agent (e.g., BSTFA for silylation, BF₃/methanol for methylation).[3] - Use a fresh derivatization reagent, as they can degrade over time. |
| Matrix Effects (Ion Suppression in LC-MS) | - Dilute the sample extract to reduce the concentration of interfering matrix components. - Improve sample cleanup using Solid Phase Extraction (SPE) prior to analysis. - Use an isotopically labeled internal standard to compensate for matrix effects. |
Poor Chromatographic Peak Shape (Tailing, Broadening)
| Potential Cause | Troubleshooting Steps |
| Active Sites in GC System | - Deactivate the GC inlet liner and column by silylation to prevent interactions with the acidic analytes. - Use a liner with glass wool to trap non-volatile residues. |
| Incomplete Derivatization (GC-MS) | - Re-optimize the derivatization protocol as described in the "Low Signal Intensity" section. |
| Secondary Interactions on LC Column | - Ensure the mobile phase pH is appropriate to maintain this compound in a single ionic form. - Use a high-quality, end-capped C18 column to minimize silanol interactions. |
| Inappropriate LC Mobile Phase | - Optimize the gradient elution profile to ensure adequate separation and peak shape. A common mobile phase consists of water and acetonitrile with a small amount of formic acid.[12] |
Experimental Protocols
Protocol 1: Extraction of this compound from Aerosol Filter Samples
This protocol is a general guideline for the extraction of this compound from filter samples, which can be adapted based on the specific filter type and analytical instrumentation.
Materials:
-
Filter sample (e.g., Quartz fiber, PTFE)
-
Methanol or Acetonitrile/Water (e.g., 80:20 v/v)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Evaporator (e.g., nitrogen stream)
Procedure:
-
Cut a portion of the filter sample and place it into a clean extraction vial.
-
Add a known volume of the extraction solvent (e.g., 5 mL of methanol).
-
Vortex the vial for 1-2 minutes to ensure the filter is fully submerged and agitated.
-
Place the vial in an ultrasonic bath for 15-30 minutes to enhance extraction efficiency.
-
Centrifuge the vial to pellet any filter debris.
-
Carefully transfer the supernatant to a clean vial.
-
For increased concentration, the solvent can be evaporated to near dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of the initial mobile phase for LC-MS analysis or a suitable solvent for derivatization.[9]
-
Filter the final extract through a 0.22 µm syringe filter before injection into the LC or GC system.
Protocol 2: Derivatization of this compound for GC-MS Analysis (Silylation)
This protocol describes a common silylation procedure to improve the volatility and chromatographic behavior of this compound for GC-MS analysis.
Materials:
-
Dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (optional, as a catalyst)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Ensure the sample extract is completely dry, as water will react with the silylating agent. This can be achieved by evaporation under a nitrogen stream.
-
Add 50-100 µL of the BSTFA (+1% TMCS) reagent to the dried extract.
-
If needed, add a small amount of pyridine (e.g., 10 µL) to catalyze the reaction.
-
Seal the vial tightly and heat at 60-70°C for 30-60 minutes.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of this compound using different methods.
Table 1: Detection Limits for this compound
| Analytical Method | Limit of Detection (LOD) | Matrix | Reference |
| HPLC-MS | 1.74 ng/mL | Standard Solution | [5][7] |
| Not Specified | Subnanomolar | Not Specified | [13] |
Table 2: Calibration Data for this compound Analysis
| Analytical Method | Concentration Range | Correlation Coefficient (R²) | Reference |
| HPLC-MS | 0.5 - 500 ng/mL | > 0.98 | [5][7] |
| Not Specified | 0.0625 - 5 ppm | > 0.95 | [9] |
| Not Specified | Not Specified | > 0.99 | [9] |
Visualizations
Formation Pathway of this compound from α-Pinene
The following diagram illustrates the atmospheric oxidation of α-pinene, a major biogenic volatile organic compound, leading to the formation of this compound, a key component of secondary organic aerosol (SOA).
Caption: Formation of this compound from α-pinene oxidation.
General Experimental Workflow for this compound Analysis
This diagram outlines the typical steps involved in the analysis of this compound from environmental samples, from sample collection to data analysis.
Caption: Workflow for this compound analysis from samples.
References
- 1. This compound | 473-73-4 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. researchgate.net [researchgate.net]
- 5. ACP - Varying chiral ratio of this compound enantiomers above the Amazon rainforest [acp.copernicus.org]
- 6. acp.copernicus.org [acp.copernicus.org]
- 7. iris.cnr.it [iris.cnr.it]
- 8. amt.copernicus.org [amt.copernicus.org]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. acp.copernicus.org [acp.copernicus.org]
- 11. researchgate.net [researchgate.net]
- 12. Photo-oxidation of this compound in the aqueous phase: a mechanistic investigation under acidic and basic pH conditions - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D1EA00031D [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
addressing inconsistencies in pinic acid measurement campaigns
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies in pinic acid measurement campaigns. The following information is designed to help you navigate common challenges and ensure the accuracy and reproducibility of your results.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
GC-MS Analysis Troubleshooting
Issue 1: Low or No Recovery of this compound
-
Question: I am experiencing low or no recovery of this compound in my GC-MS analysis after derivatization. What are the potential causes and how can I troubleshoot this?
-
Answer: Low recovery of this compound in GC-MS analysis is a common issue that can often be attributed to problems with the extraction or derivatization steps. Here is a step-by-step guide to troubleshoot this problem:
-
Incomplete Extraction: this compound may not be efficiently extracted from the sample matrix (e.g., aerosol filters).
-
Solution: Ensure the extraction solvent is appropriate for the polar nature of this compound. Methanol or a mixture of methanol and dichloromethane are commonly used.[1] Consider using sonication or a vortex mixer to improve extraction efficiency. For filter samples, ensure the entire filter is submerged and agitated during extraction.
-
-
Inefficient Derivatization: Carboxylic acid groups of this compound require derivatization to increase volatility for GC analysis. Incomplete derivatization will lead to poor chromatographic performance and low signal intensity.
-
Solution: The most common derivatization methods are silylation (e.g., with BSTFA) and esterification (e.g., with BF3/methanol).[2]
-
For Silylation: Ensure all reagents and samples are anhydrous, as moisture will deactivate the silylation reagent.[3] Optimize the reaction time and temperature. A typical starting point is 60°C for 60 minutes.[3]
-
For Esterification: Ensure the catalyst (e.g., BF3) is fresh and the reaction is allowed to proceed to completion.
-
-
-
Analyte Degradation: this compound can be susceptible to degradation, especially at high temperatures.
-
Solution: Avoid excessive heating during sample evaporation and in the GC inlet. Use a programmable temperature vaporization (PTV) injector if available to minimize thermal stress on the analyte.[4]
-
-
Adsorption to Active Sites: this compound and its derivatives can adsorb to active sites in the GC system (e.g., inlet liner, column).
-
Solution: Use a deactivated inlet liner and a high-quality, low-bleed GC column suitable for acidic compounds. Regularly maintain your GC system, including trimming the column and replacing the liner and septa.
-
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Question: My this compound derivative peak is showing significant tailing in the chromatogram. What could be causing this?
-
Answer: Peak tailing for this compound derivatives is often indicative of secondary interactions within the GC system or issues with the derivatization process.
-
Active Sites: As mentioned previously, active sites in the inlet or column can cause peak tailing.
-
Solution: Use deactivated liners and columns. If tailing persists, consider further deactivation of the liner with a silylating agent.
-
-
Incomplete Derivatization: A mix of derivatized and underivatized this compound can lead to broad and tailing peaks.
-
Solution: Re-optimize your derivatization procedure to ensure complete reaction. This may involve increasing the reagent concentration, reaction time, or temperature.
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Dilute your sample or reduce the injection volume.
-
-
LC-MS Analysis Troubleshooting
Issue 1: Matrix Effects Leading to Inaccurate Quantification
-
Question: I suspect matrix effects are interfering with my this compound quantification by LC-MS. How can I confirm and mitigate this?
-
Answer: Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds, are a significant challenge in LC-MS analysis of complex environmental samples.[5][6]
-
Confirmation of Matrix Effects:
-
Post-extraction Spike: Prepare two sets of samples. In the first set, spike a known amount of this compound standard into a clean solvent. In the second set, spike the same amount of standard into a sample extract that has already been processed. A significant difference in the this compound signal between the two sets indicates the presence of matrix effects.[6]
-
-
Mitigation Strategies:
-
Stable Isotope-Labeled Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (e.g., d3-pinic acid). This standard will co-elute with the native this compound and experience the same degree of signal suppression or enhancement, allowing for accurate quantification.
-
Improved Sample Cleanup: Employ solid-phase extraction (SPE) to remove interfering matrix components before LC-MS analysis.
-
Chromatographic Separation: Optimize your LC method to separate this compound from the interfering compounds. This may involve adjusting the mobile phase gradient, changing the column chemistry, or using a longer column.
-
Matrix-Matched Calibration: Prepare your calibration standards in a matrix that is similar to your samples.[7] This helps to normalize the matrix effects between the standards and the samples.
-
-
Issue 2: Peak Tailing in Reversed-Phase LC
-
Question: I am observing peak tailing for this compound in my reversed-phase LC-MS analysis. What are the likely causes and solutions?
-
Answer: Peak tailing in reversed-phase HPLC is often caused by secondary interactions between the analyte and the stationary phase.
-
Silanol Interactions: Residual silanol groups on silica-based C18 columns can interact with the carboxylic acid groups of this compound, leading to peak tailing.[8]
-
Solution:
-
Lower Mobile Phase pH: Operate the mobile phase at a low pH (e.g., around 3.0) using an additive like formic acid.[9] This will protonate the silanol groups and reduce their interaction with the acidic analyte.
-
Use an End-capped Column: Employ a column that has been "end-capped" to block the residual silanol groups.
-
-
-
Metal Interactions: Trace metals in the HPLC system (e.g., stainless steel tubing, frits) can chelate with dicarboxylic acids like this compound.
-
Solution: Use a biocompatible PEEK or stainless steel system that has been properly passivated.
-
-
Extra-column Volume: Large dead volumes in the tubing and connections can cause peak broadening and tailing.
-
Solution: Use tubing with a small internal diameter and ensure all connections are made properly with no gaps.[10]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common derivatization reagents for GC-MS analysis of this compound?
-
A1: The two most common derivatization techniques for carboxylic acids like this compound are silylation and esterification. For silylation, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is frequently used to create trimethylsilyl (TMS) esters.[2][3] For esterification, boron trifluoride (BF3) in methanol is a common reagent to form methyl esters.
-
-
Q2: What are typical concentration ranges for this compound in atmospheric aerosol samples?
-
A2: this compound concentrations in atmospheric aerosols can vary widely depending on the location, season, and meteorological conditions. Reported concentrations typically range from a few nanograms per cubic meter (ng/m³) to several hundred ng/m³. For example, studies in forested areas have reported concentrations around 0.2 to 7.7 ng/m³.[4][11]
-
-
Q3: How should I store my this compound standards and samples?
-
Q4: What are the key mass spectral fragments for identifying the TMS derivative of this compound in GC-MS?
Quantitative Data Summary
The following table summarizes key quantitative data relevant to this compound analysis.
| Parameter | Value | Analytical Method | Reference |
| Molecular Weight | 186.21 g/mol | - | [14] |
| Typical Atmospheric Concentration | 0.2 - 7.7 ng/m³ | GC-MS, LC-MS | [4][11] |
| LC-MS Limit of Detection (LOD) | 1.74 ng/mL | LC-MS | [2] |
| GC-MS Derivatization (Silylation) LOD | ≤ 2 ng/m³ (for similar dicarboxylic acids) | GC-MS | [2] |
| Melting Point | >54°C (decomposes) | - | [12] |
| pKa | Not explicitly found for this compound, but for similar cis-pinonic acid, it is 5.19 at 298.15 K. | Spectrophotometry | [3][15] |
Experimental Protocols
Protocol 1: Extraction of this compound from Quartz Fiber Filters
-
Filter Handling: Handle the quartz fiber filter with clean forceps to avoid contamination.
-
Extraction: Place the filter in a clean glass vial. Add a suitable volume of extraction solvent (e.g., 10 mL of methanol) to fully submerge the filter.
-
Sonication: Place the vial in an ultrasonic bath and sonicate for 30 minutes.
-
Filtration: Filter the extract through a 0.2 µm PTFE syringe filter to remove any filter debris.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen to the desired final volume (e.g., 1 mL).
-
Storage: Store the extract at -20°C until analysis.
Protocol 2: Derivatization of this compound for GC-MS Analysis (Silylation)
-
Sample Preparation: Transfer an aliquot of the extract (e.g., 100 µL) to a clean autosampler vial.
-
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial that no residual water is present.
-
Derivatization: Add 50 µL of a silylating agent, such as BSTFA with 1% TMCS, and 10 µL of pyridine (to act as a catalyst and solvent).
-
Reaction: Cap the vial tightly and heat it in an oven or heating block at 60-70°C for 1 hour.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
Protocol 3: LC-MS/MS Analysis of this compound
-
LC System:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the this compound.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS/MS System:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred for carboxylic acids.
-
Multiple Reaction Monitoring (MRM): Monitor for the precursor ion (m/z 185 for [M-H]⁻) and at least one characteristic product ion. The specific product ions would need to be determined by infusing a this compound standard and performing a product ion scan.
-
Visualizations
Caption: Troubleshooting workflow for this compound analysis by GC-MS and LC-MS.
Caption: General workflow for the silylation derivatization of this compound for GC-MS analysis.
References
- 1. hmdb.ca [hmdb.ca]
- 2. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. Pimaric acid, TMS derivative [webbook.nist.gov]
- 8. Picolinic acid, TMS derivative [webbook.nist.gov]
- 9. Photo-oxidation of this compound in the aqueous phase: a mechanistic investigation under acidic and basic pH conditions - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 10. lipidmaps.org [lipidmaps.org]
- 11. benchchem.com [benchchem.com]
- 12. gcms.cz [gcms.cz]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Refining Atmospheric Models: A Technical Support Center for Accurate Pinic Acid Parameterization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pinic acid to refine atmospheric models. The information is designed to address specific experimental challenges and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a critical parameter in atmospheric models?
A1: this compound is a significant product of the atmospheric oxidation of α-pinene, a volatile organic compound emitted in large quantities by coniferous trees.[1][2] As a dicarboxylic acid, it has a very low vapor pressure, allowing it to readily partition into the aerosol phase and contribute to the formation and growth of secondary organic aerosols (SOAs).[1][3] SOAs influence the Earth's climate by affecting cloud formation and radiative balance.[1][4] Therefore, accurately representing this compound's properties and formation pathways in atmospheric models is crucial for improving climate and air quality simulations.[1][5]
Q2: What are the primary formation pathways of this compound in the atmosphere?
A2: The primary atmospheric formation pathway of this compound is the ozonolysis of α-pinene.[2][6] This reaction cleaves the double bond in the α-pinene molecule, leading to a series of reactions that form this compound, among other products.[2] this compound can also be formed from the oxidation of pinonic acid, another major product of α-pinene oxidation.[2] Additionally, it has been observed as a product from the oxidation of β-pinene, sabinene, and 3-carene.[7]
Q3: What are the challenges associated with measuring this compound in atmospheric samples?
A3: Measuring this compound in atmospheric samples presents several challenges. Its low volatility makes it exist in both the gas and particle phases, requiring robust sampling techniques to capture both fractions.[8] Its high polarity can lead to poor chromatographic peak shape and low detection limits in gas chromatography (GC) without derivatization.[9] Furthermore, the complex matrix of atmospheric aerosols can interfere with analysis.[10] The potential for rapid degradation on filter media can also lead to an underestimation of its concentration.[11]
Q4: How does the aging of secondary organic aerosols (SOA) affect this compound concentrations?
A4: this compound is considered a first-generation product of α-pinene oxidation.[12][13] As SOAs age in the atmosphere, this compound can be further oxidized by hydroxyl (OH) radicals to form later-generation products like 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA).[13][14] Therefore, the ratio of this compound to MBTCA can be used as an indicator of the age of monoterpene SOA.[13][14]
Troubleshooting Guides
Gas Chromatography/Mass Spectrometry (GC/MS) Analysis
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing, broadening) for this compound. | High polarity of the dicarboxylic acid interacting with the GC column. | 1. Derivatize the sample: Convert this compound to a less polar ester (e.g., methyl or silyl ester) before GC analysis.[3][9] 2. Use a polar GC column: Employ a column specifically designed for the analysis of free carboxylic acids, such as those with a polyethylene glycol stationary phase (e.g., Carbowax 20M).[9] |
| Low or no signal for this compound. | 1. Incomplete derivatization. 2. Thermal degradation in the injector. 3. Insufficient sample concentration. | 1. Optimize derivatization: Ensure the reaction goes to completion by adjusting reagent concentration, temperature, and time. Consider alternative derivatization reagents like BSTFA for silylation.[15] 2. Use a PTV injector: A programmed temperature vaporization (PTV) injector can minimize thermal stress on the analyte.[15] 3. Concentrate the sample: Employ appropriate extraction and concentration techniques to increase the analyte concentration.[16] |
| Inconsistent quantification results. | 1. Instability of derivatives. 2. Matrix effects from other aerosol components. 3. Lack of an appropriate internal standard. | 1. Analyze samples promptly after derivatization. 2. Perform a matrix spike recovery experiment: to assess the impact of the sample matrix. 3. Use an isotopically labeled internal standard: for the most accurate quantification. |
Liquid Chromatography/Mass Spectrometry (LC/MS) Analysis
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of this compound from isomers or other dicarboxylic acids. | Inadequate chromatographic conditions. | 1. Optimize the mobile phase gradient: Adjust the gradient of water, acetonitrile, and formic acid to improve separation.[11] 2. Use a suitable column: A C18 column is commonly used, but other stationary phases may provide better selectivity. |
| Low signal intensity in negative ion mode. | Incorrect pH of the mobile phase. | Adjust the mobile phase pH: The addition of a small amount of formic acid (e.g., 0.1%) can enhance deprotonation and improve signal intensity for carboxylic acids in negative ion mode.[11] |
| Identification of unknown peaks with the same m/z as this compound. | Presence of isomers. | Perform tandem mass spectrometry (MS/MS): The fragmentation pattern of this compound, which typically shows a loss of CO2, can help confirm its identity.[11] |
Quantitative Data Summary
Table 1: Experimentally Determined Yields of this compound from α-Pinene Ozonolysis
| Precursor Concentration | Ozone Concentration | This compound Yield | Reference |
| 1000 ppbv α-pinene | 750 ppbv ozone | 1-3% | [3] |
| 100 ppbv α-pinene | 75 ppbv ozone | 0.3-0.5% | [3] |
Table 2: Atmospheric Concentrations of this compound
| Location | Concentration Range | Reference |
| Boreal Forest (Finland) | Median of 7.7 ng m⁻³ (PM1) in summer | [16] |
| Various forested and urban areas | 11 pg m⁻³ to 86 ng m⁻³ | [8] |
Experimental Protocols
Protocol 1: Analysis of this compound in Aerosol Filter Samples by GC/MS with Derivatization
This protocol is based on the methodology described by Christensen et al. (1998).[3]
-
Sample Collection: Collect aerosol particles on Teflon filters.
-
Extraction: Extract the filters with dichloromethane.
-
Derivatization:
-
Add a solution of BF₃-methanol to the extract.
-
Heat the mixture to convert the carboxylic acids to their corresponding methyl esters.
-
-
Analysis:
-
Inject a large volume of the derivatized sample into a GC/MS system.
-
Use a suitable capillary column (e.g., DB-5ms).
-
Set the mass spectrometer to scan a relevant mass range or to monitor for specific ions characteristic of the this compound methyl ester.
-
-
Quantification: Use a calibration curve prepared from a synthesized this compound standard that has undergone the same derivatization process.[17]
Protocol 2: Synthesis of cis-Pinic Acid Standard
This protocol is adapted from the procedure described by Moglioni et al. (2000) and cited in subsequent studies.[11][17]
-
Dissolution: Dissolve cis-pinonic acid in dioxane.
-
Preparation of Sodium Hypobromite Solution:
-
Dissolve sodium hydroxide in water.
-
At 0°C, add bromine to the sodium hydroxide solution.
-
-
Reaction:
-
Slowly add the sodium hypobromite solution to the pinonic acid solution at -15°C.
-
Stir the mixture at 0°C for 2 hours and then overnight at room temperature.
-
-
Extraction:
-
Extract the resulting solution with dichloromethane.
-
Acidify the aqueous phase to pH 1 with hydrochloric acid.
-
Extract the acidified aqueous phase with diethyl ether.
-
-
Purification:
-
Dry the combined ether extracts with sodium sulfate.
-
Filter and evaporate the solvent.
-
Purify the resulting powder by dissolving it in diethyl ether and treating it with charcoal.
-
Filter and evaporate the solvent to obtain cis-pinic acid.
-
-
Purity Confirmation: Verify the purity of the synthesized standard using techniques like Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC).
Visualizations
Caption: Formation pathway of this compound from α-pinene oxidation in the atmosphere.
Caption: Experimental workflow for the GC/MS analysis of this compound in aerosol samples.
References
- 1. pnnl.gov [pnnl.gov]
- 2. This compound | 473-73-4 | Benchchem [benchchem.com]
- 3. pure.au.dk [pure.au.dk]
- 4. ACP - Not all types of secondary organic aerosol mix: two phases observed when mixing different secondary organic aerosol types [acp.copernicus.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pinic and pinonic acid formation in the reaction of ozone with α-pinene - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ACP - Synthesis and characterisation of peroxypinic acids as proxies for highly oxygenated molecules (HOMs) in secondary organic aerosol [acp.copernicus.org]
- 12. acp.copernicus.org [acp.copernicus.org]
- 13. acp.copernicus.org [acp.copernicus.org]
- 14. ACP - Chemical evolution of secondary organic aerosol tracers during high-PM2.5 episodes at a suburban site in Hong Kong over 4 months of continuous measurement [acp.copernicus.org]
- 15. gcms.cz [gcms.cz]
- 16. researchgate.net [researchgate.net]
- 17. ACP - Varying chiral ratio of this compound enantiomers above the Amazon rainforest [acp.copernicus.org]
Technical Support Center: Optimization of Pinic Acid Extraction from Filter Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of pinic acid from filter samples.
Data Presentation: Comparison of Extraction Methods
The following table summarizes quantitative data for different methods used to extract this compound from filter samples, allowing for a direct comparison of their performance.
| Parameter | Hollow Fiber Liquid-Phase Microextraction (HF-LPME) | Solvent Extraction |
| Extraction Efficiency | 70.1%[1][2] | Method-dependent, not specified in the provided results. |
| Enrichment Factor | 27,400 times[1][2] | Not applicable. |
| Limit of Detection (LOD) | 0.5 ng L-1 in aqueous solution (corresponding to 12 pg m-3 in aerosol samples)[1][2] | Dependent on the analytical instrument and method. |
| Organic Solvent | 6-undecanone with 15% (w/v) tri-n-octylphosphine oxide (TOPO)[1][2] | Dichloromethane has been used.[3] |
| Extraction Time | 4.5 hours[1][2] | Varies depending on the specific protocol. |
| Sample Pre-treatment | Dissolution of the aerosol sample in 0.05 M H2SO4.[1][2] | Derivatization with BF3-methanol for GC/MS analysis.[3] |
Experimental Protocols
Protocol 1: Hollow Fiber Liquid-Phase Microextraction (HF-LPME)
This protocol is based on a three-phase HF-LPME method for the analysis of this compound from aerosol samples.[1][2]
Materials:
-
Aerosol filter sample
-
0.05 M H2SO4 (Sulfuric Acid)
-
0.1 M (NH4)2CO3 (Ammonium Carbonate) - Donor Phase
-
6-undecanone
-
Tri-n-octylphosphine oxide (TOPO)
-
Hollow fiber membrane
-
Autosampler vial and syringe
Procedure:
-
Dissolve the aerosol sample from the filter in 0.05 M H2SO4.
-
Prepare the organic membrane phase by dissolving TOPO in 6-undecanone to a final concentration of 15% (w/v).
-
Immerse the hollow fiber in the organic membrane phase to impregnate the pores.
-
Fill the lumen of the hollow fiber with the donor phase (0.1 M (NH4)2CO3).
-
Place the prepared hollow fiber into the vial containing the dissolved aerosol sample (acceptor phase).
-
Extract for 4.5 hours with a stirring speed of 900 rpm.
-
After extraction, carefully remove the hollow fiber and withdraw the donor phase from the lumen for analysis.
Protocol 2: Solvent Extraction for GC/MS Analysis
This protocol outlines a general approach for solvent extraction and derivatization of carboxylic acids from aerosol filters for subsequent GC/MS analysis.[3]
Materials:
-
Aerosol filter sample (Teflon)
-
Dichloromethane
-
BF3-methanol (Boron trifluoride-methanol)
-
Nitrogen gas supply
-
GC/MS system
Procedure:
-
Place the Teflon filter in a clean extraction vessel.
-
Add a sufficient volume of dichloromethane to fully submerge the filter.
-
Perform extraction (e.g., via sonication or vortexing).
-
Carefully transfer the dichloromethane extract to a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
For derivatization, add BF3-methanol to the dried extract.
-
Heat the sample according to the derivatization protocol to form methyl esters of the carboxylic acids.
-
The derivatized sample is then ready for large-volume injection GC/MS analysis.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the extraction and analysis of this compound.
Question: My this compound recovery is low. What are the possible causes and solutions?
Answer:
Low recovery of this compound can stem from several factors throughout the experimental workflow. Here's a breakdown of potential issues and how to address them:
-
Sample Storage and Stability: this compound can degrade on filter samples, especially if stored at room temperature. One study showed a significant decrease in cis-pinonic acid (a related compound) within three days when stored on filters.
-
Solution: Analyze samples as quickly as possible after collection. If storage is necessary, freeze the filter samples immediately. Storage at -20°C or -80°C has been shown to better preserve the chemical profile of organic aerosols for up to 4-6 weeks.
-
-
Extraction Inefficiency: The chosen solvent or extraction method may not be optimal for this compound.
-
Solution:
-
For solvent extraction, ensure the solvent has appropriate polarity. While dichloromethane has been used, consider testing other solvents.
-
For HF-LPME, verify the concentrations of the donor and acceptor phases, and ensure the organic membrane is properly prepared. The extraction time and stirring speed are also critical parameters that should be optimized.
-
-
-
Incomplete Derivatization: For GC/MS analysis, the derivatization step is crucial. Incomplete conversion of this compound to its more volatile ester form will result in poor chromatographic performance and low detected amounts.
-
Solution: Ensure the derivatization reagent (e.g., BF3-methanol) is fresh and the reaction is carried out under the recommended temperature and time.
-
-
Adsorption to Labware: this compound, being a polar carboxylic acid, can adsorb to glass and plastic surfaces.
-
Solution: Use silanized glassware to minimize adsorption. Rinsing all labware with the extraction solvent before use can also help.
-
Question: I am observing extraneous peaks in my chromatogram. What could be the source of this contamination?
Answer:
Contamination can be introduced at multiple stages of the process. Consider the following sources:
-
Filter Blanks: The filter material itself may contain interfering compounds.
-
Solution: Always run a "field blank" (a filter that has been handled in the same way as the samples but with no air drawn through it) and a "lab blank" to identify any background contamination from the filters or the lab environment.
-
-
Solvent Impurities: The solvents used for extraction and reconstitution can be a significant source of contamination.
-
Solution: Use high-purity, HPLC, or GC-grade solvents. It is good practice to run a solvent blank on your analytical instrument.
-
-
Lab Environment: The laboratory environment can introduce contaminants.
-
Solution: Maintain a clean workspace. Avoid the use of plasticizers and other potential contaminants in the vicinity of your sample preparation area.
-
-
Derivatization Artifacts: The derivatization process itself can sometimes produce side products that appear as extra peaks.
-
Solution: Optimize the derivatization conditions (temperature, time, and reagent concentration) to minimize the formation of byproducts.
-
Question: My analytical results are not reproducible. What factors should I investigate?
Answer:
Lack of reproducibility is a common challenge in trace analysis. Here are key areas to examine:
-
Inconsistent Sample Handling: Variations in how each sample is collected, stored, and extracted can lead to inconsistent results.
-
Solution: Develop and strictly adhere to a standardized operating procedure (SOP) for all steps of the process.
-
-
Variable Extraction Conditions: For methods like HF-LPME, precise control over extraction time, stirring speed, and temperature is critical for reproducibility.
-
Solution: Use a calibrated hotplate/stirrer and a timer to ensure consistent extraction conditions for all samples.
-
-
Instrumental Variability: Fluctuations in the performance of your analytical instrument (e.g., GC/MS or HPLC) can contribute to poor reproducibility.
-
Solution: Regularly perform instrument calibration and maintenance. Use an internal standard to correct for variations in injection volume and instrument response.
-
-
Sample Heterogeneity: The distribution of this compound on the filter may not be uniform.
-
Solution: If possible, extract the entire filter. If only a portion of the filter is used, ensure the subsampling method is consistent and representative.
-
Visualizing Experimental Workflows
Caption: Workflow for Hollow Fiber Liquid-Phase Microextraction (HF-LPME) of this compound.
Caption: Workflow for Solvent Extraction and Derivatization of this compound for GC/MS Analysis.
References
Validation & Comparative
Unveiling the Atmospheric Journey of α-Pinene: A Comparative Guide to Pinic Acid Formation in Smog Chamber Studies
For researchers, atmospheric scientists, and environmental chemists, understanding the formation of secondary organic aerosols (SOA) is paramount to unraveling the complexities of air quality and climate. Pinic acid, a dicarboxylic acid, is a significant component of SOA formed from the atmospheric oxidation of α-pinene, the most abundant monoterpene emitted by terrestrial vegetation. Smog chamber studies provide a controlled environment to simulate and probe the chemical pathways leading to its formation. This guide offers a comparative analysis of the primary mechanisms of this compound formation, supported by experimental data from various smog chamber investigations.
This document will delve into the ozonolysis and photooxidation pathways of α-pinene, examining the influence of key atmospheric variables such as nitrogen oxides (NOx), hydroxyl radicals (OH), and seed aerosols on the yield of this compound. Detailed experimental protocols and quantitative data are presented to provide a comprehensive resource for researchers in the field.
Key Formation Pathways of this compound
This compound is primarily formed from the atmospheric oxidation of α-pinene through two main pathways: ozonolysis and photooxidation initiated by hydroxyl radicals (OH). The efficiency of these pathways and the subsequent product distribution are heavily influenced by the surrounding chemical environment, most notably the concentration of nitrogen oxides (NOx).
Ozonolysis of α-Pinene
The reaction of α-pinene with ozone (O₃) is a major pathway for its degradation and a significant source of this compound. This reaction proceeds through the formation of a primary ozonide, which then decomposes into a Criegee intermediate and a carbonyl compound. The subsequent reactions of the Criegee intermediate are crucial in determining the final product distribution, including the yield of this compound.
Photooxidation of α-Pinene
In the presence of sunlight, α-pinene can be oxidized by hydroxyl (OH) radicals, ubiquitous and highly reactive atmospheric oxidants. This reaction also leads to the formation of a cascade of peroxy and alkoxy radicals, which can undergo various reactions, including cyclization and fragmentation, ultimately leading to the formation of this compound among other oxygenated products.
Comparative Analysis of Experimental Findings
Smog chamber experiments have been instrumental in quantifying the yields of this compound under a variety of simulated atmospheric conditions. The following tables summarize the quantitative data from several key studies, highlighting the impact of different experimental parameters on this compound formation.
| Oxidant | NOx Conditions | Initial α-pinene (ppb) | This compound Yield (%) | Other Key Products | Reference |
| O₃ | Low NOx | 110.9 ± 12.2 | Not explicitly quantified | Pinonaldehyde, Acetone, Acetic Acid | [1] |
| O₃ | High NOx | Not specified | Not explicitly quantified | Pinonaldehyde, Organic Nitrates | [2] |
| OH | Low NOx | 20-50 | Carboxylic acids and peroxyacids formed | Pinonaldehyde, α-pinene hydroxy hydroperoxides | [2] |
| OH | High NOx | 20-50 | Carboxylic acids and peroxyacids not formed | Pinonaldehyde, Organonitrates, Peroxyacyl nitrates | [2] |
Table 1: Comparison of this compound Formation under Different Oxidation and NOx Conditions. This table illustrates the significant influence of NOx on the product distribution from α-pinene oxidation. Under low NOx conditions, the reaction pathways favor the formation of carboxylic acids like this compound. Conversely, high NOx conditions tend to lead to the formation of nitrogen-containing compounds such as organic nitrates and peroxyacyl nitrates, often suppressing the yield of this compound.
| Parameter | Condition 1 | Condition 2 | Effect on this compound/SOA Yield | Reference |
| Seed Aerosol | Absent | Present (Ammonium Sulfate) | Presence of seed aerosols provides a surface for condensation, potentially increasing the measured SOA yield.[3] | [3][4] |
| Temperature | 243 K | 303 K | Lower temperatures generally lead to higher SOA yields due to the decreased volatility of oxidation products.[5][6] | [5][6] |
| Relative Humidity | Dry (<10%) | Humid (50-90%) | Higher humidity can influence the reaction pathways and partitioning of products, with some studies showing increased SOA yields.[5][6] | [5][6][7] |
| Aerosol Acidity | Neutral | Acidic | Increased acidity can enhance SOA yield under high-NOx conditions, while having an insignificant effect under low-NOx conditions.[4] | [4] |
Table 2: Influence of Experimental Parameters on this compound and Secondary Organic Aerosol (SOA) Formation. This table highlights how various environmental factors can modulate the formation of this compound and the overall SOA mass. The presence of seed aerosols, lower temperatures, and, in some cases, higher humidity and acidity can lead to increased aerosol formation.
Visualizing the Chemical Transformations
To better understand the complex series of reactions leading to this compound, the following diagrams, generated using the DOT language, illustrate the key mechanistic pathways.
Caption: Ozonolysis pathway to this compound under low NOx conditions.
Caption: Photooxidation pathway of α-pinene under high NOx conditions.
Detailed Experimental Protocols
The validation of this compound formation mechanisms relies on meticulously designed and executed smog chamber experiments. Below are generalized protocols for typical ozonolysis and photooxidation experiments.
General Smog Chamber Operation Protocol
A comprehensive review of smog chamber experiments highlights a general procedure for investigating secondary organic aerosol formation.[8][9]
-
Chamber Cleaning and Initialization: The Teflon chamber (e.g., 6 m³) is flushed with purified air for an extended period to minimize background contaminants.[10]
-
Characterization: Before each experiment, the chamber's background reactivity, particle concentration, and wall loss rates are characterized.[8][9]
-
Seed Aerosol Injection (if applicable): For seeded experiments, inorganic seed particles, such as ammonium sulfate, are introduced into the chamber using a nebulizer to provide a surface for the condensation of organic vapors.[4][11]
-
Precursor Injection: A known amount of liquid α-pinene is injected into a heated glass bulb and flushed into the chamber with purified air. The concentration is monitored using instruments like Gas Chromatography with a Flame Ionization Detector (GC-FID).
-
Oxidant Introduction and Reaction Initiation:
-
Ozonolysis: Ozone is introduced into the chamber to initiate the reaction. The concentration of ozone and α-pinene are monitored continuously.
-
Photooxidation: A source of OH radicals (e.g., photolysis of isopropyl nitrite or H₂O₂) is introduced. The reaction is initiated by turning on UV lights (e.g., blacklights with a peak intensity at 350 nm).[10][11]
-
-
Monitoring and Sampling: The evolution of gas-phase species and aerosol particles is monitored in real-time using a suite of instruments.
-
Gas-Phase Analysis: Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) or GC-MS can be used to monitor the decay of α-pinene and the formation of volatile products.[11]
-
Particle-Phase Analysis: A Scanning Mobility Particle Sizer (SMPS) measures the particle size distribution and number concentration. An Aerosol Mass Spectrometer (AMS) provides information on the chemical composition of the aerosol. For detailed molecular analysis, filter samples are collected and analyzed offline.[11]
-
-
Data Analysis: The raw data is corrected for wall losses of particles and vapors to calculate the secondary organic aerosol yield, defined as the mass of SOA produced per mass of α-pinene reacted.[8][9]
Analytical Method for this compound Quantification
The quantification of this compound in aerosol samples typically involves filter collection followed by extraction and analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Collection: Aerosol particles are collected on a filter (e.g., quartz fiber) for a specific duration.
-
Extraction: The filter is extracted with a suitable solvent (e.g., a mixture of dichloromethane and methanol) using sonication.
-
Derivatization: To improve its volatility and chromatographic properties, the carboxylic acid groups of this compound are derivatized. A common method is esterification using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl esters.
-
GC-MS Analysis: The derivatized extract is injected into a GC-MS system. The this compound derivative is separated from other compounds on a chromatographic column and then detected by the mass spectrometer.
-
Quantification: The concentration of this compound is determined by comparing its peak area in the chromatogram to a calibration curve generated using an authentic this compound standard.
Caption: General experimental workflow for smog chamber studies of this compound formation.
Conclusion
Smog chamber studies have been pivotal in elucidating the complex mechanisms of this compound formation from the atmospheric oxidation of α-pinene. The interplay between different oxidants (O₃ and OH) and the significant influence of NOx levels are critical in determining the reaction pathways and product yields. While ozonolysis and OH-initiated photooxidation are both important sources of this compound, the presence of high NOx concentrations can substantially alter the product distribution, favoring the formation of organic nitrates. Furthermore, environmental factors such as temperature, humidity, and the presence and acidity of seed aerosols add another layer of complexity to the system.
The quantitative data and detailed protocols presented in this guide provide a valuable resource for researchers aiming to design new experiments, validate atmospheric models, and ultimately improve our understanding of secondary organic aerosol formation and its impact on the environment. Future studies should continue to explore the synergistic effects of multiple precursors and oxidants under a wider range of atmospherically relevant conditions to further refine our knowledge of these intricate chemical processes.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ACP - Influence of seed aerosol surface area and oxidation rate on vapor wall deposition and SOA mass yields: a case study with α-pinene ozonolysis [acp.copernicus.org]
- 4. researchgate.net [researchgate.net]
- 5. acp.copernicus.org [acp.copernicus.org]
- 6. ACP - Influence of relative humidity and temperature on the production of pinonaldehyde and OH radicals from the ozonolysis of α-pinene [acp.copernicus.org]
- 7. researchgate.net [researchgate.net]
- 8. aurora.ajou.ac.kr [aurora.ajou.ac.kr]
- 9. mdpi.com [mdpi.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. cac.yorku.ca [cac.yorku.ca]
A Comparative Guide to Pinic Acid Measurement Techniques for Researchers and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of pinic acid, a significant dicarboxylic acid in atmospheric aerosols. The selection of an appropriate analytical technique is critical for obtaining accurate and reproducible data in both environmental research and drug development contexts where this compound or its derivatives may be of interest. This document summarizes key performance parameters and experimental protocols from various studies to facilitate the selection of the most suitable method.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the typical performance characteristics of common analytical methods used for the quantification of this compound and similar organic acids. The data presented is a synthesis from multiple sources and is intended to provide a general comparison. Actual performance may vary based on the specific instrumentation, experimental conditions, and sample matrix.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| **Linearity (R²) ** | >0.99 | >0.98 |
| Limit of Detection (LOD) | ~1 ng/mL | 1.74 ng/mL[1] |
| Limit of Quantification (LOQ) | Typically in the low ng/mL range | Not explicitly stated for this compound in the provided results |
| Precision (%RSD) | < 10% | < 15% |
| Accuracy (% Recovery) | Typically within ±15% | Typically within ±15% |
| Selectivity | High (based on retention time and mass fragmentation) | Very High (based on precursor/product ion transitions) |
| Derivatization | Often required to increase volatility | Generally not required |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. Below are generalized experimental protocols for the analysis of this compound using GC-MS and LC-MS/MS, based on common practices for organic acid analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the quantification of volatile and semi-volatile organic compounds. For non-volatile compounds like this compound, a derivatization step is typically required.
a. Sample Preparation (Derivatization):
-
Extraction: Extract this compound from the sample matrix (e.g., aerosol filter, biological fluid) using a suitable organic solvent.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization: Add a derivatizing agent (e.g., BSTFA with 1% TMCS) to the dried extract. Heat the mixture (e.g., at 70°C for 1 hour) to convert the carboxylic acid groups into more volatile silyl esters.
-
Reconstitution: After cooling, the derivatized sample can be reconstituted in a suitable solvent (e.g., hexane) for injection into the GC-MS.
b. Instrumental Analysis:
-
Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, an initial temperature of 60°C held for 2 minutes, then ramped to 280°C at 10°C/min, and held for 10 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) is often used to enhance sensitivity and selectivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique that often does not require derivatization, simplifying sample preparation.
a. Sample Preparation:
-
Extraction: Extract this compound from the sample matrix using an appropriate solvent system.
-
Centrifugation/Filtration: Centrifuge the sample to remove particulates and/or filter the extract through a 0.22 µm syringe filter.
-
Dilution: Dilute the sample with the mobile phase to a concentration within the linear range of the instrument.
b. Instrumental Analysis:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).[2]
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is common for carboxylic acids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring the transition from a precursor ion to a specific product ion.[2]
Mandatory Visualization
The following diagrams illustrate key workflows relevant to the inter-laboratory comparison of this compound measurement techniques.
Caption: Workflow of an inter-laboratory comparison study.
Caption: General experimental workflow for this compound quantification.
References
Atmospheric Abundance of Pinic Acid and Norpinic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the atmospheric abundance, formation pathways, and analytical methodologies for pinic acid and northis compound. These dicarboxylic acids are significant secondary organic aerosol (SOA) components, arising from the atmospheric oxidation of biogenic volatile organic compounds (BVOCs), primarily α-pinene and β-pinene. Understanding their relative abundance and formation is crucial for atmospheric modeling, climate science, and assessing the impact of biogenic emissions on air quality.
Quantitative Comparison of Atmospheric Abundance
The atmospheric concentrations of this compound and northis compound are highly variable, depending on factors such as geographical location, vegetation type, season, and meteorological conditions. While simultaneous measurements in single comprehensive studies are limited, a compilation of data from various field campaigns provides an overview of their typical atmospheric abundance.
| Compound | Location | Concentration Range (ng m⁻³) | Key Findings & Citations |
| This compound | Finnish Coniferous Forest | 0.2 - 1.5 | Concentrations of pinonic acid were found to be higher, ranging from 0.5 to 3.7 ng m⁻³.[1] |
| Boreal Forest (SMEAR II station, Hyytiälä) | Median: 7.7 | Measured in the PM₁ fraction during July-August.[2] | |
| Subtropical Forest | Up to 50 | Enhanced concentrations were attributed to high relative humidity.[2][3] | |
| Amazon Rainforest | Up to 9 ± 2 | Concentrations of enantiomers of this compound were measured at different heights.[4][5] | |
| Northis compound | Various (Forests, Arctic, Urban) | 0.011 - 86 | Particulate concentrations show a wide range across different environments.[6] |
| Forest in West China | Up to 86 | Higher concentrations were observed in the forest compared to a nearby city (<30 ng m⁻³).[6] | |
| Various | 0.2 - 1.1 | Norpinonic acid, a related compound, was also detected in this range.[7] |
Summary of Abundance:
Both this compound and northis compound are consistently detected in atmospheric aerosols in forested regions, indicating their common origin from monoterpene oxidation. The reported concentration ranges show significant overlap. However, in some forested environments, northis compound has been observed at higher maximum concentrations than this compound. It is important to note that direct comparisons are challenging due to the different sampling locations, times, and analytical methods used in these studies.
Atmospheric Formation Pathways
This compound and northis compound are primarily formed through the gas-phase oxidation of α-pinene and β-pinene by ozone (O₃) and hydroxyl radicals (OH). The formation of these dicarboxylic acids involves a series of complex reactions. Northis compound can also be formed from the degradation of this compound.[6]
The following diagram illustrates the generalized formation pathways of pinic and northis compound from the oxidation of α-pinene.
Experimental Protocols
The quantification of this compound and northis compound in atmospheric aerosols typically involves aerosol collection, sample extraction, and chemical analysis using chromatographic techniques coupled with mass spectrometry.
Aerosol Sample Collection
-
Instrumentation: High-volume or low-volume air samplers are used to collect particulate matter.
-
Filter Media: PTFE (Teflon) filters are commonly used due to their low background and chemical inertness.[8] Glass or quartz fiber filters are generally avoided to prevent rearrangement reactions of terpenes on acidic surfaces.[8]
-
Sampling Duration: Sampling times can range from several hours to a full day, depending on the expected aerosol concentration and the detection limits of the analytical instruments.
Sample Preparation and Extraction
-
Extraction Solvents: A common procedure involves extraction with an organic solvent. Dichloromethane followed by a methanol-water mixture has been used to extract a wide range of polarity compounds.[8]
-
Extraction Technique: Sonication is a frequently employed technique to facilitate the extraction of the target analytes from the filter material.[8] The solvent is typically evaporated under a gentle stream of nitrogen.
Chemical Derivatization (for GC-MS Analysis)
To increase the volatility and thermal stability of the dicarboxylic acids for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a derivatization step is necessary.
-
Esterification: This method involves converting the carboxylic acid groups to their methyl esters. A common reagent is 10% BF₃-methanol, with the reaction carried out at an elevated temperature (e.g., 50°C for 30 minutes).[8]
-
Silylation: This is another widely used technique where active hydrogens in the carboxylic acid groups are replaced with a trimethylsilyl (TMS) group. N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) is a common silylating agent. This method has been shown to have high reproducibility and low detection limits.[9]
Analytical Instrumentation and Conditions
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A non-polar or mid-polar capillary column (e.g., HP-5) is typically used for the separation of the derivatized acids.
-
Ionization: Both Electron Impact (EI) and Chemical Ionization (CI) can be used. CI is a softer ionization technique that can help in molecular ion identification.
-
Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification to achieve higher sensitivity.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for the analysis of polar compounds like dicarboxylic acids without the need for derivatization.
-
Column: Reversed-phase columns (e.g., C18) are commonly used.[10][11]
-
Mobile Phase: A gradient of an aqueous solution (often with a small amount of acid like formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used for elution.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is highly effective for detecting carboxylic acids.
-
Detection: Tandem mass spectrometry (MS/MS) can be used for highly selective and sensitive quantification.
-
The following diagram outlines the general experimental workflow for the analysis of pinic and northis compound in atmospheric aerosols.
References
- 1. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 2. egusphere.copernicus.org [egusphere.copernicus.org]
- 3. researchgate.net [researchgate.net]
- 4. iris.cnr.it [iris.cnr.it]
- 5. acp.copernicus.org [acp.copernicus.org]
- 6. mdpi.com [mdpi.com]
- 7. ACP - Mechanistic insight into the kinetic fragmentation of norpinonic acid in the gas phase: an experimental and density functional theory (DFT) study [acp.copernicus.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
A Comparative Guide to the Validation of Pinic Acid Retrievals: Remote Sensing-Based Modeling vs. In-Situ Measurement
For researchers, scientists, and drug development professionals, an objective analysis of methodologies for quantifying atmospheric pinic acid is crucial for understanding its role in air quality, climate, and potential health impacts. This guide provides a detailed comparison of two primary approaches: indirect estimation through remote sensing-based atmospheric modeling and direct quantification via in-situ measurement techniques.
This compound, a key oxidation product of monoterpenes emitted from terrestrial vegetation, is a significant contributor to the formation of secondary organic aerosol (SOA). Accurate measurement of its atmospheric concentration is vital for validating atmospheric models and assessing its environmental impact. Direct remote sensing retrieval of this compound is not currently a routine technique. Instead, satellite data informs chemical transport models that simulate this compound concentrations. The validation of these model outputs relies on a suite of sophisticated in-situ measurement methods, which are considered the "ground truth."
Comparison of Methodologies
The two primary approaches for determining atmospheric this compound concentrations—remote sensing-based modeling and direct in-situ measurement—operate on fundamentally different principles. The former provides broad spatial and temporal coverage through simulation, while the latter offers high-fidelity, localized measurements.
| Parameter | Remote Sensing-Based Modeling | In-Situ Measurement |
| Principle | Indirect estimation via chemical transport models (e.g., GEOS-Chem, CMAQ) constrained by satellite data (e.g., MODIS AOD, OMI HCHO).[1][2][3][4][5] | Direct analysis of collected air samples. |
| Primary Techniques | - Model of Emissions of Gases and Aerosols from Nature (MEGAN) for biogenic VOC emissions. - Chemical Transport Models (CTMs) like GEOS-Chem and CMAQ for simulating atmospheric chemistry and transport.[1][3][6] | - Offline: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8][9] - Online: Chemical Ionization Mass Spectrometry (CIMS). |
| Spatial Coverage | Global to regional scales.[10] | Point or transect measurements (ground-based stations, aircraft campaigns).[1][6] |
| Temporal Resolution | Typically hourly to daily model outputs.[1] | Near-real-time (online methods) to hours/days (offline filter collection). |
| Key Uncertainties | - Emission inventories for precursor VOCs. - Representation of atmospheric chemical mechanisms. - Meteorological data inputs. - Assumptions in converting satellite radiances to aerosol properties.[1] | - GC-MS/LC-MS: Sample collection efficiency, extraction recovery, derivatization efficiency, potential for artifacts on filters.[7] - CIMS: Calibration with standards, potential for isobaric interferences. |
| Validation | Against in-situ measurements from ground stations and aircraft campaigns.[1][6] | Considered the "ground truth"; validated through laboratory studies, standard compound analysis, and inter-instrument comparisons. |
Quantitative Performance of In-Situ Measurement Techniques
The following table summarizes key performance metrics for the most common in-situ methods used for the quantification of this compound and other organic acids in atmospheric aerosols. These methods serve as the benchmark for validating remote sensing-based model outputs.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Typical Sample Type | Filter-collected aerosol particles. | Filter-collected aerosol particles.[8] |
| Derivatization Required? | Yes (typically silylation or esterification).[9] | No, but mobile phase additives are used.[7] |
| Limit of Detection (LOD) | As low as ≤ 2 ng m⁻³ for dicarboxylic acids with silylation.[9] | Can be in the range of 2 to 20 ng mL⁻¹ for terrestrial biomarkers.[7] |
| Reproducibility (RSD%) | ≤ 10% for silylation-based methods.[9] | Typically < 15-20%. |
| Recovery Rates | Method dependent, but a key factor in uncertainty. | Can range from 10% to over 90% depending on the specific compound and method.[7] |
| Advantages | - High separation efficiency. - Well-established libraries for compound identification. - Potentially better for low-concentration, volatile compounds. | - Suitable for polar, thermally labile compounds without derivatization. - High sensitivity and selectivity, especially with tandem MS (MS/MS).[7] |
| Disadvantages | - Derivatization can introduce errors and is time-consuming. - Not suitable for very polar or thermally unstable compounds. | - Matrix effects (ion suppression or enhancement) can be significant. - Fewer standardized methods compared to GC-MS for some analytes. |
Experimental Protocols and Methodologies
Remote Sensing-Based Modeling and Validation Workflow
The estimation of this compound concentrations using remote sensing data is a multi-step process that involves data assimilation into chemical transport models. The validation of this approach is critical and is performed by comparing the model outputs to in-situ measurements.
1. Data Acquisition and Processing:
-
Satellite Data: Key satellite products include Aerosol Optical Depth (AOD) from instruments like the Moderate Resolution Imaging Spectroradiometer (MODIS) and formaldehyde (HCHO) columns from the Ozone Monitoring Instrument (OMI), which serve as a proxy for volatile organic compound (VOC) emissions.[1][2][5][11][12]
-
Meteorological Data: Assimilated meteorological data from sources like NASA's Goddard Earth Observing System (GEOS) are used to drive the transport and chemistry in the models.[1][13]
-
Emissions Inventories: Models like MEGAN are used to estimate the emissions of biogenic VOCs (the precursors to this compound) based on land cover data, temperature, and solar radiation.[1]
2. Atmospheric Modeling:
-
Chemical transport models such as GEOS-Chem or CMAQ simulate the atmospheric fate of emitted VOCs, including their oxidation to form secondary organic aerosols like this compound.[1][3][6] These models contain detailed chemical mechanisms that represent the complex reactions occurring in the atmosphere.
3. Validation:
-
The modeled concentrations of this compound (or total organic aerosol) at specific locations and times are compared with direct measurements from in-situ instruments on the ground or on aircraft.[1][6] This comparison allows for the evaluation of the model's performance and the identification of uncertainties in the modeling chain, from emission inventories to chemical mechanisms.
In-Situ Measurement Protocol: Offline Aerosol Analysis
The "ground truth" for this compound concentrations is established through direct analytical techniques. The following outlines a typical workflow for offline analysis of aerosol filter samples.
1. Sample Collection:
-
Ambient air is drawn through a filter (e.g., quartz fiber or PTFE) for a specified period (typically several hours to a day) using a high-volume or low-volume air sampler. The filter collects aerosol particles.
2. Sample Extraction:
-
The collected filter is extracted with an organic solvent (e.g., methanol, acetonitrile) to dissolve the organic compounds, including this compound. This is often aided by ultrasonication.
3. Sample Preparation (for GC-MS):
-
The extract is concentrated, and a derivatization agent (e.g., BSTFA for silylation) is added to convert the polar carboxylic acid groups of this compound into more volatile esters.[9] This step is not typically required for LC-MS analysis.
4. Instrumental Analysis:
-
The prepared sample is injected into a GC-MS or LC-MS system.
-
GC-MS: The derivatized compounds are separated based on their volatility and polarity in the gas chromatography column and then ionized and detected by the mass spectrometer.
-
LC-MS: The compounds in the extract are separated in the liquid chromatography column and then ionized (e.g., via electrospray ionization - ESI) and detected by the mass spectrometer.[8]
5. Quantification:
-
The concentration of this compound in the sample is determined by comparing the instrument's response to that of a known concentration of a pure this compound standard.
References
- 1. ACP - Validation of satellite formaldehyde (HCHO) retrievals using observations from 12 aircraft campaigns [acp.copernicus.org]
- 2. tandfonline.com [tandfonline.com]
- 3. epa.gov [epa.gov]
- 4. Development and implementation of a remote-sensing and in situ data-assimilating version of CMAQ for operational PM2.5 forecasting. Part 1: MODIS aerosol optical depth (AOD) data-assimilation design and testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ACP - Exploring the processes controlling secondary inorganic aerosol: evaluating the global GEOS-Chem simulation using a suite of aircraft campaigns [acp.copernicus.org]
- 7. egusphere.copernicus.org [egusphere.copernicus.org]
- 8. acp.copernicus.org [acp.copernicus.org]
- 9. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Terrestrial and Marine Organic Aerosol on Regional and Global Climate: Model Development, Application, and Verification with Satellite Data (Technical Report) | OSTI.GOV [osti.gov]
- 11. acp.copernicus.org [acp.copernicus.org]
- 12. ACP - Satellite-derived constraints on the effect of drought stress on biogenic isoprene emissions in the southeastern US [acp.copernicus.org]
- 13. tceq.texas.gov [tceq.texas.gov]
A Comparative Analysis of Pinic Acid Yields from Different Monoterpenes: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the efficient synthesis of key chemical compounds is paramount. Pinic acid, a dicarboxylic acid derived from the atmospheric oxidation of monoterpenes, has garnered interest for its potential applications. This guide provides a comparative analysis of this compound yields from various monoterpene precursors, supported by experimental data and detailed methodologies.
This document summarizes quantitative data on this compound yields obtained from the ozonolysis of different monoterpenes. It also outlines the experimental protocols for the synthesis and analysis of this compound, providing a valuable resource for researchers aiming to replicate or build upon these findings.
Comparative Yields of this compound
The formation of this compound from the ozonolysis of monoterpenes has been investigated for several precursors. The yield of this compound is highly dependent on the starting monoterpene and the reaction conditions. The following table summarizes the reported molar yields of this compound from different monoterpenes.
| Monoterpene | Molar Yield of this compound (%) | Experimental Conditions | Reference |
| α-Pinene | 3.2 | Ozonolysis with cyclohexane as OH scavenger | [1] |
| 1.9 | Ozonolysis without OH scavenger | [1] | |
| β-Pinene | 4.6 | Ozonolysis with cyclohexane as OH scavenger | [1] |
| 2.1 | Ozonolysis without OH scavenger | [1] | |
| Sabinene | Main Oxidation Product | Ozonolysis in a smog chamber | [2] |
| 3-Carene | Minor Yields | Ozonolysis in a smog chamber | [2] |
Note: The yields for sabinene and 3-carene are qualitative as specific molar yields were not reported in the cited literature under comparable conditions.
Experimental Protocols
The generation and quantification of this compound from monoterpenes typically involve smog chamber experiments followed by chromatographic analysis. Below are detailed methodologies for these key experiments.
Ozonolysis of Monoterpenes in a Smog Chamber
Objective: To generate secondary organic aerosol (SOA) containing this compound from the gas-phase reaction of a monoterpene with ozone.
Apparatus:
-
A 30 m³ fluorinated ethylene propylene (FEP) Teflon film reactor housed in a temperature-controlled enclosure.[3]
-
Black lamps for photochemical experiments (if required).
-
A system for purifying matrix air (e.g., removal of non-methane hydrocarbons, NOx, ozone, and particles).[3]
-
Inlets for the introduction of reactants (monoterpene, ozone) and seed aerosols (optional).
-
Monitoring instruments for temperature, humidity, and concentrations of reactants and products.
Procedure:
-
Chamber Cleaning and Initialization: The reactor is flushed with purified air for an extended period to minimize background contaminants.
-
Introduction of Reactants: A known concentration of the monoterpene (e.g., α-pinene, β-pinene) is injected into the chamber.
-
Ozone is introduced to initiate the ozonolysis reaction. An OH scavenger, such as cyclohexane, may be added to isolate the effects of ozonolysis.[1]
-
Reaction Monitoring: The reaction is allowed to proceed under controlled temperature and humidity. The concentrations of the monoterpene and ozone are monitored over time.
-
SOA Formation: The formation and growth of SOA particles are monitored using a scanning mobility particle sizer (SMPS) or a similar instrument.[4]
Collection of Secondary Organic Aerosol (SOA)
Objective: To collect the formed SOA particles for subsequent chemical analysis.
Apparatus:
-
Filter holder assembly.
-
Teflon filters (e.g., 47 mm diameter, 2.0 µm pore size).
-
Pump to draw air from the chamber through the filter.
Procedure:
-
After a sufficient reaction time (typically several hours), a sample of the chamber air is drawn through a Teflon filter to collect the SOA particles.
-
The filter is carefully removed, wrapped in aluminum foil, and stored at a low temperature (e.g., -20°C) until analysis to prevent degradation of the collected compounds.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify this compound in the collected SOA samples.
Derivatization: Carboxylic acids like this compound are often derivatized to their more volatile methyl esters before GC-MS analysis. A common method is methylation using BF3-methanol.[5]
-
The filter sample is extracted with a suitable solvent (e.g., dichloromethane).
-
The extract is concentrated, and the BF3-methanol reagent is added.
-
The mixture is heated to facilitate the esterification reaction.
-
The resulting this compound methyl ester is then extracted into an organic solvent (e.g., hexane) for GC-MS analysis.
GC-MS Parameters:
-
Gas Chromatograph: Agilent 6890N or similar.[5]
-
Column: HP-INNOWAX capillary column (30 m × 0.32 mm, 0.25 µm).[5]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]
-
Injector Temperature: 200°C.[5]
-
Oven Temperature Program: Initial temperature of 150°C for 3 min, then ramped to 210°C at 50°C/min and held for 4 min.[5]
-
Mass Spectrometer: Agilent 5973 or similar.[5]
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 30-300.[6]
Quantification of this compound by High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS)
Objective: To provide an alternative or complementary method for the quantification of this compound, particularly for complex mixtures.
HPLC-ESI-MS Parameters:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or similar.[7]
-
Column: Agilent Hi-Plex H (250 × 4.6 mm, 8 µm).[7]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A typical gradient could be 5% to 95% B over 10 minutes.[8]
-
Flow Rate: 0.2 mL/min.[7]
-
Mass Spectrometer: Agilent 6120 Single Quadrupole LC/MS or similar.[7]
-
Ion Source: Electrospray Ionization (ESI) in negative ion mode.[9]
-
Drying Gas Temperature: 200°C.[7]
-
Nebulizer Pressure: 50 psi.[7]
-
Capillary Voltage: 3,000 V.[7]
-
Detection Mode: Selected Ion Monitoring (SIM) for the deprotonated molecule [M-H]⁻ of this compound (m/z 185).[10]
Visualizing the Process
To better understand the experimental workflow and the chemical transformations involved, the following diagrams have been generated.
Caption: Experimental workflow for this compound synthesis and analysis.
Caption: Simplified reaction pathways for this compound formation.[1]
References
- 1. acp.copernicus.org [acp.copernicus.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. facss.mit.edu [facss.mit.edu]
- 5. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A New, Validated GC-PICI-MS Method for the Quantification of 32 Lipid Fatty Acids via Base-Catalyzed Transmethylation and the Isotope-Coded Derivatization of Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. Photo-oxidation of this compound in the aqueous phase: a mechanistic investigation under acidic and basic pH conditions - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D1EA00031D [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Assessing Pinic Acid Accuracy in Atmospheric Chemistry Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Pinic acid, a dicarboxylic acid formed from the atmospheric oxidation of α-pinene, is a significant component of secondary organic aerosol (SOA). Its accurate representation in atmospheric chemistry models is crucial for predicting air quality, climate impacts, and the atmospheric transport of potential allergens. This guide provides a comparative assessment of the accuracy of this compound representation in prominent atmospheric chemistry models, supported by experimental data and detailed methodologies.
Data Presentation: Model Performance for this compound Simulation
The following table summarizes the performance of the Community Multiscale Air Quality (CMAQ) model in simulating key monoterpene SOA tracers, including this compound, against observational data from the Southern Oxidant and Aerosol Study (SOAS) campaign. This provides a quantitative benchmark for model accuracy.
| Tracer Compound | Model | Location | Mean Observed Conc. (ng/m³) | Mean Modeled Conc. (ng/m³) | Normalized Mean Bias (NMB) | Correlation Coefficient (r) |
| This compound (PA) | CMAQ v5.3.1 | Centreville, AL | 15.6 | 23.9 | +53% | 0.62 |
| Pinonic Acid (PNA) | CMAQ v5.3.1 | Centreville, AL | 11.2 | 19.8 | +77% | 0.55 |
| 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA) | CMAQ v5.3.1 | Centreville, AL | 10.1 | 10.5 | +4% | 0.75 |
Data synthesized from Gong et al. (2022)[1].
Interpretation: The CMAQ model demonstrates a reasonable ability to simulate the temporal variability of this compound, as indicated by the correlation coefficient. However, the model tends to overpredict its concentration, a common challenge in SOA modeling. The better performance for MBTCA, a more aged SOA tracer, suggests that models may be capturing the later stages of oxidation more accurately than the initial formation and partitioning of first-generation products like this compound.
Atmospheric Chemistry of this compound: Formation and Loss Pathways
The formation and degradation of this compound in the atmosphere is a complex process involving multiple steps. The following diagram illustrates the key gas-phase and aqueous-phase reaction pathways.
Caption: Formation and loss pathways of this compound in the atmosphere.
Experimental Protocols
The data used to evaluate atmospheric chemistry models for this compound accuracy are derived from a combination of field campaigns and laboratory studies.
Field Campaign Methodology (e.g., SOAS)
-
Aerosol Sampling: Ambient fine particulate matter (PM₂.₅) is collected on filters (e.g., quartz fiber filters) using high-volume air samplers over defined time intervals (e.g., 24 hours).
-
Sample Extraction: The collected aerosol is extracted from the filters using organic solvents (e.g., methanol/acetonitrile mixtures).
-
Chemical Analysis: The extracts are analyzed using techniques such as:
-
Quantification: The concentration of this compound is determined by comparing the instrument response to that of an authentic standard.
-
Meteorological and Gas-Phase Data: Concurrent measurements of meteorological parameters (temperature, relative humidity, solar radiation) and gas-phase precursors (e.g., α-pinene, ozone, OH radicals) are collected to provide context for the aerosol measurements.
Laboratory Smog Chamber Experiments
-
Chamber Setup: Experiments are conducted in large, inert Teflon chambers (smog chambers) under controlled conditions of temperature, humidity, and light.[4]
-
Precursor Injection: Known concentrations of α-pinene and an oxidant (e.g., ozone or an OH precursor) are injected into the chamber.
-
SOA Formation: The chemical reactions lead to the formation of secondary organic aerosol, including this compound.
-
Monitoring: The evolution of gas-phase species and the size and composition of the aerosol particles are monitored in real-time using a suite of instruments, including:
-
Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) for volatile organic compounds.
-
Scanning Mobility Particle Sizer (SMPS) for particle size distribution.
-
Aerosol Mass Spectrometer (AMS) for bulk aerosol composition.
-
-
Filter Collection and Analysis: As with field campaigns, filter samples of the generated SOA are collected for detailed chemical characterization by GC-MS or LC-MS.
Model Evaluation Workflow
Assessing the accuracy of this compound representation in a model is a systematic process. The following diagram outlines a typical workflow for model evaluation.
Caption: A typical workflow for evaluating a model's this compound simulation.
Discussion and Future Directions
Current atmospheric chemistry models, such as CMAQ, WRF-Chem, and GEOS-Chem, incorporate schemes for the formation of SOA from monoterpenes. However, accurately representing the formation and phase partitioning of specific compounds like this compound remains a significant challenge.
Key Challenges:
-
Gas-Particle Partitioning: The partitioning of semi-volatile compounds like this compound between the gas and aerosol phases is highly sensitive to temperature, relative humidity, and the composition of the existing aerosol.[4] Models often rely on simplified equilibrium partitioning, which may not be accurate under all atmospheric conditions.
-
Aqueous-Phase Chemistry: The formation of this compound and its degradation products in cloud and fog droplets is an important pathway that is often simplified or neglected in large-scale models.[5] Recent studies have shown that the yields of further oxidation products can be significantly different in the aqueous phase compared to the gas phase.[5]
-
Chemical Aging: this compound is not an end product; it can be further oxidized in the atmosphere to form other compounds like northis compound and MBTCA.[6] The rates and products of these aging reactions are still an active area of research.
-
Precursor Emissions and Chemistry: The yield of this compound is dependent on the specific oxidant (O₃, OH, NO₃) and the ambient conditions (e.g., NOx levels).[7] Uncertainties in the emissions of α-pinene and other reactive biogenic volatile organic compounds also contribute to model inaccuracies.
Future Research Directions:
-
Improved Parameterizations: There is a need for more sophisticated parameterizations of gas-particle partitioning and aqueous-phase chemistry in atmospheric models.
-
Model Intercomparison Studies: Coordinated model intercomparison studies focusing on specific SOA tracers like this compound are needed to identify structural uncertainties among different models.
-
Enhanced Observational Constraints: Long-term, speciated measurements of organic aerosols at various locations are crucial for constraining and evaluating models.
-
Laboratory and Chamber Studies: Further laboratory and smog chamber experiments are required to better quantify the yields and reaction rates for the formation and degradation of this compound under a wider range of atmospheric conditions.[4][7]
References
- 1. Modeling Secondary Organic Aerosol Tracers and Tracer-to-SOA Ratios for Monoterpenes and Sesquiterpenes Using a Chemical Transport Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ACP - Varying chiral ratio of this compound enantiomers above the Amazon rainforest [acp.copernicus.org]
- 3. iris.cnr.it [iris.cnr.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photo-oxidation of this compound in the aqueous phase: a mechanistic investigation under acidic and basic pH conditions - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D1EA00031D [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Non-linear effects of secondary organic aerosol formation and properties in multi-precursor systems - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Hygroscopicity of Pinic Acid and Other Dicarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The hygroscopic nature of dicarboxylic acids is of significant interest across various scientific disciplines, from atmospheric science to pharmaceutical formulation. This guide provides a comparative analysis of the hygroscopicity of pinic acid, a key component of secondary organic aerosols (SOA), and other common dicarboxylic acids. The data presented is based on available experimental studies, offering insights into their potential to interact with water vapor.
Quantitative Comparison of Hygroscopic Growth Factors
The hygroscopic growth factor (Gf), defined as the ratio of the particle diameter at a given relative humidity (RH) to its dry diameter, is a key parameter for quantifying hygroscopicity. While extensive data exists for several dicarboxylic acids, direct experimental measurement of the hygroscopic growth factor for pure this compound is notably limited in the current scientific literature. The data for secondary organic aerosols (SOA) derived from α-pinene, of which this compound is a major constituent, suggests a low hygroscopicity.
| Dicarboxylic Acid | Chemical Formula | Molecular Weight ( g/mol ) | Hygroscopic Growth Factor (Gf) at 90% RH | Experimental Method |
| This compound | C9H14O4 | 186.20 | Data Not Available (SOA Gf: 1.02-1.07) | HTDMA (for SOA) |
| Malonic Acid | C3H4O4 | 104.06 | ~1.47 | HTDMA, EDB |
| Succinic Acid | C4H6O4 | 118.09 | ~1.0 | HTDMA, EDB |
| Glutaric Acid | C5H8O4 | 132.11 | ~1.30-1.53 | EDB |
Note: The Gf for this compound is inferred from studies on α-pinene ozonolysis SOA, which is a complex mixture. The reported Gf of this SOA is low, suggesting that its components, including this compound, are not highly hygroscopic. However, the surface composition of SOA particles can influence water uptake, and this value may not represent the hygroscopicity of pure this compound. Malonic and glutaric acids exhibit significant water uptake, while succinic acid is largely non-hygroscopic at sub-deliquescence relative humidities.
Experimental Protocols for Hygroscopicity Measurement
The determination of the hygroscopic growth factor of aerosolized particles is primarily conducted using a Hygroscopicity Tandem Differential Mobility Analyzer (HTDMA) or an Electrodynamic Balance (EDB).
Hygroscopicity Tandem Differential Mobility Analyzer (HTDMA)
The HTDMA is a widely used instrument for measuring the size-resolved hygroscopic growth of aerosol particles. The experimental workflow is as follows:
-
Aerosol Generation: An atomizer generates a polydisperse aerosol from a solution of the dicarboxylic acid.
-
Drying: The aerosol is passed through a diffusion dryer (e.g., using silica gel) to remove excess water and produce dry particles.
-
Size Selection (DMA 1): The first Differential Mobility Analyzer (DMA) selects a nearly monodisperse fraction of the dry aerosol based on its electrical mobility diameter.
-
Humidification: The size-selected aerosol is then introduced into a humidifier where it is exposed to a controlled, elevated relative humidity.
-
Size Measurement (DMA 2): The second DMA, coupled with a Condensation Particle Counter (CPC), measures the size distribution of the humidified aerosol.
-
Growth Factor Calculation: The hygroscopic growth factor (Gf) is calculated as the ratio of the modal mobility diameter of the humidified aerosol to the modal mobility diameter of the dry aerosol.
The following diagram illustrates the typical workflow of an HTDMA experiment:
Electrodynamic Balance (EDB)
The Electrodynamic Balance is another powerful technique used to study the hygroscopic properties of single levitated particles.
-
Particle Trapping: A single charged particle is levitated and trapped in an electric field.
-
Environmental Control: The trapped particle is held within a chamber where the relative humidity and temperature can be precisely controlled.
-
Observation: The particle is observed using a microscope and camera system.
-
Size and Mass Change Measurement: Changes in the particle's size and mass due to water absorption or evaporation are determined by analyzing its behavior in the electric field or from changes in its light scattering properties.
-
Growth Factor Determination: The hygroscopic growth is determined by monitoring the change in particle size as a function of relative humidity.
Logical Relationship in Hygroscopicity
The hygroscopicity of a dicarboxylic acid is influenced by a combination of its physicochemical properties. The following diagram illustrates the key relationships:
Generally, higher water solubility and the presence of polar functional groups enhance hygroscopicity. For dicarboxylic acids, shorter chain lengths often correlate with higher solubility and thus greater water uptake. While this compound is a dicarboxylic acid, its more complex, cyclic structure and higher molecular weight compared to simple, linear dicarboxylic acids may contribute to a lower hygroscopicity, as suggested by the behavior of α-pinene SOA.
Validating Theoretical Calculations of Pinic Acid's Acidity: A Comparison Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of theoretical and experimental data on the acid dissociation constant (pKa) of pinic acid. The accurate determination of pKa is crucial for understanding the environmental fate, atmospheric chemistry, and potential biological activity of this important organic acid.
This document outlines the experimental methodology for determining the pKa of this compound and contrasts the results with those obtained from theoretical calculations, offering a clear validation workflow.
Data Presentation: Theoretical vs. Experimental pKa of this compound
The acid dissociation constant (pKa) is a key physicochemical property that quantifies the strength of an acid in a solution. A lower pKa value indicates a stronger acid. Below is a comparison of the experimentally determined and computationally calculated pKa values for this compound.
| Property | Experimental Value | Theoretical Value |
| pKa | 4.9[1][2] | 4.48[1][2] |
The presented data highlights a reasonably good agreement between the experimental and theoretical values, validating the computational approach for predicting the acidity of this compound. The slight deviation can be attributed to the complexities of modeling solvent effects and molecular conformations in theoretical calculations.
Experimental Protocol: Potentiometric Titration
The experimental pKa value of this compound was determined using potentiometric titration, a standard and reliable method for measuring acid dissociation constants.
Objective: To determine the pKa of this compound by monitoring the pH of a solution during its neutralization with a strong base.
Materials:
-
This compound solution of known concentration (e.g., 5.0 mM)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 5.0 mM)
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Buret
-
Beaker
Procedure:
-
A 25.0 mL solution of 5.0 mM this compound is placed in a beaker with a magnetic stir bar.[2]
-
The pH electrode, calibrated with standard buffer solutions, is immersed in the this compound solution.
-
The solution is titrated by the incremental addition of a 5.0 mM NaOH solution from a buret.[2]
-
After each addition of NaOH, the solution is allowed to equilibrate, and the pH is recorded.
-
The titration continues until the pH of the solution stabilizes, indicating the complete neutralization of the acid.
-
A titration curve is generated by plotting the recorded pH values against the volume of NaOH added.
-
The pKa is determined from the titration curve at the half-equivalence point, where half of the acid has been neutralized. At this point, the pH of the solution is equal to the pKa of the acid.
Theoretical Calculation Protocol: An Overview
The theoretical pKa value of this compound was obtained through quantum mechanical calculations, which provide insights into the molecule's electronic structure and reactivity.
Objective: To calculate the Gibbs free energy of dissociation for this compound in an aqueous solution to determine its pKa.
Methodology:
-
Quantum Mechanical Calculations: Density Functional Theory (DFT) is a common method used for these calculations.
-
Solvation Model: A continuum solvation model, such as COSMO-RS, is employed to simulate the effect of the water solvent on the this compound molecule.
-
Thermodynamic Cycle: The pKa is calculated using a thermodynamic cycle that involves the Gibbs free energies of the acid in its protonated and deprotonated states in both the gas phase and in solution. The free energy of the solvated proton is a critical parameter in this cycle.
Mandatory Visualization
The following diagrams illustrate the logical workflow for validating theoretical calculations with experimental data and the signaling pathway of acid dissociation.
Caption: Workflow for validating theoretical pKa calculations with experimental data.
Caption: Acid dissociation equilibrium of this compound.
References
A Comparative Analysis of Pinic Acid Formation: Diurnal vs. Nocturnal Pathways
Pinic acid, a dicarboxylic acid derived from the atmospheric oxidation of monoterpenes, is a significant contributor to the formation of secondary organic aerosols (SOA). These aerosols impact air quality and climate by influencing cloud formation and radiative balance. The formation of this compound is not constant throughout a 24-hour cycle; distinct chemical pathways dominate during the day and night, driven by different primary oxidants. This guide provides a comparative study of these diurnal and nocturnal formation mechanisms, supported by experimental data and detailed protocols.
The primary atmospheric precursor to this compound is α-pinene, one of the most abundant biogenic volatile organic compounds (BVOCs) emitted by vegetation.[1] The transformation of α-pinene into this compound involves complex, multi-generational oxidation processes initiated by key atmospheric oxidants: the hydroxyl radical (OH) during the day, and the nitrate radical (NO₃) and ozone (O₃) at night.[1][2]
Daytime vs. Nighttime Formation Mechanisms: A Comparative Overview
The fundamental difference between the day and night formation of this compound lies in the primary initiating oxidant. Daytime chemistry is dominated by photochemical reactions involving the hydroxyl radical (OH), which is formed in the presence of sunlight. In contrast, nighttime chemistry is governed by reactions with the nitrate radical (NO₃) and ozone (O₃), as the primary daytime oxidants are absent.[1][2][3]
Some studies have observed that while photochemical production of this compound occurs during the day, concentrations can reach a maximum during the night.[1][4] This can be attributed to lower nocturnal temperatures, which favor the partitioning of semi-volatile compounds like this compound from the gas phase to the particle phase, and atmospheric boundary layer dynamics that can lead to the accumulation of these compounds.[4]
Quantitative Comparison of Formation Pathways
| Feature | Daytime Formation | Nighttime Formation |
| Primary Oxidants | Hydroxyl Radical (OH) | Nitrate Radical (NO₃), Ozone (O₃) |
| Initiation Reaction | OH radical addition to α-pinene's double bond or H-abstraction.[1] | NO₃ radical addition to α-pinene's double bond; Ozonolysis of α-pinene.[2][5] |
| Key Intermediates | Peroxy radicals (RO₂), Pinonic acid.[1][6] | Nitrooxy peroxy radicals (nRO₂), Criegee intermediates.[5] |
| Driving Factor | Sunlight (photochemistry).[7] | Absence of sunlight; presence of NO₂ and O₃.[3][8] |
| SOA Yields | Yields from α-pinene ozonolysis (which can also occur in daytime) are reported in the range of 0.3% to 3%.[1] | The nRO₂ + nRO₂ pathway from α-pinene + NO₃ has a high SOA mass yield of 65(±9)%.[5] |
| Environmental Conditions | Higher temperatures can increase precursor (α-pinene) emissions.[9][10] | Lower temperatures favor condensation onto atmospheric particles.[4] |
Signaling Pathways and Logical Relationships
Daytime Formation Pathway (OH-Initiated)
During the day, the high concentration of photochemically generated OH radicals drives the oxidation of α-pinene. The process begins with the OH radical attacking the C=C double bond of the α-pinene molecule. This leads to the formation of various oxygenated products, including pinonic acid, a key intermediate.[1] Pinonic acid can then undergo further gas-phase oxidation by OH radicals to yield this compound.[1][6]
Caption: OH-radical initiated daytime formation of this compound from α-pinene.
Nighttime Formation Pathways (NO₃ and O₃ Initiated)
In the absence of sunlight, NO₃ becomes a crucial oxidant for monoterpenes.[8] It is formed from the reaction of ozone (O₃) and nitrogen dioxide (NO₂). The reaction of α-pinene with NO₃ proceeds via the addition of the radical to the double bond, forming a nitrooxy alkyl radical, which is rapidly converted to a nitrooxy peroxy radical (nRO₂).[5] These nRO₂ radicals can then self-react or cross-react, leading to low-volatility products like this compound that form SOA.[5] Simultaneously, ozonolysis of α-pinene also occurs, breaking the double bond and forming intermediates that eventually lead to pinic and pinonic acids.[1][11]
Caption: NO₃-radical and O₃ initiated nighttime formation of this compound.
Experimental Protocols
The investigation of this compound formation pathways is predominantly conducted in atmospheric simulation chambers, often referred to as smog chambers. These controlled environments allow researchers to replicate atmospheric conditions and study specific chemical reactions.
1. Chamber Setup and Preparation:
-
Chamber: Experiments are typically performed in large-volume (several m³) Teflon bags or a stainless steel vessel to minimize wall effects. The chamber is cleaned ("flushed") with purified air and zero air for several hours before each experiment to remove any residual particles and reactive gases.
-
Seed Aerosol: To provide a surface for condensation of low-volatility products, a neutral seed aerosol (e.g., ammonium sulfate) is often introduced and its concentration stabilized before the experiment begins.
2. Reactant Injection and Oxidant Generation:
-
Precursors: A known quantity of liquid α-pinene is injected into a heated glass bulb and flushed into the chamber with zero air, allowing it to volatilize and mix.
-
Daytime (OH) Simulation: OH radicals are typically generated by the photolysis of a precursor like hydrogen peroxide (H₂O₂) or nitrous acid (HONO) using UV blacklights that simulate the solar spectrum.[6][7]
-
Nighttime (NO₃/O₃) Simulation: For nighttime experiments, conducted in the dark, ozone is first introduced into the chamber. NO₃ radicals are then generated in situ by introducing NO₂, which reacts with the O₃.[5][12] Alternatively, dinitrogen pentoxide (N₂O₅), which is in thermal equilibrium with NO₂ and NO₃, can be injected.[12]
3. Instrumentation and Analysis:
-
Gas-Phase Analysis: The concentrations of α-pinene and key gas-phase products are monitored using techniques like Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Particle-Phase Analysis: The chemical composition of the formed SOA, including this compound, is analyzed by collecting particles on filters for subsequent offline analysis via Liquid Chromatography-Mass Spectrometry (LC-MS).[6] Real-time analysis can be performed using an Aerosol Mass Spectrometer (AMS).
-
Aerosol Physical Properties: A Scanning Mobility Particle Sizer (SMPS) is used to measure the particle number concentration and size distribution, from which the total aerosol volume and mass concentration are calculated.
This dual-pathway formation highlights the complex interplay of atmospheric variables in determining the concentration and impact of secondary organic aerosols. While daytime photochemical processes initiate this compound formation, nighttime chemistry, coupled with favorable meteorological conditions, plays a crucial role in its accumulation in the atmosphere.
References
- 1. This compound | 473-73-4 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. acp.copernicus.org [acp.copernicus.org]
- 4. researchgate.net [researchgate.net]
- 5. acp.copernicus.org [acp.copernicus.org]
- 6. acp.copernicus.org [acp.copernicus.org]
- 7. researchgate.net [researchgate.net]
- 8. Impact of Heatwaves and Declining NOx on Nocturnal Monoterpene Oxidation in the Urban Southeastern United States - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ACP - Varying chiral ratio of this compound enantiomers above the Amazon rainforest [acp.copernicus.org]
- 10. acp.copernicus.org [acp.copernicus.org]
- 11. Pinic and pinonic acid formation in the reaction of ozone with alpha-pinene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. acp.copernicus.org [acp.copernicus.org]
Safety Operating Guide
Proper Disposal of Picric Acid: A Guide for Laboratory Professionals
IMMEDIATE SAFETY ADVISORY: Dry picric acid is a shock-sensitive explosive. If you encounter a container of picric acid that appears dry, has solid crystal formation inside, or has crystallization around the cap, DO NOT TOUCH, MOVE, OR ATTEMPT TO OPEN IT . Secure the area to prevent access and immediately contact your institution's Environmental Health & Safety (EHS) department or emergency services for assistance.[1][2][3][4] The friction from opening a crystallized lid can be sufficient to cause a detonation.[4]
This guide provides essential procedural information for the safe handling and disposal of picric acid in a laboratory setting. Adherence to these protocols is critical to prevent serious accidents.
Core Principles of Picric Acid Management
The primary hazard associated with picric acid is its explosive nature when dehydrated. When wetted with sufficient water (typically >30%), it is considered a flammable solid and is significantly safer to handle.[5][6] A secondary, but equally severe, hazard is its tendency to form highly unstable and shock-sensitive metallic picrate salts when in contact with many metals (including copper, iron, zinc, and lead), as well as bases, concrete, or plaster.[2][6][7]
Due to these hazards, picric acid and picric acid-contaminated waste must never be poured down the drain, as it can react with metal plumbing to form explosive compounds.[6][8][9] All disposal must be handled as hazardous waste through your institution's certified waste management program.
Quantitative Safety Parameters
The following table summarizes key quantitative data for the safe management of picric acid.
| Parameter | Guideline | Source Citation |
| Minimum Water Content | Store solid picric acid with at least 30% water by weight. | [5][6] |
| Maximum Storage Period | Dispose of all picric acid within two years of the initial receipt date. | [3][5][6][9] |
| Hydration Inspection Frequency | Visually inspect containers every 2 to 6 months to ensure contents remain wet. Rehydrate with deionized water as needed. | [4][8] |
| Minor Spill Threshold | Spills of less than 30 mL of solution may be managed by trained lab personnel. | [2] |
Procedural Guidance for Disposal
The standard operational protocol for disposing of picric acid is to manage it as a hazardous waste stream. On-site neutralization by laboratory personnel is not recommended due to the hazardous nature of the reactions. The approved method is professional removal.
Step 1: Routine Waste Collection (For Wetted Picric Acid)
-
Container Selection : Use only glass or plastic containers for collecting picric acid waste.[2][7] Ensure containers do not have metal caps or metal-lined lids.[2]
-
Maintain Hydration : Always add a significant excess of water to the waste container before adding any picric acid waste.[5][8] Never allow the waste to dry out.[1][7]
-
Labeling : Clearly label the container with the words "Hazardous Waste: Picric Acid ".[8][9]
-
Contaminated Debris : Any materials used in handling or cleaning, such as gloves, paper towels, or absorbent pads, must also be considered hazardous waste. Place these items in a sealed plastic bag, add water to keep them wet, and dispose of them in the designated solid hazardous waste container.[5][6][10]
-
Arrange Pickup : Contact your institution's EHS department to schedule a pickup for your picric acid waste.[2][7][8][9]
Step 2: Managing Spills
CRITICAL: NEVER attempt to sweep or clean up dry picric acid powder. [8][9]
For Minor Spills (<30 mL of solution or small wetted powder):
-
Alert Personnel : Inform others in the immediate area.
-
Dampen the Spill : Immediately cover and dampen the spilled material with water or a 2% v/v aqueous acetone solution to prevent it from drying.[6][8] Misting with a spray bottle is an effective method.[2]
-
Absorb : Use a wet spill response pad, pillow, or paper towels to absorb the material.[2][8][9]
-
Collect Waste : Place all cleanup materials into a compatible glass or plastic container. Add more water to ensure the contents remain fully wetted.[2][8][9]
-
Decontaminate : Thoroughly wash the spill surface with soap and water after the material has been collected.[2][10]
-
Dispose : Seal and label the waste container and request an immediate pickup from EHS.[8][9]
For Major Spills (Large quantity or any spill outside a fume hood):
-
Evacuate : Immediately cease all activities and evacuate the affected area.[8][9][10]
-
Restrict Access : Prevent personnel from entering the spill area.[9][10]
-
Call for Help : Contact your institution's emergency number (e.g., Public Safety, EHS Spill Response Team) immediately. Provide the material name, quantity, and location.[8][9][10]
Process Flow for Picric Acid Disposal
The following diagram outlines the decision-making workflow for the proper and safe disposal of picric acid.
Caption: Workflow for assessing and disposing of picric acid.
References
- 1. hsrm.umn.edu [hsrm.umn.edu]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. mcgill.ca [mcgill.ca]
- 4. cmu.edu [cmu.edu]
- 5. ehs.ua.edu [ehs.ua.edu]
- 6. research.wayne.edu [research.wayne.edu]
- 7. ehs.mines.edu [ehs.mines.edu]
- 8. uthsc.edu [uthsc.edu]
- 9. concordia.ca [concordia.ca]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Picric Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of picric acid, a chemical that, while useful in various applications, presents significant hazards if managed improperly. By adhering to these procedural, step-by-step instructions, you can mitigate risks and ensure operational integrity.
Picric acid, or 2,4,6-trinitrophenol, is a yellow crystalline solid used in histology, microscopy, and as an explosive.[1] When hydrated, it is generally stable; however, in a dry state (with less than 10% water), it becomes a potent explosive sensitive to heat, shock, and friction.[2][3] Furthermore, picric acid can form highly sensitive and explosive picrate salts upon contact with metals, metal salts, bases, and concrete.[4]
Essential Personal Protective Equipment (PPE) and Safety Parameters
Proper PPE is the first line of defense against the hazards of picric acid. The following table summarizes the required equipment and key safety parameters to observe during its handling.
| Category | Requirement | Rationale | Citations |
| Hand Protection | Double nitrile, neoprene, or butyl gloves (minimum thickness 0.11 mm) | Provides chemical resistance and prevents skin contact, which can cause irritation and allergic reactions. Latex gloves are not effective. | [1][4][5][6] |
| Eye Protection | Safety glasses or splash goggles | Protects eyes from splashes of picric acid solutions, which can cause irritation, redness, and pain. | [1][2][7] |
| Body Protection | Laboratory coat with long sleeves | Prevents contamination of personal clothing and skin. | [1][2] |
| Footwear | Closed-toe shoes | Protects feet from spills. | [1][2] |
| Respiratory Protection | Work in a certified chemical fume hood | Minimizes inhalation of picric acid dust or vapors, which can cause respiratory irritation. | [1][4][5] |
| Hydration Level | Maintain at least 10% water content (30% recommended for storage) | Prevents the formation of dry, explosive picric acid. | [3][5][6][8][9] |
| Exposure Limit (OSHA PEL) | 0.1 mg/m³ | The permissible exposure limit for an 8-hour workday. | [1] |
Standard Operating Protocol for Picric Acid Handling
This protocol outlines the essential steps for safely managing picric acid from acquisition to disposal.
1. Procurement and Storage:
-
Purchase picric acid in a wetted or solution form whenever possible.[5]
-
Store in its original container in a cool, dry, well-ventilated area away from heat sources and direct sunlight.[4][8]
-
The storage area should be constructed of fire-resistant materials.[8]
-
Do not store in containers with metal caps; use glass or plastic containers.[5]
-
Label containers with the date of receipt and the date opened.[4][5]
2. Handling and Use:
-
Before use, visually inspect the container for any signs of dryness or crystal formation around the cap without opening it.[4][8] If dryness is suspected, do not handle the container and contact your institution's Environmental Health & Safety (EHS) department immediately.[3][4][5][8]
-
Always handle picric acid within a certified chemical fume hood.[1][4][5]
-
Wear the appropriate PPE as detailed in the table above.
-
Use non-metal (e.g., plastic or wooden) spatulas for handling solid picric acid to avoid the formation of explosive metal picrates.[4][6][8]
-
Before resealing the container, clean the threads of the bottle and cap with a damp cloth to prevent the formation of crystals.[1][4][8]
3. Inspection and Maintenance:
-
Inspect stored picric acid containers regularly (e.g., every six months) to ensure they remain hydrated.[1][2][6]
-
If necessary, add distilled water to maintain a water content of at least 10%.[3][5]
4. Disposal:
-
Dispose of picric acid within two years of its receipt.[3][5][8]
-
For hydrated picric acid, disposal should be handled through your institution's hazardous waste program.[5][6]
-
Never dispose of picric acid down the drain, as it can react with metal pipes to form explosive picrates.
-
If you encounter dry picric acid, do not attempt to handle or dispose of it yourself. Contact your EHS department immediately for stabilization and disposal.[5][6]
Emergency Spill Response Workflow
A spill of picric acid requires a calm and methodical response. The following diagram illustrates the logical workflow for handling a picric acid spill.
Caption: Logical workflow for responding to a picric acid spill.
By implementing these safety protocols and being prepared for emergencies, you can significantly reduce the risks associated with handling picric acid, ensuring a safer laboratory environment for everyone.
References
- 1. uthsc.edu [uthsc.edu]
- 2. Information on Picric Acid – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. ehs.ua.edu [ehs.ua.edu]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. auckland.ac.nz [auckland.ac.nz]
- 7. fishersci.com [fishersci.com]
- 8. mcgill.ca [mcgill.ca]
- 9. unsw.edu.au [unsw.edu.au]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
